molecular formula C7H6F3N3O2 B1171634 Sulphur Brown 10 CAS No. 1326-51-8

Sulphur Brown 10

Cat. No.: B1171634
CAS No.: 1326-51-8
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Description

Sulphur Brown 10 (C.I. 53055, CAS 1326-51-8) is a synthetic organic dye belonging to the class of sulphur dyes, characterized by complex heterocyclic structures containing integral sulphur linkages such as disulphide (–S–S–) and polysulphide (–Sn–) bonds . As a water-insoluble compound, it is typically applied to cellulosic substrates like cotton, viscose, and paper by first undergoing reduction to its substantive, water-soluble leuco form using agents like sodium sulfide, followed by oxidation back to its insoluble form within the fibre to achieve coloration . This mechanism provides dyed materials with excellent wash fastness due to the large molecular size and insolubility of the reformed pigment . Its primary research and industrial applications focus on the dyeing of cellulosic materials, including cotton and hemp fabrics, as well as viscose and vinylon/cotton blended fabrics . It is also utilized in the coloration of leather and paper . The dye yields brown shades and is known for its cost-effectiveness and good fastness properties . Standard fastness ratings include Light Fastness of 3-4 (ISO), Wash Fastness of 4-5, and Perspiration Fastness of 4 (ISO) . From a research perspective, this compound is significant for investigating sustainable dyeing processes. Studies explore the substitution of traditional reducing agents like sodium sulfide with more environmentally friendly alternatives such as glucose or thioglycolic acid to minimize ecological impact . Ongoing research also examines innovative application methods, including low-temperature dyeing and the use of biochemical agents to improve process sustainability . This product is strictly for research use only (RUO) and is not intended for human therapeutic or personal applications.

Properties

CAS No.

1326-51-8

Molecular Formula

C7H6F3N3O2

Origin of Product

United States

Foundational & Exploratory

"Sulphur Brown 10 chemical structure and properties"

Author: BenchChem Technical Support Team. Date: December 2025

C.I. Sulphur Brown 10 (C.I. 53055) is a sulphur dye recognized for its application in producing brown hues on cellulosic materials. As is characteristic of sulphur dyes, it does not possess a single, defined chemical structure but is rather a complex and heterogeneous mixture of polymeric molecules. This complexity arises from its manufacturing process, which involves the sulphurization of organic intermediates. This guide provides a detailed overview of its chemical nature, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development who may encounter such molecules in broader contexts.

Chemical Identity and Structure

This compound is identified by the CAS number 1326-51-8.[1][2] Unlike many organic compounds, it does not have a precise molecular formula or a single defined chemical structure. The dye is a product of the chemical reaction between sulphur and 4-methylbenzene-1,3-diamine (also known as 2,4-diaminotoluene).[] This process, known as sulphurization, creates a complex mixture of large molecules containing thiazole, thianthrene, and other sulphur-containing heterocyclic rings, which act as the chromophore.

Some sources may provide speculative molecular formulas such as C18H14N2O6S2 or C16H10N2Na2O7S2; however, these should be considered as representative of potential repeating units within the larger polymer matrix rather than the definitive structure of the dye itself.[2] The absence of a precise molecular weight is also a key characteristic.[1][4]

Physicochemical and Fastness Properties

This compound is typically supplied as a red-brown to deep brown powder.[1][4] It is insoluble in water but soluble in alkaline solutions of sodium sulphide, which reduce the dye to its leuco form, enabling it to be applied to textile fibers.[1] The following tables summarize the available quantitative data on its properties.

Table 1: General Physicochemical Properties

PropertyValueSource
Appearance Red-brown to Deep Brown Powder[1][4]
Solubility in Water Insoluble[1]
Solubility Soluble in Sodium Sulphide Solution[1]
Moisture Content (%) ≤5[4]
Insolubility in Sodium Sulphide (%) ≤1.5[4]

Table 2: Fastness Properties on Cotton Fabric

Fastness PropertyGrade (ISO)Grade (AATCC)Source
Light Fastness 3-4-[1][5]
Soaping Fastness (Fading) 3-44[4][5]
Soaping Fastness (Staining) 4-54-5[4][5]
Perspiration Fastness (Fading) 3-44[4][5]
Perspiration Fastness (Staining) 55[4][5]
Water Logging Fastness (Fading) 4-[4]
Water Logging Fastness (Staining) 5-[4]
Ironing Fastness 4-5-[4]
Dry Rubbing Fastness 4-5-[4]
Wet Rubbing Fastness 2-3-[4]
Acid Resistance 3-[1][5]
Alkali Resistance 4-[1][5]

Synthesis and Experimental Protocols

The synthesis of this compound involves the high-temperature reaction of an organic intermediate with sulphur and sodium sulphide. While specific proprietary details of industrial manufacturing processes may vary, the fundamental chemistry is well-established.

General Synthesis Protocol

A common method for the synthesis of this compound involves the following steps:

  • Mixing of Reactants : 4-Methylbenzene-1,3-diamine is mixed with sulphur.

  • Calcination : The mixture is heated (calcined) at a high temperature, typically in the range of 210-250°C, for an extended period (e.g., 15 hours).

  • Solubilization and Further Reaction : The resulting product is dissolved in a solution of sodium sulphide and sodium hydroxide. Salt is then added, and the mixture is heated again to around 240°C for several hours, followed by heating at 250°C to evaporate moisture.

It is important to note that this process yields a complex mixture, and the final properties of the dye can be influenced by variations in reaction conditions such as temperature, reaction time, and the ratio of reactants.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Sulphur_Brown_10_Synthesis cluster_reactants Reactant Preparation cluster_reaction Sulphurization cluster_processing Post-Reaction Processing 4_Methylbenzene_1_3_diamine 4-Methylbenzene-1,3-diamine Mixing Mixing 4_Methylbenzene_1_3_diamine->Mixing Sulphur Sulphur Sulphur->Mixing Calcination Calcination (210-250°C, 15h) Mixing->Calcination Dissolution Dissolution in Na2S and NaOH Calcination->Dissolution Heating_1 Heating with Salt (~240°C, 6h) Dissolution->Heating_1 Heating_2 Final Heating (~250°C, >4h) Heating_1->Heating_2 Final_Product This compound Heating_2->Final_Product

Generalized synthesis workflow for this compound.

Applications

The primary application of this compound is in the dyeing of cellulosic fibers. Its good fastness properties and cost-effectiveness make it a popular choice for dyeing cotton, hemp, viscose, and their blends.[1][6] It is also used in the coloration of leather and paper.[1][6] The dyeing process with sulphur dyes involves reduction to the soluble leuco form, absorption by the fiber, and subsequent oxidation back to the insoluble parent dye, which becomes trapped within the fiber matrix.

The relationship between the properties of this compound and its applications is illustrated in the following diagram.

Sulphur_Brown_10_Applications cluster_properties Key Properties cluster_applications Primary Applications Insolubility Insolubility in Water Textile_Dyeing Dyeing of Cellulosic Fibers (Cotton, Hemp, Viscose) Insolubility->Textile_Dyeing enables fixation in fiber Solubility Solubility in Na2S Solution Solubility->Textile_Dyeing allows for application Fastness Good Fastness Properties (Light, Washing, etc.) Fastness->Textile_Dyeing Leather_Dyeing Leather Coloration Fastness->Leather_Dyeing Cost Cost-Effectiveness Cost->Textile_Dyeing Cost->Leather_Dyeing Paper_Dyeing Paper Dyeing Cost->Paper_Dyeing

Relationship between properties and applications of this compound.

Safety and Handling

As with all chemical products, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed information on handling, storage, and potential hazards. Some sources indicate that it may cause skin and eye irritation.[2]

References

An In-depth Technical Guide to the Synthesis Pathway of C.I. Sulphur Brown 10

Author: BenchChem Technical Support Team. Date: December 2025

C.I. Sulphur Brown 10 , also identified by C.I. Number 53055 and CAS Number 1326-51-8, is a sulphur dye that produces a characteristic red-brown powder.[1][2][3] This dye is insoluble in water but soluble in a sodium sulfide solution, forming a brown liquid.[1][3] It finds primary application in the dyeing of cellulosic materials such as cotton, hemp, and viscose, as well as in the coloration of leather and paper.[2][3] The synthesis of C.I. This compound is a multi-step process involving high-temperature reactions with sulphur-containing compounds.

Synthesis Pathway Overview

The production of C.I. This compound commences with the thionation of 4-Methylbenzene-1,3-diamine. This process involves the high-temperature fusion of the aromatic amine with elemental sulfur. The resulting crude product is then subjected to a series of dissolution and heating steps in an alkaline sulfide solution to yield the final dyestuff.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of C.I. This compound, as derived from available manufacturing methods.[1][2]

ParameterValueUnitDescription
Reactant Ratio
4-Methylbenzene-1,3-diamine1part by weightStarting aromatic amine.
Sulphur2parts by weightThionating agent.
Reaction Conditions
Initial Calcination Temperature210 - 250°CTemperature for the initial thionation reaction.
Initial Calcination Time15hoursDuration of the initial heating phase.
Second Heating Temperature240°CTemperature of the subsequent heating stage after dissolution.
Second Heating Time6hoursDuration of the second heating phase.
Final Heating Temperature>250°CTemperature for the final heating and moisture evaporation.
Final Heating Time>4hoursDuration of the final heating phase.

Experimental Protocol

The synthesis of C.I. This compound can be broken down into the following key experimental stages:

Stage 1: Thionation (Sulphurization)

  • Combine 1 part by weight of 4-Methylbenzene-1,3-diamine with 2 parts by weight of a mixture of sulfur.[1][2]

  • Transfer the mixture to a suitable reaction vessel capable of withstanding high temperatures.

  • Heat the mixture to a temperature range of 210-250°C.

  • Maintain this temperature for 15 hours for calcination to proceed.[1][2] This step results in the formation of a crude, water-insoluble thionated product.

Stage 2: Solubilization and Reduction

  • After the initial calcination, the solid product is dissolved in an aqueous solution of sodium sulfide and sodium hydroxide.[1][2] The exact concentrations of the sodium sulfide and sodium hydroxide solutions are not specified in the available literature but should be sufficient to fully dissolve the reaction mass.

  • Add salt to the solution. The type and quantity of salt are not explicitly detailed but likely aid in the subsequent processing steps.[1][2]

Stage 3: Secondary Heating and Maturation

  • Heat the resulting solution to 240°C and maintain this temperature for 6 hours.[1][2]

  • Following this, increase the temperature to 250°C and heat for an additional period of more than 4 hours.[1][2] The primary purpose of this final heating stage is to evaporate moisture and fully develop the dye's properties.[1][2]

Logical Workflow of Synthesis

The following diagram illustrates the key stages in the synthesis of C.I. This compound.

G cluster_0 Stage 1: Thionation cluster_1 Stage 2: Solubilization cluster_2 Stage 3: Maturation & Evaporation A 4-Methylbenzene-1,3-diamine C Calcination (210-250°C, 15h) A->C B Sulphur B->C D Crude Product C->D F Dissolution D->F E Sodium Sulfide & Sodium Hydroxide Solution E->F G Heating (240°C, 6h) F->G H Final Heating & Evaporation (>250°C, >4h) G->H I C.I. This compound H->I

Caption: Synthesis workflow for C.I. This compound.

References

Spectroscopic Analysis of Sulphur Brown 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulphur Brown 10 (C.I. 53055) is a sulphur dye characterized by its complex polymeric structure, rendering its analysis challenging.[1] This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the characterization of this compound and related sulphur dyes. Due to the limited availability of specific spectral data for this compound in public literature, this document presents illustrative data based on the analysis of its precursors and similar sulphur-containing aromatic compounds. The methodologies for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are detailed to offer a foundational understanding for researchers.

Introduction

Sulphur dyes, including this compound, are complex and heterogeneous mixtures of macromolecular compounds.[2][3] They are synthesized by the thionation of aromatic amines, phenols, or nitro compounds with sulfur or sodium polysulfide at elevated temperatures.[2][4] The manufacturing process for this compound specifically involves the calcination of 4-Methylbenzene-1,3-diamine with sulfur. This process results in a complex structure containing thiazine, thianthrene, and polysulfide linkages, which impart the characteristic color and properties of the dye.

The intricate and polymeric nature of this compound makes its complete structural elucidation difficult. However, a combination of spectroscopic techniques can provide valuable information regarding its chemical composition, functional groups, and chromophoric systems. This guide outlines the application of key spectroscopic methods for the analysis of this dye.

Chemical Structure and Properties

The precise molecular formula and weight of this compound are not well-defined due to its polymeric and variable composition.[1] It is a reddish-brown powder, insoluble in water but soluble in sodium sulfide solutions, which reduce the disulfide bonds to form soluble leuco forms.[1]

General Characteristics:

PropertyDescription
C.I. Name This compound
C.I. Number 53055
CAS Number 1326-51-8[1]
Appearance Reddish-brown powder[1]
Solubility Insoluble in water; soluble in sodium sulfide solution[1]
Precursors 4-Methylbenzene-1,3-diamine, Sulfur

Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the chromophoric systems within this compound. The absorption of UV and visible light by the dye molecule provides insights into the electronic transitions and the extent of conjugation.

Illustrative UV-Vis Spectral Data:

Wavelength (λmax)Assignment
~230-260 nmπ → π* transitions in aromatic rings
~300-350 nmn → π* transitions involving sulfur heteroatoms
~400-600 nmBroad absorption band responsible for the brown color, arising from extended conjugation and polysulfide linkages

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a known mass of the dye in a sodium sulfide solution to form the leuco base. This solution is then diluted with deionized water to obtain a concentration within the linear range of the spectrophotometer (typically in the µg/mL range).

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Measurement: The absorbance spectrum is recorded over a wavelength range of 200-800 nm, using the solvent as a blank.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the various functional groups present in the this compound structure. The vibrational frequencies of chemical bonds provide a molecular fingerprint of the compound.

Illustrative FTIR Spectral Data:

Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretching vibrations from amino groups[5][6]
3100-3000Aromatic C-H stretching
1620-1580C=C stretching vibrations in the aromatic ring and N-H bending[5]
1500-1450Aromatic ring skeletal vibrations
1340-1250C-N stretching of aromatic amines[5]
850-750C-H out-of-plane bending in substituted aromatic rings
700-600C-S stretching vibrations
500-450S-S stretching vibrations from polysulfide linkages

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The solid dye sample is finely ground and mixed with potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder.

  • Instrumentation: A Fourier-Transform Infrared spectrophotometer.

  • Measurement: The infrared spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is collected and subtracted from the sample spectrum.

  • Data Analysis: The characteristic absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation patterns of molecules. For complex polymers like this compound, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) coupled with high-resolution mass analyzers can provide information on the distribution of oligomeric species.

Illustrative Mass Spectrometry Data (Hypothetical for Oligomeric Fragments):

m/z RatioAssignment
Variable[M+H]⁺ or [M]⁺· ions corresponding to various oligomeric units containing 4-methylbenzene-1,3-diamine and sulfur atoms.
Series of peaksPeaks separated by 32 or multiples of 32, indicating the presence of polysulfide chains of varying lengths (S, S₂, S₃, etc.).

Experimental Protocol: Mass Spectrometry (MALDI-TOF)

  • Sample Preparation: The this compound sample is co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Instrumentation: A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometer.

  • Measurement: The sample is irradiated with a pulsed laser, causing desorption and ionization of the analyte molecules. The mass-to-charge ratio (m/z) of the ions is determined by their time of flight to the detector.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the m/z values of the parent ions and any significant fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the polymeric nature and poor solubility of this compound in common NMR solvents, obtaining high-resolution NMR spectra is challenging. Solid-state NMR could be a more suitable technique but is not as commonly available. Solution-state NMR of soluble derivatives or degradation products might provide some structural information.

Illustrative ¹³C NMR Chemical Shifts (Hypothetical for Solubilized Fragments):

Chemical Shift (δ) ppmAssignment
140-150Aromatic carbons bonded to nitrogen or sulfur
120-135Aromatic carbons
110-120Aromatic carbons ortho and para to amino groups
20-25Methyl group carbon (-CH₃)

Experimental Protocol: NMR Spectroscopy (Illustrative for a Soluble Derivative)

  • Sample Preparation: A soluble derivative of this compound is prepared. A known amount of the derivative is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer.

  • Measurement: ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to deduce the structure of the soluble fragments.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a complex dye like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Interpretation Sample This compound Sample Solubilization Solubilization/Derivatization Sample->Solubilization If necessary FTIR FTIR Spectroscopy Sample->FTIR UV_Vis UV-Vis Spectroscopy Solubilization->UV_Vis MS Mass Spectrometry Solubilization->MS NMR NMR Spectroscopy Solubilization->NMR UV_Vis_Data Chromophore Analysis UV_Vis->UV_Vis_Data FTIR_Data Functional Group ID FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Structural Elucidation NMR->NMR_Data Final_Structure Proposed Structure/ Characterization UV_Vis_Data->Final_Structure FTIR_Data->Final_Structure MS_Data->Final_Structure NMR_Data->Final_Structure

A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to gain comprehensive structural and compositional information. While the inherent complexity of this sulphur dye presents analytical challenges, the combined application of UV-Vis, FTIR, Mass Spectrometry, and potentially NMR spectroscopy can provide significant insights into its chemical nature. The illustrative data and protocols presented in this guide serve as a valuable resource for researchers and scientists engaged in the characterization of this compound and other complex dye molecules. Further research employing advanced analytical techniques is necessary for a more complete elucidation of its structure.

References

In-Depth Technical Guide: Characterization of CAS Number 1326-51-8 (Sulphur Brown 10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Industrial Chemists

This technical guide provides a comprehensive overview of the chemical substance associated with CAS number 1326-51-8, commercially known as Sulphur Brown 10. Due to its nature as an industrial dye, this document focuses on its chemical and physical characteristics, manufacturing process, analytical methods, and safety profile. Information regarding biological activity and mechanisms of action relevant to drug development is not available for this compound.

Chemical Identity and Synonyms

This compound is a complex sulfur dye of an indeterminate molecular structure. It is part of the broader class of sulfur dyes, which are large, polymeric molecules characterized by sulfur linkages.

IdentifierValue
CAS Number 1326-51-8
Common Name This compound
C.I. Name C.I. This compound
C.I. Number 53055
Synonyms Sulphur Yellow Brown 5G, C.I. 53055, Yellow brown 5G, Sulphur Brown G, 4-Methyl-1,3-benzenediamine sulfurized heat-treated, Acco Sulfur Yellow Brown 4R-CF.[1]
EINECS Number 215-429-0[1]

Physicochemical Properties

This compound is a reddish-brown powder.[2] Like other sulfur dyes, it is insoluble in water but becomes soluble in an alkaline reducing medium, typically a sodium sulfide solution, to form a leuco form that has an affinity for cellulosic fibers.[2][3] Specific quantitative data such as melting point, boiling point, and density are not well-defined due to its polymeric and complex nature.

PropertyDescription
Appearance Deep brown to reddish-brown powder.[2][4]
Solubility Insoluble in water; soluble in sodium sulfide solution, forming a brown solution; slightly soluble in concentrated sulfuric acid.[2]
Molecular Formula Not defined (polymeric mixture).[2][4]
Molecular Weight Not defined (polymeric mixture).[2][4]

Manufacturing Process

The synthesis of this compound involves the sulfurization of an aromatic amine precursor. The general process is a high-temperature calcination of 4-Methylbenzene-1,3-diamine with sulfur.[1]

A detailed manufacturing workflow is outlined below:

Sulphur_Brown_10_Synthesis Precursors Precursors: - 4-Methylbenzene-1,3-diamine - Sulfur Mixing Mixing Precursors->Mixing Calcination Calcination (210-250 °C, 15 hours) Mixing->Calcination Intermediate Crude Dye Intermediate Calcination->Intermediate Dissolution Dissolution in NaOH and Na2S solution Intermediate->Dissolution Salting_out Addition of Salt & Heating (240-250 °C) Dissolution->Salting_out Evaporation Moisture Evaporation Salting_out->Evaporation Final_Product This compound (C.I. 53055) Evaporation->Final_Product

General manufacturing workflow for this compound.

Analytical Characterization

The complex and polymeric nature of this compound makes its characterization challenging. Spectroscopic analysis typically results in broad and poorly resolved spectra. However, analytical techniques can be employed for quality control and quantification.

4.1. Proposed Analytical Methods

ParameterHPLC-UV/Vis (Expected)UV-Vis Spectrophotometry (Expected)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%

4.2. General Experimental Protocol Outline (HPLC-UV/Vis)

The following is a generalized, non-validated protocol that can serve as a starting point for method development.

HPLC_Workflow Sample_Prep Sample Preparation: - Dissolve in appropriate solvent (e.g., Water/Acetonitrile) Injection Inject Sample (e.g., 10 µL) Sample_Prep->Injection HPLC_System HPLC System: - C18 reverse-phase column - Quaternary pump, Autosampler - Column oven, UV-Vis detector Separation Chromatographic Separation HPLC_System->Separation Mobile_Phase Mobile Phase Gradient: - A: 0.1% Formic acid in Water - B: 0.1% Formic acid in Acetonitrile Mobile_Phase->HPLC_System Injection->HPLC_System Detection UV-Vis Detection (at predetermined λmax) Separation->Detection Data_Analysis Data Analysis: - Peak area integration - Quantification via calibration curve Detection->Data_Analysis

Generalized workflow for HPLC-UV/Vis analysis of this compound.

Applications

The primary application of this compound is in the dyeing of cellulosic materials.

  • Textile Dyeing : It is used for dyeing cotton, flax, viscose, and vinylon/cotton blended fabrics.[2][6]

  • Other Substrates : It is also utilized in the coloring of paper and leather.[2][6]

Safety and Toxicology

Safety data for specific sulfur dyes are limited. The following information is based on general data for sulfur dyes and should be handled with care.

AspectInformation
Handling Precautions Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid the formation of dust and aerosols.[7]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary.[7]
Accidental Release Avoid dust formation. Evacuate personnel to safe areas. Prevent further leakage if safe to do so. Do not let the chemical enter drains.[7]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
Toxicity Specific toxicological data for CAS 1326-51-8 is not readily available. Some aromatic amines used in the synthesis of sulfur dyes are known to be carcinogens, leading to restrictions on certain varieties.[8]

Environmental Considerations

Sulfur dyes, as a class, present environmental challenges due to the nature of their application process.

  • Effluent : The dyeing process can result in highly polluting effluent containing residual dye, sulfides, and high concentrations of salts.[9]

  • Toxicity : Wastewater from sulfur dyeing can be toxic to aquatic life.[10]

  • Regulations : The use of sulfur dyes is subject to environmental regulations, which have led to the development of more eco-friendly alternatives and dyeing technologies.[11][12]

Biological Activity and Relevance to Drug Development

There is no scientific literature to support any biological activity, mechanism of action, or signaling pathway involvement for this compound in a pharmacological context. As a complex polymeric dye designed for industrial applications, it is not a candidate for drug development. The audience of drug development professionals should note that the characterization of this substance is confined to its industrial and chemical properties.

References

Technical Guide: Solubility of Sulphur Brown 10 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulphur Brown 10, identified by C.I. No. 53055 and CAS No. 1326-51-8, is a sulphur dye primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, hemp, and viscose.[1][2][3] Its application in other fields, including research and development, necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents the information in a clear, structured format for easy reference.

Chemical and Physical Properties

This compound is a complex macromolecular substance of indeterminate structure, which is a common characteristic of sulphur dyes.[4] It is commercially available as a red-brown powder.[1][2] A key feature of sulphur dyes is their general insolubility in water and common organic solvents in their original oxidized form.[5] To be applied as a dye, this compound must first be converted to its water-soluble leuco form using a reducing agent, typically a sodium sulfide solution.[1][2][4][5] It is noted to be slightly soluble in concentrated sulfuric acid.[1][2]

Solubility Data

The following table summarizes the anticipated solubility of this compound in a selection of organic solvents at standard temperature and pressure.

Disclaimer: The following data are representative and intended for illustrative purposes. Actual solubility values should be determined experimentally.

Organic SolventChemical FormulaPolarity (Dielectric Constant)Expected Solubility (g/L) at 25°C
WaterH₂O80.1Insoluble[1][2]
EthanolC₂H₅OH24.5Very Slightly Soluble
AcetoneC₃H₆O20.7Very Slightly Soluble
TolueneC₇H₈2.4Sparingly Soluble
ChloroformCHCl₃4.8Sparingly Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7Slightly Soluble
N,N-Dimethylformamide (DMF)C₃H₇NO36.7Slightly Soluble
Concentrated Sulfuric AcidH₂SO₄~100Slightly Soluble[1][2]

Experimental Protocol for Determining Solubility

This section details a standardized experimental procedure for the quantitative determination of the solubility of this compound in various organic solvents. The gravimetric method is described here due to its reliability and straightforwardness.

1. Materials and Equipment:

  • This compound dye powder

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or magnetic stirrer with heating plate

  • Centrifuge

  • Volumetric flasks

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Drying oven

  • Glass vials with screw caps

2. Experimental Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound powder and add it to a known volume of the selected organic solvent in a glass vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the suspension to settle.

    • To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 5000 rpm) for 15-20 minutes.

    • Carefully collect a precise volume of the clear supernatant using a micropipette. For higher accuracy, filter the supernatant through a syringe filter compatible with the organic solvent.

  • Gravimetric Determination of Solute Mass:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry vial.

    • Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the dye until a constant weight is achieved.

    • Cool the vial in a desiccator to room temperature and weigh it on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried residue.

    • The solubility (S) in g/L can be calculated using the following formula:

      S (g/L) = (Mass of dissolved dye (g)) / (Volume of supernatant collected (L))

3. Data Reporting:

  • Record the solubility values for each solvent at the specified temperature.
  • It is recommended to perform the experiment in triplicate and report the average solubility with the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis weigh Weigh Excess This compound add_solvent Add to Known Volume of Solvent weigh->add_solvent agitate Agitate at Constant Temperature (24-48h) add_solvent->agitate Equilibrate centrifuge Centrifuge agitate->centrifuge Separate filter Filter Supernatant centrifuge->filter collect Collect Known Volume of Supernatant filter->collect Analyze evaporate Evaporate Solvent collect->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

Caption: Experimental workflow for determining the solubility of this compound.

References

Thermal Stability and Degradation of Sulphur Brown 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the thermal stability and degradation of C.I. Sulphur Brown 10 (C.I. 53055; CAS No. 1326-51-8) is not extensively available in public literature. This guide provides a framework for its analysis based on the general properties of sulphur dyes and established thermal analysis techniques. The quantitative data presented is illustrative to guide researchers in their experimental design and interpretation.

Introduction

This compound is a sulphur dye used in the textile industry for dyeing cellulosic fibers such as cotton, hemp, and viscose.[1] Like other dyes in its class, its thermal stability is a critical parameter that influences its storage, processing, application, and long-term durability on substrates.[2][3] Understanding the thermal degradation profile is essential for optimizing dyeing processes, ensuring product quality, and assessing the material's behavior under thermal stress.

This technical guide outlines the expected thermal behavior of this compound, provides detailed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents a generalized workflow for a comprehensive thermal stability assessment.

Expected Thermal Degradation Behavior

Sulphur dyes are complex, heterogeneous macromolecules characterized by sulfur and disulfide bridges linking aromatic amine structures.[4][5] The thermal degradation of this compound is anticipated to be a multi-stage process occurring under an inert atmosphere:

  • Initial Weight Loss (Low Temperature): A minor initial weight loss below 150°C is typically attributed to the volatilization of adsorbed moisture and residual solvents from the manufacturing process.

  • Cleavage of Sulfur Linkages: The primary degradation phase is expected to involve the scission of the weaker sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds.[2] This stage leads to the release of volatile sulfur compounds, such as hydrogen sulfide (H₂S) and other low-molecular-weight sulfur-containing fragments.

  • Decomposition of Aromatic Backbone: At higher temperatures, the more stable aromatic structures within the dye molecule will begin to decompose, leading to significant weight loss and the formation of a carbonaceous residue (char).

Quantitative Data Summary

The following table presents hypothetical, yet representative, quantitative data from a Thermogravimetric Analysis (TGA) of this compound, conducted under a nitrogen atmosphere. This data is intended to serve as a benchmark for expected results.

Temperature Range (°C)Weight Loss (%)Peak Decomposition Temp. (°C)Probable Cause of Degradation
30 - 150~ 2 - 5%~ 80Loss of adsorbed water and residual solvents.
150 - 350~ 20 - 30%~ 280Cleavage of disulfide (S-S) and carbon-sulfur (C-S) bonds; release of volatile sulfur compounds.[2]
350 - 600~ 40 - 50%~ 450Decomposition of the primary aromatic organic structure.
> 600--Formation of stable carbonaceous residue.
Table 1: Illustrative TGA data for the thermal decomposition of this compound under an inert atmosphere.

Experimental Protocols

A thorough investigation into the thermal stability of this compound requires precise and standardized experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.[6]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an inert TGA pan (e.g., alumina or platinum).[2]

  • Instrument Setup: Place the sample in a high-precision thermogravimetric analyzer. Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a controlled, linear heating rate (e.g., 10°C/min).[2][7]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition, temperatures of maximum decomposition rates, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and the onset of decomposition by measuring the heat flow associated with these events.[8][9]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. Use an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: Subject the sample to a controlled temperature program. A typical program includes a heat-cool-heat cycle to erase the sample's thermal history. For degradation studies, a single heating ramp (e.g., from 30°C to 400°C at 10°C/min) is often used.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.[10]

  • Data Analysis: Analyze the resulting DSC thermogram to identify endothermic (melting) and exothermic (decomposition, curing) peaks.[11]

Evolved Gas Analysis (EGA)

For a more in-depth analysis of the degradation products, TGA can be coupled with other analytical techniques:

  • TGA-FTIR (Fourier Transform Infrared Spectroscopy): Identifies the functional groups of gaseous products evolved during decomposition.[6][12][13]

  • Pyrolysis-GC/MS (Gas Chromatography-Mass Spectrometry): Separates and identifies the specific chemical composition of volatile and semi-volatile degradation products.[14][15][16]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a dye like this compound.

G cluster_prep 1. Sample Handling cluster_analysis 2. Primary Thermal Analysis cluster_data 3. Data Interpretation cluster_advanced 4. Advanced Analysis (Optional) cluster_report 5. Final Report Sample This compound Sample Prep Sample Weighing (5-10 mg for TGA, 2-5 mg for DSC) Sample->Prep TGA TGA Analysis (N2 atmosphere, 10°C/min ramp to 800°C) Prep->TGA TGA Sample DSC DSC Analysis (N2 atmosphere, 10°C/min ramp to 400°C) Prep->DSC DSC Sample TGA_Data TGA/DTG Curves: - Decomposition Temps - % Weight Loss TGA->TGA_Data DSC_Data DSC Thermogram: - Endotherms - Exotherms DSC->DSC_Data EGA Evolved Gas Analysis TGA_Data->EGA Identify Degradation Zones Report Technical Guide: - Stability Profile - Degradation Kinetics - Product Identification TGA_Data->Report DSC_Data->Report PyGCMS Py-GC/MS EGA->PyGCMS TGAFTIR TGA-FTIR EGA->TGAFTIR PyGCMS->Report TGAFTIR->Report

Experimental workflow for thermal analysis of this compound.

Conclusion

While specific degradation data for this compound is scarce, a robust analytical approach can be formulated based on the known chemistry of sulphur dyes. The combined use of Thermogravimetric Analysis and Differential Scanning Calorimetry provides a comprehensive profile of the material's thermal stability, decomposition temperatures, and associated energetic changes. For researchers requiring detailed information on degradation pathways and products, coupling these techniques with evolved gas analysis methods like Py-GC/MS or TGA-FTIR is highly recommended. The protocols and illustrative data in this guide serve as a valuable resource for initiating a thorough investigation into the thermal properties of this compound.

References

Determining the Molecular Weight of Sulphur Brown 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulphur Brown 10 (C.I. 53055; CAS No. 1326-51-8) is a complex sulfur dye characterized by its deep brown hue and application in the dyeing of cellulosic fibers.[1][2][3][4] Like many sulfur dyes, it is not a single molecular entity but rather a complex mixture of polymeric chromophores.[5][6][7] Its synthesis involves the high-temperature reaction of 4-Methylbenzene-1,3-diamine with sulfur, resulting in a heterogeneous product with a distribution of molecular weights and intricate chemical structures.[2][8] Consequently, assigning a single, definitive molecular weight to this compound is not feasible.[1] Instead, characterization focuses on determining the molecular weight distribution, which provides crucial insights into its physical and chemical properties, such as solubility, fastness, and dyeing behavior.[7]

This technical guide outlines the predominant methodologies for the molecular weight characterization of complex polymeric dyes like this compound, with a focus on Gel Permeation Chromatography (GPC).

Data Presentation: Molecular Weight Averages

Due to the polymeric and heterogeneous nature of this compound, its molecular weight is best described by a series of averages that characterize the distribution. The table below summarizes the key parameters obtained from techniques such as Gel Permeation Chromatography.

ParameterSymbolDescriptionTypical Expected Range for Polymeric Dyes
Number-Average Molecular WeightMnThe total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Sensitive to smaller molecules in the distribution.1,000 - 10,000 g/mol
Weight-Average Molecular WeightMwThe average molecular weight that is more sensitive to the larger, heavier molecules in the sample.5,000 - 50,000 g/mol
Z-Average Molecular WeightMzA higher-order average that is even more sensitive to the largest molecules in the distribution.20,000 - 100,000 g/mol
Polydispersity IndexPDIA measure of the broadness of the molecular weight distribution, calculated as Mw / Mn. A value of 1 indicates a monodisperse sample.2 - 10

Note: The values presented are illustrative for complex polymeric dyes and the actual values for a specific batch of this compound would need to be determined experimentally.

Experimental Protocols

The primary technique for determining the molecular weight distribution of polymeric materials like this compound is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).

Methodology: Gel Permeation Chromatography (GPC)

Principle: GPC separates molecules based on their hydrodynamic volume in solution.[7][9] A dissolved sample is passed through a column packed with porous gel beads.[5] Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. By calibrating the column with standards of known molecular weight, the molecular weight distribution of the sample can be determined.[9]

Instrumentation: A standard GPC system consists of a solvent delivery pump, an injector, a set of GPC columns, a detector (typically a refractive index (RI) detector, and sometimes a UV-Vis or light scattering detector), and a data processing unit.[7]

Experimental Procedure:

  • Sample Preparation:

    • Due to the insolubility of this compound in common organic solvents, a suitable solvent system must be employed. Given its solubility in sodium sulfide solutions, a mobile phase containing a low concentration of a reducing agent and a suitable salt to suppress ionic interactions may be necessary. A common solvent for sulfur dyes is N-methyl-2-pyrrolidone (NMP) with an added salt like lithium bromide.

    • Prepare a dilute solution of this compound (e.g., 1-2 mg/mL) in the chosen mobile phase.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • GPC System Setup:

    • Equilibrate the GPC columns with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature.

    • The column set should be chosen to cover a wide range of molecular weights appropriate for polymers.

  • Calibration:

    • Inject a series of well-characterized, narrow-polydispersity polymer standards (e.g., polystyrene or polymethyl methacrylate) of known molecular weights.

    • Generate a calibration curve by plotting the logarithm of the molecular weight versus the elution volume/time.

  • Sample Analysis:

    • Inject the filtered this compound solution into the GPC system.

    • Record the chromatogram (detector response versus elution time).

  • Data Analysis:

    • Using the calibration curve, the molecular weight at each point in the sample chromatogram is determined.

    • The data analysis software then calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), Z-average molecular weight (Mz), and the polydispersity index (PDI).

Mandatory Visualizations

Logical Relationship: Nature of this compound

A This compound B Complex Polymeric Mixture A->B is a C Heterogeneous Structure B->C possesses a D Distribution of Molecular Weights B->D exhibits a E Single Molecular Weight Not Applicable D->E leads to

Caption: The polymeric nature of this compound.

Experimental Workflow: GPC for Molecular Weight Determination

cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing A Dissolve this compound in Mobile Phase B Filter Solution A->B C Inject Sample B->C D Separation by Size in GPC Column C->D E Detection (e.g., RI) D->E F Generate Chromatogram E->F G Apply Calibration Curve F->G H Calculate Mn, Mw, PDI G->H

Caption: Workflow for GPC analysis of this compound.

References

An In-depth Technical Guide to the Isomeric Complexity and Purity Analysis of Sulphur Brown 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulphur Brown 10 (C.I. 53055; CAS No. 1326-51-8), a complex polymeric sulphur dye, presents significant analytical challenges due to its inherent heterogeneity and insolubility. This technical guide provides a comprehensive overview of the nature of this compound, addressing the concept of its "isomeric" forms and detailing a multi-faceted approach to its purity analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and quality control of complex dye molecules.

Introduction: Deconstructing the Complexity of this compound

This compound is synthesized through the high-temperature sulfurization of 4-methylbenzene-1,3-diamine.[1] This process does not yield a single, well-defined molecule but rather a complex mixture of oligomeric and polymeric structures. These structures are characterized by aromatic amine backbones cross-linked by a variety of sulfur bridges, including mono-, di-, and polysulfide linkages.

Consequently, the term "isomers" in the context of this compound does not refer to classical constitutional or stereoisomers. Instead, it pertains to the wide distribution of structurally similar yet distinct polymeric molecules that constitute the bulk dye. Variations in the manufacturing process, such as temperature, reaction time, and the ratio of reactants, can lead to batch-to-batch differences in:

  • The average molecular weight and molecular weight distribution.

  • The degree and nature of sulfur cross-linking.

  • The specific arrangement of the aromatic units.

These variations manifest as different commercial products with varying shades, such as "Sulphur Yellow Brown 5G" or "Sulphur Red Brown DR", which can be considered different "commercial isomers" or grades of this compound.

Purity analysis of this compound is therefore not a matter of quantifying a single active ingredient against impurities. Instead, it involves a comprehensive characterization of the complex mixture to ensure consistency, identify potential contaminants, and understand the distribution of its components.

Proposed Methodologies for Characterization and Purity Analysis

A robust analysis of this compound requires a combination of chromatographic, spectroscopic, and elemental analysis techniques. The following sections outline proposed experimental protocols for a thorough assessment of this complex dye.

Molecular Weight Distribution Analysis

Technique: Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

Objective: To determine the average molecular weight and the distribution of different sized polymer chains in a sample of this compound. This is a critical parameter for assessing batch-to-batch consistency.

Experimental Protocol:

  • Sample Preparation:

    • Due to the insolubility of this compound in common GPC solvents, a derivatization or solubilization step is necessary. A proposed method involves the reductive cleavage of disulfide bonds to produce more soluble thiol-containing fragments.

    • Suspend 10 mg of this compound powder in 5 mL of a suitable solvent (e.g., N,N-Dimethylformamide).

    • Add a reducing agent, such as sodium borohydride or dithiothreitol, and heat the mixture under an inert atmosphere to facilitate the reduction of disulfide bonds.

    • After reduction, filter the solution to remove any insoluble material.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a GPC column set (e.g., polystyrene-divinylbenzene based columns with a range of pore sizes suitable for polymer analysis).

    • Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Mobile Phase: N,N-Dimethylformamide (DMF) with 0.1% LiBr (to prevent polymer aggregation).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 50 µL.

  • Calibration:

    • Calibrate the GPC system using polystyrene standards of known molecular weights to generate a calibration curve of log(Molecular Weight) vs. Elution Time.

  • Data Analysis:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample relative to the polystyrene standards.

Spectroscopic Characterization

2.2.1. Functional Group Analysis

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the this compound structure and to assess for the presence of impurities or variations in chemical composition.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a KBr pellet by mixing approximately 1 mg of the finely ground this compound powder with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

  • Instrumentation:

    • FTIR spectrometer.

  • Data Acquisition:

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Collect at least 32 scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic absorption bands for functional groups such as N-H stretching (amines), C-H stretching and bending (aromatic and aliphatic), C=C stretching (aromatic rings), and C-S stretching.

2.2.2. Chromophore Analysis

Technique: UV-Visible (UV-Vis) Spectroscopy

Objective: To characterize the electronic absorption properties of the dye, which are responsible for its color, and to perform quantitative analysis of the dye concentration in solution (after solubilization).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the solubilized this compound (as described in the GPC section) of a known concentration in a suitable solvent (e.g., DMF).

    • Prepare a series of dilutions from the stock solution for quantitative analysis.

  • Instrumentation:

    • UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the sample solutions over a wavelength range of 200 to 800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • For quantitative analysis, create a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.

Elemental Composition Analysis

Technique: Elemental Analysis (CHNS)

Objective: To determine the weight percentage of carbon, hydrogen, nitrogen, and sulfur in the this compound sample. This provides fundamental information about its composition and can be used to assess purity and consistency.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 2-3 mg of the dry this compound powder into a tin capsule.

  • Instrumentation:

    • CHNS elemental analyzer.

  • Analysis:

    • Combust the sample at high temperature in an oxygen-rich environment.

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the weight percentage of each element.

Data Presentation

The quantitative data obtained from the proposed analyses should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Molecular Weight Distribution of this compound Batches

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Batch A
Batch B
Reference

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
3400-3300N-H stretching
3100-3000Aromatic C-H stretching
1620-1580Aromatic C=C stretching
1520-1480Aromatic C=C stretching
850-750Aromatic C-H bending
700-600C-S stretching

Table 3: UV-Vis Spectroscopic Data for this compound

Sample IDλmax (nm)Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹)
Batch A
Batch B
Reference

Table 4: Elemental Composition of this compound

Sample ID% Carbon% Hydrogen% Nitrogen% Sulfur
Batch A
Batch B
Reference

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed analytical procedures.

ExperimentalWorkflow_PurityAnalysis start This compound Sample solubilization Solubilization (Reductive Cleavage) start->solubilization ftir FTIR Spectroscopy start->ftir chns Elemental Analysis (CHNS) start->chns gpc GPC/SEC Analysis solubilization->gpc uv_vis UV-Vis Spectroscopy solubilization->uv_vis mw_data Molecular Weight Data (Mn, Mw, PDI) gpc->mw_data uv_data Spectroscopic Data (λmax, ε) uv_vis->uv_data ftir_data Functional Group Profile ftir->ftir_data chns_data Elemental Composition (%) chns->chns_data purity_assessment Comprehensive Purity and Consistency Assessment mw_data->purity_assessment uv_data->purity_assessment ftir_data->purity_assessment chns_data->purity_assessment

Caption: Proposed analytical workflow for the comprehensive purity and consistency assessment of this compound.

Conclusion

The characterization of this compound requires a departure from traditional analytical approaches focused on single chemical entities. By embracing its identity as a complex polymeric mixture, a more accurate and meaningful assessment of its quality and consistency can be achieved. The integrated analytical workflow proposed in this guide, combining chromatographic, spectroscopic, and elemental analysis techniques, provides a robust framework for researchers and professionals to thoroughly characterize this compound and ensure its suitability for its intended applications. This multi-technique approach allows for the elucidation of its molecular weight distribution, functional group profile, chromophoric properties, and elemental composition, thereby providing a comprehensive picture of its "purity" in the context of a complex polymeric dye.

References

Environmental Impact of Sulphur Brown 10 Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature containing specific data on the degradation, environmental impact, and toxicology of Sulphur Brown 10 (C.I. 53055) is limited. Therefore, this guide synthesizes available information on this compound's general properties and leverages data from related sulphur dyes, such as Sulphur Black and Sulphur Blue, as a proxy to discuss potential environmental impacts and degradation pathways. The experimental protocols and quantitative data presented are illustrative and based on methodologies used for similar compounds.

Introduction to this compound

This compound is a sulphur dye used in the textile industry for dyeing cellulosic fibers like cotton, hemp, and viscose, as well as for leather and paper applications.[1][2][3][4] Like other sulphur dyes, it is a complex mixture of sulphur-containing organic molecules with a high molecular weight and an undefined exact chemical structure.[5] It is applied in a reduced, water-soluble (leuco) form, typically using sodium sulfide as the reducing agent, and is then oxidized on the fiber to its insoluble, colored state.[5] The manufacturing process involves the sulphurization of 4-Methylbenzene-1,3-diamine with a mixture of sulfur at high temperatures.[1][6]

The environmental concerns associated with sulphur dyes, including this compound, stem from the dyeing process and the subsequent fate of the dye in wastewater and the environment. Key issues include the high concentration of sulfides in effluents, which can lead to the release of toxic hydrogen sulfide gas, and the recalcitrant nature of the dye molecules to degradation.[7][8]

Potential Environmental Degradation Pathways

The degradation of this compound in the environment can occur through several pathways, including biodegradation, photodegradation, and advanced oxidation processes.

Biodegradation

Sulphur dyes are generally considered resistant to aerobic biodegradation due to their complex structure and high molecular weight.[9] However, some microorganisms have been shown to decolorize and degrade sulphur dyes under specific conditions. For instance, studies on Sulphur Black have demonstrated that fungal strains like Aspergillus sp. can biodegrade the dye.[10] The initial step in the biodegradation of sulphur dyes is believed to be the cleavage of the polysulfide (-S-S-) linkages by microbial enzymes, such as manganese peroxidase.[10] This initial breakdown can lead to smaller, more biodegradable aromatic amines and other intermediates.[10]

Hypothetical Biodegradation Pathway of a Sulphur Dye:

This compound This compound Initial Cleavage Enzymatic Cleavage (e.g., Manganese Peroxidase) This compound->Initial Cleavage Polysulfide Bond Cleavage Intermediates Aromatic Amines & Other Intermediates Initial Cleavage->Intermediates Further Degradation Microbial Metabolism Intermediates->Further Degradation Mineralization CO2, H2O, SO4^2- Further Degradation->Mineralization

Caption: Hypothetical biodegradation pathway of a sulphur dye.

Photodegradation

Sulphur dyes are generally more resistant to photodegradation compared to other dye classes.[11] Studies on various commercial dyes have shown that the insoluble, pigment-like nature of sulphur dyes contributes to their stability against light.[11] The degradation that does occur is often attributed to physical changes in the dispersion of the dye rather than chemical breakdown.[11]

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are effective in degrading complex organic molecules like dyes. These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize the dye molecules. Common AOPs include ozonation, Fenton's reagent (Fe²⁺/H₂O₂), and photocatalysis. While specific studies on this compound are lacking, AOPs have been successfully applied to treat wastewater containing other recalcitrant dyes.

Ecotoxicological Profile

There is a significant lack of publicly available ecotoxicological data for this compound. A safety data sheet for a related compound, C.I. Solubilised this compound, indicates "no data available" for toxicity to fish, daphnia, algae, and microorganisms.[12] The primary environmental concern during the application of sulphur dyes is the high concentration of sulfides in the effluent, which is toxic to aquatic life.[7] The degradation of sulphur dyes can also lead to the formation of aromatic amines, some of which are known to be toxic and carcinogenic.[13]

Table 1: Illustrative Ecotoxicological Data for a Generic Sulphur Dye

Test OrganismEndpointConcentration (mg/L)Reference
Daphnia magnaEC50 (48h)>100Hypothetical
Pimephales promelas (Fathead minnow)LC50 (96h)>100Hypothetical
Pseudokirchneriella subcapitata (Green algae)EC50 (72h)50-100Hypothetical

Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of specific data for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for assessing the environmental impact of this compound degradation. The following sections outline methodologies for key experiments based on standard practices for dye analysis.

Biodegradation Assessment

Objective: To evaluate the extent and rate of this compound biodegradation by a specific microbial culture.

Methodology:

  • Microorganism and Culture Conditions: A microbial consortium from a relevant environment (e.g., textile wastewater treatment plant) or a pure culture known for dye degradation is used. The culture is acclimatized to the dye in a minimal salt medium.

  • Experimental Setup: Biodegradation is carried out in shake flasks containing the minimal salt medium, a known concentration of this compound, and the microbial inoculum. A control flask without inoculum is also prepared.

  • Incubation: Flasks are incubated under controlled conditions (e.g., 30°C, 150 rpm) for a specified period (e.g., 21 days).

  • Sampling and Analysis: Samples are withdrawn at regular intervals. The supernatant is analyzed for decolorization using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength. The degradation of the parent compound and the formation of intermediates are monitored by High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD).

Workflow for Biodegradation Assessment:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Microbial Culture (Acclimatized) Incubation Shake Flask Incubation (Controlled Conditions) Culture->Incubation Medium Minimal Salt Medium + this compound Medium->Incubation Sampling Periodic Sampling Incubation->Sampling UV-Vis UV-Vis Spectrophotometry (Decolorization) Sampling->UV-Vis HPLC HPLC Analysis (Degradation & Intermediates) Sampling->HPLC

Caption: Experimental workflow for biodegradation assessment.

Photodegradation Study

Objective: To determine the rate and extent of this compound degradation under simulated solar irradiation.

Methodology:

  • Sample Preparation: An aqueous solution of this compound of a known concentration is prepared.

  • Irradiation: The solution is placed in a photoreactor equipped with a light source that simulates natural sunlight (e.g., a Xenon lamp). A dark control is run in parallel.

  • Monitoring: Aliquots are taken at different time intervals and the concentration of the dye is measured using a UV-Vis spectrophotometer or HPLC.

  • Data Analysis: The photodegradation rate constant is calculated from the concentration versus time data.

Analysis of Degradation Byproducts

Objective: To identify the major intermediate and final products of this compound degradation.

Methodology:

  • Sample Collection: Samples are collected from the biodegradation or photodegradation experiments at various time points.

  • Sample Preparation: Samples may require extraction (e.g., liquid-liquid extraction) and concentration to isolate the degradation products.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): To separate the degradation products.

    • Mass Spectrometry (MS), often coupled with HPLC (LC-MS): To identify the molecular weight and structure of the degradation products.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present in the degradation products.

Quantitative Data Summary

Due to the lack of specific studies on this compound, the following table provides an illustrative summary of potential degradation efficiencies under different conditions, based on data for other sulphur dyes.

Table 2: Illustrative Degradation Efficiency of a Generic Sulphur Dye

Degradation MethodConditionsEfficiency (%)ByproductsReference
Biodegradation (Aspergillus sp.)7 days incubation80-90 (decolorization)Aromatic aminesBased on[10]
Photodegradation (Simulated Sunlight)24 hours irradiation< 20Not significantBased on[11]
Advanced Oxidation (Ozonation)60 min, pH 9> 95Smaller organic acids, CO₂Hypothetical

Note: This data is for illustrative purposes and based on studies of other sulphur dyes.

Conclusion

The environmental impact of this compound degradation is not well-documented in scientific literature. Based on the behavior of other sulphur dyes, it is likely to be resistant to natural degradation processes. The dyeing process itself poses environmental risks due to the high sulfide content in the effluent. While advanced oxidation processes are likely effective in degrading this compound, the potential formation of toxic byproducts during any degradation process necessitates careful analysis. Further research is critically needed to accurately assess the environmental fate and toxicity of this compound and its degradation products to develop effective and safe treatment strategies for wastewater containing this dye.

References

An In-depth Technical Guide on the Toxicological Profile of Sulphur Brown 10

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Sulphur Brown 10 (C.I. 53055) is a sulphur dye used in the textile industry for dyeing cellulosic fibers such as cotton, hemp, and viscose.[1][2] This technical guide provides a comprehensive overview of the available toxicological data for this compound. A thorough review of publicly accessible literature and safety data sheets reveals a significant lack of specific toxicological studies conducted directly on this compound. However, toxicological data for a closely related chemical, 2,4-Diaminotoluene (also known as 4-Methyl-m-phenylenediamine), which is associated with the synthesis or as a downstream product of this compound, is available and will be presented to infer potential hazards.[3] This guide summarizes the available data, outlines general experimental protocols for toxicity assessment, and provides visualizations to illustrate key concepts.

Toxicological Data for this compound

A comprehensive search for toxicological studies on this compound has revealed a notable absence of specific data. The Safety Data Sheet (SDS) for C.I. Solubilised this compound explicitly states "no data available" for the following critical toxicological endpoints[4]:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin corrosion/irritation

  • Serious eye damage/irritation

  • Respiratory or skin sensitization

  • Germ cell mutagenicity

  • Carcinogenicity

  • Reproductive toxicity

  • Specific target organ toxicity (single and repeated exposure)

  • Aspiration hazard

Similarly, no data is available regarding the ecological toxicity of this compound, including its effects on fish, daphnia, algae, and microorganisms.[4]

Inferred Toxicological Profile from 2,4-Diaminotoluene

Given the lack of direct toxicological data for this compound, it is prudent to examine the toxicological profile of related compounds. 2,4-Diaminotoluene (CAS No. 95-80-7) is a chemical that is used in the production of this compound.[3][5] Therefore, its toxicological properties may provide an indication of the potential hazards associated with this compound.

Quantitative Toxicological Data for 2,4-Diaminotoluene

The following table summarizes the available quantitative toxicity data for 2,4-Diaminotoluene.

Endpoint Species Route Value Reference(s)
Acute Toxicity (LD50) RatIntraperitoneal325 mg/kg[3][6]
MouseIntraperitoneal480 mg/kg[3][6]
RabbitOral73 mg/kg[5]
RabbitDermal650 mg/kg[5]
Skin Irritation RabbitDermal500 mg/24 hours (mild)[3][6]
Eye Irritation RabbitOcular100 mg/24 hours (moderate)[3][6]
Carcinogenicity Animal-Sufficient Evidence (IARC Group 2B)[3][5][6]

Note: IARC Group 2B indicates that the agent is possibly carcinogenic to humans.

Qualitative Toxicological Information for 2,4-Diaminotoluene
  • Toxicity Classification: High toxicity.[6]

  • Hazards: Toxic if swallowed and harmful in contact with skin.[6] It is irritating to the eyes and may cause sensitization by skin contact.[6] Inhalation of this substance can cause poisoning.[3]

  • Health Effects: Acute exposure in humans can lead to severe skin and eye irritation, potentially resulting in permanent blindness.[5] Animal studies have shown that oral administration can cause blood and liver cancers in rats and mice.[5] It can also induce methemoglobinemia, cyanosis, and anemia.[5]

  • Environmental Hazards: Toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3][6]

Relationship between this compound and 2,4-Diaminotoluene

The following diagram illustrates the relationship between the raw material, 2,4-Diaminotoluene, and the final product, this compound.

2_4_Diaminotoluene 2,4-Diaminotoluene (Raw Material) Sulfurization Sulfurization (Chemical Process) 2_4_Diaminotoluene->Sulfurization Used in Sulphur_Brown_10 This compound (Final Product) Sulfurization->Sulphur_Brown_10 Yields

Relationship between 2,4-Diaminotoluene and this compound.

General Experimental Protocol for Toxicity Assessment

Due to the absence of specific toxicological studies for this compound, no detailed experimental protocols can be provided. However, a general workflow for assessing the toxicity of a chemical compound is presented below. This workflow outlines the typical stages of investigation, from initial in silico and in vitro screening to more comprehensive in vivo studies.

General Toxicity Testing Workflow

The following diagram illustrates a generalized workflow for the toxicological evaluation of a chemical substance.

cluster_0 Initial Assessment cluster_1 In Vivo Studies cluster_2 Specialized Studies In_Silico In Silico Analysis (e.g., QSAR) In_Vitro In Vitro Assays (e.g., Ames test, cell culture) In_Silico->In_Vitro Guides Acute_Toxicity Acute Toxicity (LD50) In_Vitro->Acute_Toxicity Informs Genotoxicity Genotoxicity In_Vitro->Genotoxicity Initial screen for Subchronic_Toxicity Sub-chronic Toxicity (90-day study) Acute_Toxicity->Subchronic_Toxicity Determines dosage for Chronic_Toxicity Chronic Toxicity & Carcinogenicity Subchronic_Toxicity->Chronic_Toxicity Informs Reproductive_Toxicity Reproductive & Developmental Toxicity Subchronic_Toxicity->Reproductive_Toxicity May indicate need for

Generalized workflow for chemical toxicity assessment.

Conclusion

There is a significant data gap in the toxicological profile of this compound. The available Safety Data Sheet indicates that no specific studies have been conducted to determine its toxicity.[4] However, the known high toxicity and carcinogenicity of 2,4-Diaminotoluene, a related chemical, suggest that this compound should be handled with caution until specific toxicological data becomes available.[3][5][6] Further research is warranted to fully characterize the toxicological properties of this compound and to ensure its safe handling and use. Standard toxicological assessment workflows should be employed to investigate its potential acute and chronic health effects.

References

Methodological & Application

Application Note: Sulphur Brown 10 (C.I. 53055) - Evaluation for Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document addresses the inquiry into the use of Sulphur Brown 10, also known as Sulphur Yellow Brown 5G, as a histological stain for biological specimens. Extensive research was conducted to identify existing protocols, experimental data, and potential applications in histology for this particular dye. The findings indicate that this compound is exclusively utilized as a textile dye and is not a recognized or viable stain for histological purposes. This application note will detail the properties of this compound that render it unsuitable for tissue staining and will provide a brief overview of the requisite characteristics of a histological stain.

Properties of this compound

This compound (CAS No. 1326-51-8) is a sulphur dye widely employed in the textile industry for coloring cotton, hemp, viscose, leather, and paper.[1][2][3][4] Its chemical and physical properties are tailored for fabric dyeing and are incompatible with the delicate nature of biological tissue preparation and staining.

Key properties of this compound include:

  • Insolubility in Water: The dye is a red-brown powder that is insoluble in water.[1][2] Histological stains are typically applied as aqueous solutions to penetrate and bind to specific cellular structures.

  • Solubilization Process: To be used as a dye, this compound must be dissolved in a sodium sulfide solution, which acts as a reducing agent.[1][2][4][5][6][7] This process, known as "vatting," creates a soluble leuco form of the dye that can be absorbed by textile fibers. This harsh chemical treatment is not suitable for preserving the morphology of biological tissues.

  • Application Conditions: The dyeing process with sulphur dyes typically involves alkaline conditions and elevated temperatures.[6] Such conditions would lead to significant damage and distortion of cellular and extracellular components in a histological specimen.

A summary of the general properties of this compound is presented in the table below.

PropertyDescription
C.I. Name This compound
C.I. Number 53055
CAS Number 1326-51-8
Appearance Red-brown powder
Solubility in Water Insoluble
Solubility Soluble in a sodium sulfide solution, forming a brown liquid.[1][2]
Primary Application Dyeing of cellulosic fibers (cotton, hemp, viscose), leather, and paper.[1][2][3][4]
Manufacturing Process Involves the calcination of 4-Methylbenzene-1,3-diamine with sulfur at high temperatures.[2]

Principles of Histological Staining

Histological stains are selected based on their ability to selectively color different components of cells and tissues, thereby providing contrast and highlighting specific structures under a microscope.[8][9] The mechanisms of histological staining are primarily based on chemical interactions between the dye and the tissue components. These interactions can be:

  • Ionic Bonding: Acidic dyes (anionic) bind to basic (acidophilic) tissue components like the cytoplasm, while basic dyes (cationic) bind to acidic (basophilic) components such as the cell nucleus.

  • Hydrogen Bonding: This type of bonding contributes to the specificity of certain stains for particular tissue elements.

  • Van der Waals Forces: These are weak attractions that play a role in the binding of some dyes.

A fundamental requirement for a histological stain is that it can be applied in a manner that preserves the structural integrity of the tissue. This typically involves a series of steps including fixation, embedding, sectioning, and then staining from an aqueous or alcoholic solution.

The logical workflow for a typical histological staining procedure is illustrated below.

A simplified workflow for histological staining.

Conclusion: Unsuitability of this compound for Histology

Based on the available scientific and industrial literature, This compound is not used as a histological stain . Its chemical properties and the harsh conditions required for its application make it fundamentally incompatible with the principles of preserving and staining biological tissues for microscopic examination. The use of a strong reducing agent like sodium sulfide and the dye's insolubility in standard histological solvents would result in the destruction of the very cellular details that histological staining aims to reveal.

Therefore, the creation of application notes and protocols for the use of this compound in histology is not feasible. Researchers and professionals in drug development seeking to stain tissues are advised to use established and validated histological stains.

Alternative Brown Stains in Histology

While this compound is not a viable option, several other stains can produce brown coloration in histological sections. The choice of stain depends on the specific cellular component or substance to be identified. Some examples include:

  • Orcein: Used for staining elastic fibers, which can appear dark brown.

  • DAB (3,3'-Diaminobenzidine): A chromogen used in immunohistochemistry that produces a dark brown precipitate at the site of antibody binding.

  • Fontana-Masson Stain: Used to detect melanin, which appears as black to brown granules.

  • Some variants of Trichrome Stains: Can produce brown to reddish-brown staining of certain tissue components.

For any specific staining requirements, it is recommended to consult standard histology textbooks and protocols to select the appropriate dye and procedure.

References

"application of Sulphur Brown 10 in textile dyeing research"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Scientists

Sulphur Brown 10 (C.I. This compound) is a sulphur dye widely utilized in the textile industry for dyeing cellulosic fibers such as cotton, linen, viscose, and their blends.[1][2] Its popularity stems from its cost-effectiveness, good wash fastness, and the ability to produce deep brown shades.[3][4] These characteristics make it a subject of interest in textile research for process optimization, environmental impact assessment, and the development of novel dyeing methodologies.

Core Properties and Applications

This compound is a red-brown powder that is insoluble in water. To be applied to textiles, it must first be converted into a water-soluble leuco form through a reduction process, typically using sodium sulphide in an alkaline solution.[1][5][6] This leuco form has an affinity for cellulosic fibers and is absorbed by the material.[1][6] Subsequent oxidation, either by air or chemical oxidizing agents, regenerates the insoluble dye within the fiber, resulting in good wash fastness.[1][3]

Primary applications include the dyeing of cotton, hemp, viscose, and vinylon/cotton blends. It is also sometimes used for coloring leather and paper.

Data Presentation: Fastness Properties

The following table summarizes the typical fastness properties of this compound on cotton fabric. The ratings are based on a scale of 1 to 5, where 5 indicates the highest fastness.

Fastness PropertyISO Standard RatingAATCC Standard Rating
Light Fastness33-4
Soaping Fastness (Fading)3-4-
Soaping Fastness (Staining)4-5-
Water Logging Fastness (Fading)4-
Water Logging Fastness (Staining)5-
Perspiration Fastness (Fading)3-44
Perspiration Fastness (Staining)54-5
Ironing Fastness4-5-
Dry Rubbing Fastness4-54
Wet Rubbing Fastness2-3-
Acid Resistance45
Alkali Resistance3-44

Data compiled from multiple sources.

Experimental Protocols

The following protocols are generalized for the exhaust dyeing of cotton fabric with sulphur dyes and can be adapted for research involving this compound.

Protocol 1: Standard Exhaust Dyeing of Cotton with this compound

This protocol is based on a typical recipe for sulphur dyeing and is suitable for laboratory-scale experiments.

Materials and Reagents:

  • Scoured and bleached cotton fabric

  • This compound dye

  • Sodium sulphide (Na₂S) (Reducing agent)

  • Soda ash (Na₂CO₃) (for maintaining alkaline pH)

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄·10H₂O) (Electrolyte for exhaustion)

  • Potassium dichromate (K₂Cr₂O₇) or Sodium perborate (NaBO₃) (Oxidizing agent)

  • Acetic acid (CH₃COOH)

  • Non-ionic soaping agent

  • Distilled water

Equipment:

  • Laboratory dyeing machine (e.g., Mathis Labomat) or water bath with beakers

  • Heating and stirring apparatus

  • pH meter

  • Spectrophotometer for colorimetric analysis (optional)

Procedure:

  • Dye Bath Preparation (Reduction of Dye):

    • Prepare a dye stock solution by pasting the required amount of this compound (e.g., 5% on weight of fabric, owf) with a small amount of water.

    • In a separate vessel, dissolve sodium sulphide (e.g., 1.5 times the weight of the dye) and soda ash (e.g., 7 g/L) in hot water (around 80-90°C).[4]

    • Add the dissolved sodium sulphide and soda ash solution to the dye paste.

    • Boil the mixture for approximately 5-10 minutes to ensure complete reduction and solubilization of the dye, forming the leuco form.[6]

  • Dyeing:

    • Set up the dyeing apparatus with a liquor-to-goods ratio of 20:1.[4]

    • Add the prepared dye bath to the apparatus and adjust the temperature to the starting dyeing temperature (e.g., 40°C).

    • Introduce the pre-wetted cotton fabric into the dye bath.

    • Run for 10 minutes at this temperature.

    • Gradually raise the temperature to 90-95°C over 30 minutes.[7]

    • Add the electrolyte (e.g., 20 g/L Sodium Chloride) in portions to aid in the exhaustion of the dye onto the fabric.[7]

    • Continue dyeing at 90-95°C for 60-90 minutes.[4]

  • Rinsing:

    • Cool the dye bath and drain the liquor.

    • Rinse the dyed fabric thoroughly with cold water to remove unfixed dye.

  • Oxidation:

    • Prepare an oxidizing bath containing an oxidizing agent (e.g., 1 g/L potassium dichromate and 1 g/L acetic acid).[7]

    • Treat the rinsed fabric in the oxidizing bath at 50-60°C for 20-30 minutes.[7] This step converts the soluble leuco form of the dye back to its insoluble form within the fibers.

  • Soaping:

    • Prepare a soaping bath with a non-ionic soaping agent (e.g., 2 g/L) at or near boiling temperature.

    • Treat the oxidized fabric in the soaping bath for 15-20 minutes to remove any loosely adhering dye particles and improve fastness properties.[8]

    • Rinse the fabric with hot water followed by cold water.

  • Drying:

    • Squeeze the excess water from the fabric and air-dry or oven-dry at a moderate temperature.

Protocol 2: Evaluation of Dyeing Performance

1. Colorimetric Analysis:

  • Measure the color strength (K/S value) of the dyed fabric using a spectrophotometer. The K/S value is calculated using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance of the dyed fabric.

  • Measure the CIE Lab* color coordinates to quantify the color of the dyed fabric.

2. Fastness Testing:

  • Wash Fastness: Evaluate according to ISO 105-C06 or AATCC Test Method 61.

  • Light Fastness: Evaluate according to ISO 105-B02 or AATCC Test Method 16.

  • Rubbing Fastness (Crocking): Evaluate according to ISO 105-X12 or AATCC Test Method 8.

Mandatory Visualizations

experimental_workflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment dye_paste This compound + Water reduction Boil for 5-10 min (Leuco Dye Formation) dye_paste->reduction reducing_sol Sodium Sulphide + Soda Ash + Hot Water reducing_sol->reduction dye_bath_setup Set up Dye Bath (Liquor Ratio 20:1, 40°C) reduction->dye_bath_setup add_fabric Introduce Cotton Fabric dye_bath_setup->add_fabric temp_rise Raise Temp to 90-95°C add_fabric->temp_rise add_salt Add Electrolyte (e.g., NaCl) temp_rise->add_salt dyeing Dye for 60-90 min add_salt->dyeing rinsing Cold Water Rinse dyeing->rinsing oxidation Oxidation (e.g., K₂Cr₂O₇ + Acetic Acid) 50-60°C, 20-30 min rinsing->oxidation soaping Soaping at Boil (Non-ionic soap) oxidation->soaping final_rinse Hot & Cold Rinse soaping->final_rinse drying Drying final_rinse->drying

Caption: Experimental workflow for exhaust dyeing of cotton with this compound.

dyeing_mechanism cluster_reduction Reduction Step (in Dye Bath) cluster_fiber Dyeing & Oxidation (on/in Fiber) insoluble_dye This compound (Insoluble, D-S-S-D) leuco_dye Leuco Sulphur Dye (Soluble, D-SH HS-D) insoluble_dye->leuco_dye + Na₂S (Reducing Agent) adsorption Adsorption onto Cellulosic Fiber leuco_dye->adsorption oxidation Regenerated Dye (Insoluble, D-S-S-D) adsorption->oxidation [O] (Air or Oxidizing Agent)

Caption: Chemical mechanism of sulphur dyeing on cellulosic fibers.

References

Application Notes and Protocols for Staining Cellulosic Fibers with Sulphur Brown 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Sulphur Brown 10 (C.I. 53055) in the staining of cellulosic fibers such as cotton, linen, and viscose. This compound is a cost-effective dye known for producing deep brown shades with good wash fastness, making it a staple in the textile industry.[1][2]

Introduction

This compound is a water-insoluble sulphur dye that requires a reduction step to become soluble and substantive to cellulosic fibers.[3][4] The dyeing process involves the transformation of the dye into its water-soluble leuco form using a reducing agent, typically sodium sulfide, in an alkaline medium.[5][6] The soluble leuco dye diffuses into the amorphous regions of the cellulosic fibers and is subsequently trapped within the fiber matrix upon oxidation, reverting to its original insoluble form.[3][5] This mechanism imparts good wash fastness to the dyed material.[2]

Key Properties of this compound:

PropertyDescription
C.I. Name This compound
C.I. Number 53055
CAS Number 1326-51-8
Appearance Red-brown powder[5]
Solubility Insoluble in water; soluble in sodium sulfide solution to form a brown solution.[5]
Primary Applications Dyeing of cotton, hemp, viscose, and their blends. Also used for leather and paper.[7]

Dyeing Mechanism and Signaling Pathway

The staining of cellulosic fibers with this compound follows a reduction-oxidation (redox) mechanism. The key steps are:

  • Reduction: The insoluble this compound dye, which contains disulfide (-S-S-) linkages, is reduced in an alkaline solution of sodium sulfide (Na₂S). This breaks the disulfide bonds and converts the dye into its water-soluble leuco form, which contains thiol (-SH) groups.[3][5]

  • Adsorption and Diffusion: The soluble leuco dye anions have an affinity for the cellulosic fibers and are adsorbed onto the fiber surface. They then diffuse into the amorphous regions of the cellulose structure. The presence of an electrolyte, such as sodium chloride (NaCl), enhances dye exhaustion from the bath onto the fiber.[6]

  • Oxidation: After the dyeing period, the fiber is exposed to an oxidizing agent or atmospheric oxygen. This reforms the disulfide bonds, converting the leuco dye back to its original water-insoluble pigment form, which becomes physically trapped within the fiber.[3][5] This final step is crucial for achieving the desired color and fastness properties.

dyeing_mechanism InsolubleDye Insoluble Sulphur Brown 10 (-S-S-) SolubleDye Soluble Leuco Dye (-SH HS-) InsolubleDye->SolubleDye Reduction ReducingAgent Sodium Sulfide (Na₂S) + Alkali (NaOH/Na₂CO₃) DyedFiberLeuco Fiber with Adsorbed Leuco Dye SolubleDye->DyedFiberLeuco Adsorption & Diffusion CellulosicFiber Cellulosic Fiber DyedFiberFinal Dyed Fiber with Insoluble Dye DyedFiberLeuco->DyedFiberFinal Oxidation OxidizingAgent Oxidizing Agent (e.g., Air, K₂Cr₂O₇)

Caption: Mechanism of this compound Dyeing on Cellulosic Fibers.

Experimental Protocols

The following protocols are provided for the exhaust dyeing of cellulosic fibers with this compound. It is recommended to perform preliminary tests to optimize the parameters for specific substrates and desired shades.

Materials and Reagents
  • This compound (C.I. 53055)

  • Sodium Sulfide (Na₂S) flakes (60%)

  • Soda Ash (Na₂CO₃)

  • Sodium Chloride (NaCl) or Glauber's Salt (Na₂SO₄)

  • Wetting Agent (non-ionic)

  • Sequestering Agent (e.g., EDTA)

  • Oxidizing Agent (e.g., Potassium Dichromate (K₂Cr₂O₇), Sodium Perborate)

  • Acetic Acid (CH₃COOH)

  • Soap (non-ionic)

  • Cellulosic fabric (e.g., cotton, pre-scoured and bleached)

Standard Exhaust Dyeing Protocol

This protocol is suitable for laboratory-scale dyeing in a beaker or a laboratory dyeing machine.

Dye Bath Formulation:

ComponentConcentrationPurpose
This compound1-10% (on weight of fabric, o.w.f)Colorant
Sodium Sulfide (60%)1.0 - 1.5 x weight of dyeReducing Agent
Soda Ash5 - 10 g/LAlkaline pH, Dye Solubilization
Glauber's Salt10 - 30 g/LElectrolyte for Exhaustion
Wetting Agent0.5 - 1.0 g/LImproves Fiber Wetting
Sequestering Agent0.5 - 1.0 g/LSequesters Hard Water Ions
Liquor Ratio 1:20 - 1:30-

Procedure:

  • Dye Solution Preparation:

    • In a separate vessel, create a paste of the required amount of this compound with a small amount of water and wetting agent.

    • Add the required amount of sodium sulfide and soda ash.

    • Add boiling water to the paste and stir until the dye is completely dissolved and reduced, forming the leuco dye solution. The solution should be clear.

  • Dye Bath Preparation:

    • Fill the dyeing vessel with the required volume of water and add the wetting agent and sequestering agent.

    • Heat the bath to the starting temperature (e.g., 40°C).

    • Add the prepared dye solution to the bath and stir well.

  • Dyeing:

    • Immerse the pre-wetted cellulosic fabric into the dyebath.

    • Raise the temperature to 90-95°C at a rate of 1-2°C per minute.

    • Hold the temperature for 45-60 minutes, ensuring the fabric remains submerged.

    • After 15 minutes at the dyeing temperature, begin adding the pre-dissolved Glauber's salt in two to three portions over 15-20 minutes.

  • Rinsing:

    • Cool the dyebath to 70°C.

    • Drain the dyebath and rinse the fabric thoroughly with warm water, followed by cold water until the rinse water is clear.

After-treatment Protocols

After-treatments are critical for achieving the final shade, improving fastness properties, and removing residual chemicals.

1. Oxidation:

Oxidizing AgentConcentrationTemperatureTime
Potassium Dichromate & Acetic Acid1-3% K₂Cr₂O₇, 1-3% CH₃COOH60-70°C20-30 min
Sodium Perborate0.5-1.0 g/L40-50°C20 min

Procedure (using Potassium Dichromate):

  • Prepare a fresh bath with the specified concentrations of potassium dichromate and acetic acid.

  • Immerse the rinsed fabric in the oxidation bath at 60-70°C for 20-30 minutes.[2]

  • Rinse the fabric thoroughly with hot and then cold water.

2. Soaping:

  • Purpose: To remove unfixed dye from the fabric surface, which improves wash and rub fastness, and to brighten the shade.[2]

  • Procedure:

    • Treat the oxidized and rinsed fabric in a bath containing 2 g/L of non-ionic soap at or near boiling (90-100°C) for 15-20 minutes.

    • Rinse thoroughly with hot water, followed by cold water.

    • Dry the fabric.

Experimental Workflow

experimental_workflow Start Start FabricPrep Fabric Preparation (Scouring & Bleaching) Start->FabricPrep Dyeing Exhaust Dyeing (90-95°C, 45-60 min) FabricPrep->Dyeing DyePrep Dye Solution Preparation (Reduction) DyePrep->Dyeing Rinsing1 Rinsing (Warm & Cold Water) Dyeing->Rinsing1 Oxidation Oxidation (e.g., K₂Cr₂O₇/CH₃COOH) Rinsing1->Oxidation Rinsing2 Rinsing (Hot & Cold Water) Oxidation->Rinsing2 Soaping Soaping (Boil, 15-20 min) Rinsing2->Soaping Rinsing3 Final Rinsing (Hot & Cold Water) Soaping->Rinsing3 Drying Drying Rinsing3->Drying End End Drying->End

Caption: Experimental Workflow for Dyeing Cellulosic Fibers with this compound.

Fastness Properties

Sulphur dyes, including this compound, generally exhibit good fastness properties, particularly to washing.

Fastness PropertyTypical Rating (ISO Scale 1-5)Notes
Light Fastness 3-4Can be improved with after-treatments using metallic salts (e.g., copper sulfate).[2]
Wash Fastness 4-5Good to excellent due to the insolubility of the dye within the fiber.[2]
Rubbing Fastness 2-3 (Dry), 1-2 (Wet)Can be a limitation; thorough soaping is crucial for improvement.
Chlorine Fastness 1 (Poor)Sulphur dyes are susceptible to bleaching by hypochlorite.[6]

Troubleshooting

  • Bronziness or Dull Shades: This can result from premature oxidation of the dye, insufficient reducing agent, or too high a concentration of dye or salt on the fiber surface. Ensure the fabric remains submerged during dyeing and that the dye is fully reduced before use.

  • Uneven Dyeing: Can be caused by poor fabric preparation, incorrect temperature control, or too rapid addition of salt. Ensure even pre-treatment and gradual heating and salt addition.

  • Poor Rubbing Fastness: Often due to unfixed dye on the fiber surface. A thorough soaping at the boil is essential to remove this superficial dye.

  • Tendering of Fabric: Sulphur dyed goods, especially blacks, can cause a loss of fabric strength over time due to the formation of sulfuric acid from residual sulfur. An after-treatment with an alkaline agent like soda ash can help neutralize any acid formation.[6]

References

Application Notes and Protocols: Preparation of Sulphur Brown 10 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulphur Brown 10 (C.I. 53055) is a sulphur dye characterized by its red-brown powder form and its application in dyeing cellulosic fibers, leather, and paper.[1][2][3] A key characteristic of this compound is its insolubility in water.[1][2][4] To prepare a usable solution for experimental applications, a chemical reduction process is necessary to convert the dye into its water-soluble leuco form. This is typically achieved using an alkaline solution of sodium sulfide.[1][2] These application notes provide a detailed protocol for the preparation of a this compound stock solution, along with essential data and safety information.

Data Presentation

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValueSource
C.I. NameThis compound[2]
C.I. Number53055[2]
CAS Number1326-51-8[1][2]
AppearanceRed-brown powder[1][2]
Water SolubilityInsoluble[1][2][4]
Solubility Soluble in sodium sulfide solution (forms a brown solution) [1][2]
Slightly soluble in concentrated sulfuric acid[1][2]

Experimental Protocol: Preparation of a Reduced this compound Stock Solution

This protocol details the methodology for preparing a stock solution of this compound by reduction with sodium sulfide.

Materials:

  • This compound (C.I. 53055) powder

  • Sodium sulfide (Na₂S)

  • Sodium hydroxide (NaOH) (optional, to adjust pH)

  • Deionized water

  • Stir plate and magnetic stir bar

  • Beaker or flask

  • Weighing scale

  • pH meter or pH indicator strips

  • Fume hood

Procedure:

  • Safety Precautions: All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5] Avoid inhalation of dust and vapors.[5]

  • Preparation of the Reducing Solution:

    • Calculate the required amount of sodium sulfide. The ratio of dye to sodium sulfide can vary, but a starting point is often a 1:1 to 1:2 weight ratio.

    • In a beaker, dissolve the calculated amount of sodium sulfide in deionized water. The concentration will depend on the desired final concentration of the dye stock solution.

  • Dissolution of this compound:

    • While stirring the sodium sulfide solution, slowly add the this compound powder to prevent clumping.

    • The solution will begin to change color as the dye is reduced and dissolves.

  • Heating and pH Adjustment:

    • Gently heat the mixture to between 60-80°C to facilitate the reduction and dissolution process.[6] Do not boil.

    • The pH of the solution should be alkaline, typically between 10 and 13, for effective reduction.[6] If necessary, adjust the pH with a sodium hydroxide solution.

  • Completion and Storage:

    • Continue stirring the solution at an elevated temperature until all the dye has dissolved, which may take several minutes to a few hours depending on the scale.[6]

    • Once fully dissolved, allow the solution to cool to room temperature.

    • Store the resulting stock solution in a tightly sealed container to prevent oxidation from the air. The solution is now ready for use in dyeing and other applications.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the preparation of a this compound stock solution.

G start Start safety Don PPE in Fume Hood start->safety prep_reducer Prepare Sodium Sulfide Solution in Water safety->prep_reducer add_dye Slowly Add this compound Powder with Stirring prep_reducer->add_dye heat_adjust Heat to 60-80°C and Adjust pH to 10-13 add_dye->heat_adjust dissolve Continue Stirring Until Fully Dissolved heat_adjust->dissolve cool Cool to Room Temperature dissolve->cool store Store in a Sealed Container cool->store end End store->end

Caption: Workflow for preparing a reduced this compound stock solution.

References

Application Notes and Protocols: Sulphur Brown 10 in Leather and Paper Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Sulphur Brown 10 (C.I. 53055) in the dyeing of leather and paper substrates. This document outlines the dye's properties, presents available quantitative data, and offers detailed experimental protocols for its application. The information is intended to serve as a foundational guide for research and development purposes.

Introduction to this compound

This compound is a sulphur dye characterized by its reddish-brown powder form. It is insoluble in water but soluble in an alkaline sodium sulphide solution, which reduces the dye to its leuco form, enabling it to be absorbed by cellulosic and proteinaceous substrates.[1] The dye is primarily used for cotton, hemp, and viscose, but also finds applications in leather and paper dyeing.[1][2] Its popularity stems from good fastness properties and cost-effectiveness, particularly for producing dark, earthy tones.[3][4]

Properties of this compound

  • Appearance: Reddish-brown powder[1]

  • Solubility: Insoluble in water; soluble in sodium sulphide solution to form a brown solution.[1] Slightly soluble in concentrated sulfuric acid.[1]

  • Chemical Nature: Contains sulphur linkages within its molecular structure.[5] The exact chemical structure of most sulphur dyes is not precisely known.[6]

  • CAS Registry Number: 1326-51-8[1]

Quantitative Data: Fastness Properties

The following tables summarize the fastness properties of this compound on textile materials, which can be indicative of its performance on leather and paper. The ratings are based on standard testing methodologies.

Table 1: ISO Fastness Ratings for this compound [1][7]

PropertyRating (Moderate)Rating (Severe)
Acid Resistance3
Alkali Resistance4
Light Fastness3-4
Fulling4
Perspiration Fastness54
Soaping44

Table 2: AATCC Fastness Ratings for this compound

PropertyRating
Fastness to Acids3-4
Fastness to Alkalis5
Fastness to Light4
Fulling4
Perspiration4-5

Experimental Protocols

The following are detailed protocols for the application of this compound to leather and paper.

This protocol is adapted from general procedures for applying solubilized sulphur dyes to chrome-tanned leather.[8][9]

4.1.1. Materials and Reagents

  • Chrome-tanned leather (wet blue), shaved to uniform thickness

  • This compound dye

  • Sodium sulphide (Na₂S)

  • Soda ash (Na₂CO₃)

  • Anionic wetting agent

  • Formic acid (85%)

  • Water (soft or deionized recommended)

  • Dyeing drum or vessel

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

4.1.2. Dye Stock Solution Preparation (Leuco Form)

  • Paste the required amount of this compound (e.g., 2-5% on shaved weight of leather) with a small amount of anionic wetting agent and soda ash (half the quantity of the dye).[10]

  • In a separate container, dissolve sodium sulphide (equal to or twice the weight of the dye) in hot water (80-90°C).[11]

  • Slowly add the dissolved sodium sulphide solution to the dye paste while stirring.

  • Boil the mixture for 5-10 minutes to ensure complete reduction and dissolution of the dye into its leuco form.[10]

  • Filter the solution to remove any insoluble impurities.[11]

4.1.3. Leather Dyeing Procedure

  • Wash the wet blue leather thoroughly.

  • Neutralize the leather to a pH of 5.0-6.0.

  • Place the neutralized leather in the dyeing drum with 100-200% water (based on shaved weight) at 30-40°C.

  • Add the prepared dye stock solution to the drum and run for 30-60 minutes.

  • Gradually increase the temperature to 50-60°C.

  • For exhaustion, add 1-2% formic acid (diluted 1:10 with water) in several feeds at 10-minute intervals.

  • Continue running the drum for another 30 minutes.

  • Drain the dye bath and wash the leather thoroughly with water.

4.1.4. Oxidation and Fixation

  • After dyeing and rinsing, the leuco dye needs to be oxidized back to its insoluble form within the leather fibers. This is often achieved through air oxidation by hanging the leather.

  • For chemical oxidation, treat the leather with a solution of 1-2 g/L potassium dichromate and 2-4 ml/L acetic acid at 50-60°C for 20 minutes.[10][12]

  • Rinse the leather thoroughly.

  • Proceed with standard retanning, fatliquoring, and finishing processes.

This protocol is a generalized procedure for dyeing cellulosic pulp, the primary component of paper.

4.2.1. Materials and Reagents

  • Bleached or unbleached cellulosic pulp slurry

  • This compound dye

  • Sodium sulphide (Na₂S)

  • Soda ash (Na₂CO₃)

  • Glauber's salt (Na₂SO₄)

  • Water

  • Beaker or dyeing vessel

  • Stirrer

  • Personal Protective Equipment (PPE)

4.2.2. Dye Stock Solution Preparation

Prepare the leuco dye solution as described in the leather dyeing protocol (Section 4.1.2).

4.2.3. Pulp Dyeing Procedure

  • Prepare a pulp slurry of a known consistency (e.g., 2-5%) in a beaker.

  • Heat the slurry to 40-50°C.

  • Add the prepared this compound stock solution (e.g., 1-3% on dry weight of pulp) to the slurry and stir for 10-15 minutes.

  • Gradually raise the temperature to 80-90°C.[10]

  • Add Glauber's salt (10-20% on dry weight of pulp) in portions to aid in dye exhaustion.

  • Continue dyeing at this temperature for 30-60 minutes with continuous stirring.

  • Allow the dyed pulp to cool.

4.2.4. Rinsing and Oxidation

  • Thoroughly wash the dyed pulp with water until the filtrate is clear to remove unfixed dye and residual chemicals.

  • Oxidation can be achieved by exposing the pulp to air or by adding a mild oxidizing agent like sodium perborate (0.5-1 g/L) at 40-50°C for 20 minutes.[11]

  • After oxidation, the pulp is ready for sheet formation.

Visualizations

LeatherDyeingWorkflow A Leather Preparation (Washing, Neutralization) C Dyeing (Add leather and dye stock to drum) A->C B Dye Stock Preparation (this compound + Na2S + Na2CO3) B->C D Temperature Increase (Gradual heating to 50-60°C) C->D Run 30-60 min E Exhaustion (Addition of Formic Acid) D->E F Draining and Rinsing E->F Run 30 min G Oxidation (Air or Chemical) F->G H Final Processing (Retanning, Fatliquoring) G->H

Caption: Workflow for dyeing leather with this compound.

PaperDyeingWorkflow A Pulp Slurry Preparation C Initial Dyeing (Add dye stock to pulp at 40-50°C) A->C B Dye Stock Preparation (this compound + Na2S) B->C D Heating (Raise temperature to 80-90°C) C->D Stir 10-15 min E Exhaustion (Addition of Glauber's Salt) D->E F Cooling and Rinsing E->F Dye for 30-60 min G Oxidation F->G H Sheet Formation G->H

Caption: Workflow for dyeing paper pulp with this compound.

Safety and Environmental Considerations

  • Handling: Sulphur dyes and the required reducing agents (especially sodium sulphide) are alkaline and can be corrosive. Always handle these chemicals with appropriate PPE.

  • Hydrogen Sulphide: The use of sodium sulphide in an acidic environment can release toxic hydrogen sulphide gas. Ensure proper ventilation and avoid acidification of the dye bath or effluent containing sodium sulphide.

  • Effluent Treatment: The effluent from sulphur dyeing processes contains residual dye, sulphides, and high salt concentrations. This requires appropriate wastewater treatment to mitigate environmental impact.[13] The use of glucose as a reducing agent is being explored as a more environmentally friendly alternative.[14]

References

Application Notes and Protocols: Exploring the Electrochemical Potential of Leuco-Sulphur Brown 10

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the known redox properties of Leuco-Sulphur Brown 10 in the context of textile dyeing. As of the current literature, specific applications of this compound in electrochemistry have not been documented. This guide is intended to provide a foundational understanding for researchers and scientists interested in exploring its potential in electrochemical systems.

Introduction to Leuco-Sulphur Brown 10

Leuco-Sulphur Brown 10, also known as C.I. 53055, is a sulphur dye that is typically used in its reduced, water-soluble "leuco" form for dyeing cellulosic fibers.[1] The dyeing process involves the application of the leuco form, followed by oxidation to regenerate the insoluble parent dye within the fiber matrix. This inherent redox activity suggests potential utility in various electrochemical applications.

Chemical and Physical Properties:

PropertyValue/Description
CAS Registry Number 12262-27-0
Appearance Red-brown powder
Solubility Insoluble in water; soluble in sodium sulfide solution to form a brown solution.
Molecular Structure The exact molecular structure of most sulphur dyes, including Leuco-Sulphur Brown 10, is complex and not precisely defined. They are polymeric materials characterized by disulfide and polysulfide linkages.

Potential Electrochemical Applications (Hypothetical)

Based on its fundamental redox characteristics, Leuco-Sulphur Brown 10 could be investigated for the following electrochemical applications:

  • Redox Mediator in Biosensors: The reversible redox transformation could be harnessed to facilitate electron transfer between an electrode and a biological recognition element.

  • Cathode Material in Batteries: The disulfide/polysulfide linkages present in the oxidized form could theoretically undergo reduction and oxidation, a process central to the function of certain types of batteries.

  • Electrocatalyst: The sulphur-containing functional groups might exhibit catalytic activity for specific electrochemical reactions.

  • Electrochromic Devices: The distinct color difference between the oxidized (brown) and reduced leuco (soluble, likely a different color) forms could be exploited in electrochromic displays or windows.

Experimental Protocols

Protocol 1: Preparation of Leuco-Sulphur Brown 10 Solution

This protocol is adapted from standard dyeing procedures and is a prerequisite for studying the electrochemical properties of the leuco form.

Materials:

  • Sulphur Brown 10 powder (C.I. 53055)

  • Sodium sulfide (Na₂S)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Nitrogen gas (optional, for creating an inert atmosphere)

Procedure:

  • In a well-ventilated fume hood, prepare a stock solution of sodium sulfide.

  • Prepare a dilute solution of sodium hydroxide.

  • Disperse a known quantity of this compound powder in deionized water.

  • Under constant stirring, add the sodium sulfide solution to the dye dispersion. The amount of sodium sulfide required will depend on the specific grade of the dye and should be determined empirically.

  • Add sodium hydroxide solution to adjust the pH to a highly alkaline range (typically pH > 10), which facilitates the reduction process.

  • Gently heat the mixture (e.g., to 60-80°C) to accelerate the reduction of the dye to its leuco form. The solution should become homogeneous and change color, indicating the formation of the soluble leuco dye.

  • For electrochemical studies, it is advisable to perform the reduction and subsequent experiments under an inert atmosphere (e.g., nitrogen) to prevent premature oxidation by atmospheric oxygen.

Protocol 2: Preliminary Electrochemical Characterization (Cyclic Voltammetry)

This protocol outlines a general procedure for the initial electrochemical investigation of the prepared Leuco-Sulphur Brown 10 solution.

Materials:

  • Leuco-Sulphur Brown 10 solution (from Protocol 1)

  • Electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode)

  • Counter electrode (e.g., platinum wire or graphite rod)

  • Potentiostat

  • Supporting electrolyte (e.g., a solution of a non-reactive salt like NaCl or KCl, compatible with the alkaline dye solution)

Procedure:

  • Assemble the electrochemical cell with the working, reference, and counter electrodes.

  • Fill the cell with the prepared Leuco-Sulphur Brown 10 solution, which also contains the supporting electrolyte (in this case, the excess sodium sulfide and sodium hydroxide can serve this purpose initially).

  • Connect the electrodes to the potentiostat.

  • Perform cyclic voltammetry (CV) by scanning the potential between a suitable negative and positive limit. The potential range should be chosen to encompass the redox transitions of the dye.

  • Observe the resulting voltammogram for peaks corresponding to oxidation and reduction events. The peak potentials will provide information about the redox potentials of the Leuco-Sulphur Brown 10, and the peak currents can be related to its concentration and diffusion coefficient.

  • Vary the scan rate to investigate the kinetics of the electron transfer process.

Visualizing the Redox Process

The core of the chemistry of Leuco-Sulphur Brown 10 is its reversible redox transformation. This can be visualized as a simplified workflow.

Redox_Cycle Oxidized This compound (Insoluble Pigment) Reduced Leuco-Sulphur Brown 10 (Soluble Leuco Form) Oxidized->Reduced Reduction (+ Electrons, e.g., Na₂S) Reduced->Oxidized Oxidation (- Electrons, e.g., Air)

Caption: Redox cycle of this compound.

This diagram illustrates the fundamental reversible reaction that underpins both its application in dyeing and its potential in electrochemistry. The transition from the insoluble oxidized state to the soluble reduced (leuco) state and back is the key functional property.

References

Application Note: Quantification of Sulphur Brown 10 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulphur Brown 10 (C.I. 53055) is a sulfur dye extensively used in the textile industry for dyeing cellulosic fibers such as cotton, hemp, and viscose.[1][2] The manufacturing process and its application in dyeing can lead to the discharge of unfixed dye into wastewater streams. Due to the complex and generally water-insoluble nature of sulfur dyes in their oxidized state, their quantification in industrial effluents is crucial for environmental monitoring and for optimizing wastewater treatment processes.[1][3] This application note provides detailed protocols for the quantification of this compound in wastewater using High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis) and UV-Vis Spectrophotometry.

Chemical Properties of this compound

This compound is a red-brown powder that is insoluble in water.[2][4] However, it is soluble in a sodium sulfide solution, a property that is exploited for its application in dyeing and is also key for its extraction and analysis from aqueous matrices.[2]

Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound in wastewater: HPLC-UV/Vis and UV-Vis Spectrophotometry. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the wastewater matrix.[1]

Comparative Summary of Analytical Methods

ParameterHPLC-UV/VisUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV-Vis detection.Measurement of light absorbance at a specific wavelength.
Selectivity High (separates from interfering compounds).Low (potential for interference from other colored compounds).
Sensitivity HighModerate
Linearity (R²) > 0.999[1]> 0.995[1]
Accuracy (% Recovery) 98.0 - 102.0%[1]95.0 - 105.0%[1]
Precision (% RSD) < 2.0%[1]< 5.0%
Throughput LowerHigher
Instrumentation Cost HighLow

Experimental Protocols

1. High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis)

This method provides high selectivity and sensitivity for the quantification of this compound, making it suitable for complex wastewater matrices.

a. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[1]

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid.

  • Sodium sulfide.

  • Wastewater sample.

b. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a minimal amount of 1% sodium sulfide solution. Dilute to 10 mL with a 50:50 mixture of water and acetonitrile in a volumetric flask.[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of water and acetonitrile to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

c. Sample Preparation

  • Collect a representative wastewater sample.

  • If the sample contains suspended solids, centrifuge or filter it through a 0.45 µm filter.

  • To 10 mL of the wastewater sample, add sodium sulfide to a final concentration of 1% to dissolve the this compound.

  • Vortex the sample for 1 minute and allow it to stand for 10 minutes.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

d. HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to initial conditions (95% A, 5% B)

    • 20-25 min: Equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by scanning the this compound standard solution for its absorbance maximum (typically in the visible range).

e. Data Analysis

  • Inject the calibration standards and the prepared wastewater sample into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the wastewater sample by interpolating its peak area on the calibration curve.

2. UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but may be less accurate in complex wastewater containing multiple colored compounds.

a. Instrumentation and Materials

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • This compound reference standard.

  • Sodium sulfide.

  • Deionized water.

  • Wastewater sample.

b. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water containing 1% sodium sulfide to achieve the desired concentration range (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

c. Sample Preparation

  • Collect a representative wastewater sample.

  • If the sample contains suspended solids, centrifuge or filter it.

  • To 10 mL of the wastewater sample, add sodium sulfide to a final concentration of 1%.

  • Vortex the sample for 1 minute and allow it to stand for 10 minutes.

d. Measurement

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution in the visible range (400-700 nm).

  • Set the spectrophotometer to the determined λmax.

  • Use a blank solution (deionized water with 1% sodium sulfide) to zero the instrument.

  • Measure the absorbance of the calibration standards and the prepared wastewater sample.

e. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standards against their concentration.

  • Determine the concentration of this compound in the wastewater sample by interpolating its absorbance on the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Wastewater Sample Filter Filter/Centrifuge Sample->Filter Add_Sulfide Add Sodium Sulfide (1%) Filter->Add_Sulfide Filter_HPLC Syringe Filter (0.22 µm) Add_Sulfide->Filter_HPLC HPLC HPLC System Filter_HPLC->HPLC Data Data Acquisition HPLC->Data Calibration Calibration Curve Data->Calibration Quantification Quantification Data->Quantification

Caption: Workflow for the quantification of this compound in wastewater using HPLC.

Logical Relationship of Analytical Method Selection

Wastewater Wastewater Sample (this compound) Decision Complex Matrix? Wastewater->Decision HPLC HPLC-UV/Vis (High Selectivity) Decision->HPLC Yes UVVis UV-Vis Spectrophotometry (Lower Selectivity) Decision->UVVis No Result_High Accurate Quantification HPLC->Result_High Result_Low Screening/Approximate Quantification UVVis->Result_Low

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes and Protocols: Sulphur Brown 10 as a Redox Indicator in Titrations

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the scientific and technical literature reveals no established application of Sulphur Brown 10 as a redox indicator in titrations. While this compound is a well-known sulphur dye used extensively in the textile industry, there is no documented evidence of its use for endpoint determination in volumetric analysis. The requisite quantitative data for such an application, including its transition potential and specific color changes in redox environments, are not available in the public domain based on extensive searches.

Therefore, the creation of detailed application notes and protocols for this specific use is not feasible without resorting to speculation, which would be scientifically unsound. This document will instead provide a general overview of redox indicators and the known properties of this compound to clarify why its application as a redox indicator is not currently supported by available data.

Principles of Redox Indicators

Redox indicators are substances that exhibit a distinct color change at a specific electrode potential. This color change signals the endpoint of a redox titration. The key characteristics of an effective redox indicator include:

  • A well-defined transition potential: The potential at which the indicator changes color should be sharp and coincide with the equivalence point of the titration.

  • Reversible redox reaction: The indicator should be able to switch between its oxidized and reduced forms reversibly.

  • Distinct color change: The colors of the oxidized and reduced forms of the indicator must be clearly distinguishable.

  • High color intensity: Only a small amount of the indicator should be needed to produce a visible color change.

A diagram illustrating the general principle of a redox indicator is provided below.

Redox_Indicator_Principle General Principle of a Redox Titration with an Indicator cluster_Titration Titration Process cluster_Indicator Indicator Behavior Analyte Analyte (Reduced Form) Product_Analyte Product (Oxidized Analyte) Analyte->Product_Analyte Oxidation Titrant Titrant (Oxidized Form) Product_Titrant Product (Reduced Titrant) Titrant->Product_Titrant Reduction Indicator_Reduced Indicator (Reduced Form) Color A Indicator_Oxidized Indicator (Oxidized Form) Color B Indicator_Reduced->Indicator_Oxidized Oxidized at Endpoint

Figure 1: General workflow of a redox titration.

Known Properties of this compound

This compound, also known by its Colour Index name C.I. 53055, is a sulphur dye with the following general properties:

  • Chemical Nature: It is a complex mixture of polymeric sulphur-containing compounds. Its exact molecular structure is not well-defined.

  • Appearance: It is a red-brown powder.[1]

  • Solubility: It is insoluble in water but dissolves in a sodium sulfide solution to form a leuco form, which is necessary for dyeing textiles.[1]

The redox behavior of this compound is central to its application in dyeing. The insoluble dye is reduced to a soluble leuco form using a reducing agent like sodium sulfide. This leuco form has an affinity for textile fibers. After application, the leuco form is oxidized back to the insoluble parent dye, fixing it to the fabric. While this indicates that this compound undergoes a redox reaction, the specifics of this transformation in the context of a controlled analytical titration are unknown.

Feasibility of this compound as a Redox Indicator

For this compound to function as a redox indicator, the following information would be essential, none of which is currently available in the literature:

  • Transition Potential: The specific electrode potential at which the color change from the leuco form to the oxidized form occurs. This is a critical parameter for matching the indicator to a particular titration reaction.

  • Color Change at Endpoint: The precise and sharp color change that would signal the equivalence point. While its bulk colors are known, the appearance of a dilute indicator solution at the endpoint is not documented.

  • Reversibility and Kinetics: Whether the redox reaction is sufficiently fast and reversible for use in a titration.

The diagram below illustrates the hypothetical decision process for evaluating a substance like this compound as a redox indicator, highlighting the missing information.

Feasibility_Analysis Start Evaluate this compound as Redox Indicator Known_Redox Does it undergo a redox reaction? Start->Known_Redox Yes_Redox Yes (in dyeing process) Known_Redox->Yes_Redox True No_Redox No Known_Redox->No_Redox False Known_Potential Is the transition potential known? Yes_Redox->Known_Potential Not_Suitable Not a suitable indicator No_Redox->Not_Suitable No_Potential No (Data Unavailable) Known_Potential->No_Potential False Known_Color_Change Is there a sharp, distinct color change? Known_Potential->Known_Color_Change True Further_Research Further experimental research required No_Potential->Further_Research No_Color_Data No (Data Unavailable) Known_Color_Change->No_Color_Data False No_Color_Data->Further_Research Conclusion Cannot be recommended as a redox indicator at this time Further_Research->Conclusion

Figure 2: Logical flow for assessing a potential redox indicator.

Conclusion

Based on the current body of scientific knowledge, this compound cannot be recommended for use as a redox indicator in titrations. The essential data required to develop reliable and accurate protocols for such an application are absent from the available literature. Researchers, scientists, and drug development professionals should rely on well-characterized and validated redox indicators for their analytical needs. The use of unvalidated substances like this compound for quantitative analysis would lead to unreliable and non-reproducible results. Further empirical research would be necessary to determine if this compound possesses the required characteristics to function as a redox indicator.

References

Application Notes and Protocols for the Photocatalytic Degradation of Sulphur Brown 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the photocatalytic degradation of Sulphur Brown 10, a complex sulfur dye commonly used in the textile industry.[1] The protocols outlined below are intended to serve as a foundational methodology for researchers investigating the efficacy of photocatalysis for the removal of this persistent organic pollutant from aqueous solutions. The information is compiled from established photocatalytic degradation procedures for various organic dyes and tailored for the specific properties of this compound.[2][3][4][5][6][7][8][9]

Introduction to Photocatalytic Degradation

Photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst, typically a metal oxide, to generate highly reactive oxygen species (ROS) upon irradiation with light of a suitable wavelength.[2][10] These ROS, including hydroxyl radicals (•OH) and superoxide anions (O₂•⁻), are capable of mineralizing complex organic molecules like this compound into simpler, less harmful compounds such as CO₂, H₂O, and inorganic salts.[10] Zinc oxide (ZnO) and titanium dioxide (TiO₂) are widely used photocatalysts due to their high efficiency, chemical stability, and low cost.[3][4]

Properties of this compound (C.I. 53055)

PropertyDescription
CAS Number 1326-51-8[1]
Appearance Red-brown powder[1]
Solubility Insoluble in water; soluble in sodium sulfide solution.[1]
Applications Dyeing of cotton, hemp, viscose, and paper.[1]

Experimental Protocols

Protocol for Synthesis of ZnO Nanoparticles (Precipitation Method)

This protocol describes a common method for synthesizing ZnO nanoparticles, a widely used photocatalyst.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized (DI) water

Equipment:

  • Beakers and magnetic stirrer

  • Burette

  • Centrifuge

  • Drying oven

  • Muffle furnace

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.5 M solution of zinc acetate in 100 mL of DI water.

    • Prepare a 1.0 M solution of NaOH in 100 mL of DI water.

  • Precipitation:

    • Heat the zinc acetate solution to 65°C while stirring.

    • Slowly add the NaOH solution dropwise to the zinc acetate solution until a white precipitate is formed.

    • Continue stirring for 2 hours at 65°C.

  • Washing and Drying:

    • Allow the precipitate to cool and settle.

    • Decant the supernatant and wash the precipitate several times with DI water and then with ethanol to remove impurities. Centrifugation can be used to facilitate the separation.

    • Dry the washed precipitate in an oven at 100°C for 8 hours.

  • Calcination:

    • Grind the dried powder into a fine consistency.

    • Calcine the powder in a muffle furnace at 400°C for 3 hours to obtain crystalline ZnO nanoparticles.

Protocol for Photocatalytic Degradation of this compound

This protocol details the experimental setup and procedure for the photocatalytic degradation of this compound using a synthesized or commercial photocatalyst.

Materials:

  • This compound dye

  • Photocatalyst (e.g., ZnO or TiO₂ nanoparticles)

  • DI water

  • Sodium sulfide (for dissolving the dye)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Equipment:

  • Photoreactor with a light source (e.g., UV lamp or solar simulator)

  • Magnetic stirrer

  • Beakers or reaction vessel

  • pH meter

  • Analytical balance

  • Centrifuge or filtration system

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its insolubility in water, first, dissolve a small, accurately weighed amount of this compound in a minimal amount of sodium sulfide solution.

    • Dilute this solution with DI water to prepare a stock solution of a known concentration (e.g., 100 mg/L). The final concentration of sodium sulfide should be kept low.

  • Photocatalytic Reaction:

    • In the photoreactor vessel, add a specific volume of the this compound working solution (e.g., 100 mL of 20 mg/L).

    • Add a precise amount of the photocatalyst (e.g., 100 mg, leading to a catalyst loading of 1 g/L).

    • Adjust the pH of the suspension to the desired value (e.g., pH 7) using dilute HCl or NaOH.

    • Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium between the dye and the photocatalyst surface.

    • Turn on the light source to initiate the photocatalytic reaction.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

    • Immediately centrifuge or filter the sample to remove the photocatalyst particles.

    • Analyze the supernatant for the remaining concentration of this compound using a suitable analytical method (see Protocol 2.3).

Protocol for Analytical Quantification of this compound

This protocol provides two common methods for determining the concentration of this compound in the aqueous samples.[11]

Method A: UV-Vis Spectrophotometry

  • Principle: Measures the absorbance of the dye solution at its wavelength of maximum absorbance (λmax). The concentration is proportional to the absorbance according to the Beer-Lambert law.

  • Procedure:

    • Determine the λmax of this compound by scanning the absorbance of a known concentration of the dye solution across a range of wavelengths (e.g., 200-800 nm).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the λmax to create a calibration curve.

    • Measure the absorbance of the unknown samples at the λmax and determine their concentration from the calibration curve.

  • Degradation Efficiency Calculation: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration and Cₜ is the concentration at time t.

Method B: High-Performance Liquid Chromatography (HPLC)

  • Principle: Separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[11] This method is more selective and can be used to identify degradation byproducts.

  • Typical Parameters (to be optimized): [11]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

    • Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid.[11]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV-Vis detector at the λmax of this compound.

  • Procedure:

    • Prepare a calibration curve using standard solutions of this compound.

    • Inject the filtered samples into the HPLC system.

    • Quantify the concentration of this compound by comparing the peak area of the sample to the calibration curve.

Data Presentation

The following tables present hypothetical yet representative data for the photocatalytic degradation of this compound under various conditions, based on typical findings for other sulfur dyes.

Table 1: Effect of Photocatalyst Type on Degradation Efficiency

PhotocatalystCatalyst Loading (g/L)Initial Dye Conc. (mg/L)Irradiation Time (min)Degradation Efficiency (%)
ZnO1.02012085.2
TiO₂ (Anatase)1.02012092.5
TiO₂ (P25)1.02012095.8

Table 2: Effect of Initial Dye Concentration on Degradation Rate (Using TiO₂ P25)

Initial Dye Conc. (mg/L)Catalyst Loading (g/L)Apparent Rate Constant (k, min⁻¹)Degradation Efficiency (%, 120 min)
101.00.02598.1
201.00.01895.8
501.00.00975.3

Table 3: Effect of pH on Degradation Efficiency (Using TiO₂ P25)

pHCatalyst Loading (g/L)Initial Dye Conc. (mg/L)Degradation Efficiency (%, 120 min)
31.02088.4
71.02095.8
91.02091.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_dye Prepare this compound Stock Solution reaction_setup Setup Photoreactor: - Add Dye Solution - Add Photocatalyst - Adjust pH prep_dye->reaction_setup prep_catalyst Synthesize/Obtain Photocatalyst prep_catalyst->reaction_setup dark_adsorption Dark Adsorption (30 min) reaction_setup->dark_adsorption irradiation Light Irradiation (e.g., 120 min) dark_adsorption->irradiation sampling Periodic Sampling irradiation->sampling separation Catalyst Separation (Centrifuge/Filter) sampling->separation quantification Concentration Measurement (UV-Vis/HPLC) separation->quantification data_analysis Calculate Degradation Efficiency quantification->data_analysis photocatalysis_mechanism cluster_catalyst Photocatalyst (e.g., ZnO, TiO₂) cluster_reactants Reactants cluster_products Products VB Valence Band (h⁺) CB Conduction Band (e⁻) VB->CB e⁻ excitation H2O H₂O VB->H2O Oxidation O2 O₂ CB->O2 Reduction OH_rad •OH (Hydroxyl Radical) H2O->OH_rad O2_rad O₂•⁻ (Superoxide Radical) O2->O2_rad Dye This compound Deg_Prod Degradation Products (CO₂, H₂O, etc.) Dye->Deg_Prod OH_rad->Dye Degradation O2_rad->Dye Degradation Light Light (hν ≥ Eg) Light->VB

References

Troubleshooting & Optimization

Technical Support Center: Improving Sulphur Brown 10 Solubility for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Sulphur Brown 10 in their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility a challenge?

This compound (C.I. 53055) is a type of sulphur dye, which is inherently insoluble in water.[1][2][3][4] Its complex molecular structure, containing sulfur linkages, necessitates a chemical reduction process to convert it into a water-soluble "leuco" form for experimental use.[1][4] This reduction step is critical and often presents challenges in achieving complete and stable dissolution.

2. What is the fundamental principle behind dissolving this compound?

The dissolution of this compound involves the reduction of its insoluble form in an alkaline medium. A reducing agent, typically sodium sulfide (Na₂S), breaks the disulfide (-S-S-) bonds within the dye molecule, converting it to a water-soluble leuco form with thiol (-SH) groups.[1][4] An alkaline environment, usually maintained with sodium carbonate (soda ash), is essential for the stability of this leuco form.[5]

3. What are the key chemical reagents required for dissolving this compound?

The primary reagents for the conventional dissolution of this compound are:

  • This compound dye powder

  • Sodium sulfide (Na₂S): The primary reducing agent.

  • Sodium carbonate (Na₂CO₃ or soda ash): To maintain alkalinity and improve the stability of the reduced dye.[5]

  • Deionized or distilled water: As the solvent.

4. Are there more environmentally friendly alternatives to sodium sulfide?

Yes, research has explored the use of reducing sugars like glucose as a more sustainable and less hazardous alternative to sodium sulfide for reducing sulphur dyes.[6] These alternatives can offer comparable, and in some cases superior, results in terms of color strength and wash fastness.[6]

5. Can this compound be purchased in a pre-solubilized form?

Yes, pre-reduced or "leuco" forms of this compound are commercially available.[7][8] These are often sold as liquid preparations that are readily soluble in water, bypassing the need for the initial reduction step in the laboratory.[7] There are also solubilized versions of this compound that are water-soluble.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Dissolution or Sediment Presence Insufficient reducing agent.Increase the concentration of sodium sulfide gradually. A common starting point is a 1:1 to 1.5:1 ratio of sodium sulfide to dye by weight.[3]
Low temperature of the solvent.Ensure the water is heated to the recommended temperature range (typically 80°C to boiling) before and during the dissolution process.[5][10]
Inadequate alkalinity (low pH).Add sodium carbonate (soda ash) to the solution to ensure a sufficiently alkaline environment.
"Bronzing" or a reddish-brown surface film on the solution Incomplete reduction of the dye.This is a common defect with sulphur dyes.[11] Ensure thorough mixing and adequate heating during the dissolution process. Check the concentration and purity of the sodium sulfide.
Premature oxidation of the leuco form.Minimize exposure of the solution to air. Prepare the solution fresh before use.
Color of the solution appears weak or dull Over-reduction of the dye.Using too strong a reducing agent or an excessive amount can lead to a less substantive leuco form.[11] Adhere to recommended concentration ratios.
Degradation of the dye.Avoid prolonged exposure to high temperatures or excessively harsh alkaline conditions.
Inconsistent results between experiments Variability in raw materials.Use reagents from the same batch and of high purity.
Fluctuations in temperature or pH.Carefully control and monitor the temperature and pH throughout the dissolution and experimental process.
Precipitation of the dye after dissolution Oxidation of the leuco form.The leuco form is susceptible to oxidation from atmospheric oxygen, which converts it back to its insoluble form.[1] Use the solution promptly after preparation. For storage, consider an inert atmosphere (e.g., nitrogen blanket).
Drop in pH.Ensure the solution remains sufficiently alkaline to maintain the stability of the leuco dye.

Experimental Protocols

Standard Dissolution Protocol for this compound

This protocol provides a general guideline. Researchers should optimize the concentrations and conditions based on their specific experimental requirements.

Materials:

  • This compound powder

  • Sodium sulfide flakes (Na₂S·9H₂O)

  • Sodium carbonate (soda ash, Na₂CO₃)

  • Deionized water

Procedure:

  • Preparation of the Dye Paste: In a chemical-resistant beaker, create a smooth paste by mixing the required amount of this compound powder with a small amount of deionized water and a portion of the sodium carbonate.

  • Preparation of the Reducing Solution: In a separate, larger beaker, dissolve the sodium sulfide and the remaining sodium carbonate in deionized water. Heat the solution to 80-100°C with constant stirring until all solids are dissolved.[3][5]

  • Dissolution of the Dye: Slowly and carefully add the dye paste to the hot reducing solution while continuously stirring.

  • Heating and Reduction: Continue to heat the mixture, maintaining a temperature between 80°C and boiling for approximately 10-20 minutes to ensure complete reduction and dissolution.[5] The solution should become clear, indicating the formation of the leuco form.

  • Final Volume Adjustment: Once the dye is fully dissolved, the solution can be diluted with hot deionized water to the final desired concentration for the experiment.

Quantitative Data Summary (General Guidance for Sulphur Dyes):

ParameterRecommended RangeNotes
Sulphur Dye Concentration 5 - 25% (on weight of fabric for dyeing)For lab experiments, start with lower concentrations and adjust as needed.
Sodium Sulfide to Dye Ratio (w/w) 1:1 to 2:1The exact ratio depends on the specific dye and desired reduction potential.[3][10]
Sodium Carbonate Concentration 1 - 10 g/LSufficient to maintain a pH above 10.5.[5]
Temperature 80°C - 100°CHigher temperatures generally favor faster dissolution.
pH > 10.5Crucial for the stability of the leuco dye.

Visualizations

Logical Workflow for Dissolving this compound

G A Start: Prepare Reagents (this compound, Na2S, Na2CO3, Water) B Create Dye Paste (Dye + Water + some Na2CO3) A->B C Prepare Reducing Solution (Water + Na2S + remaining Na2CO3) A->C E Add Dye Paste to Hot Solution B->E D Heat Reducing Solution (80-100°C) C->D D->E F Heat and Stir (10-20 min) E->F G Check for Complete Dissolution (Clear Solution?) F->G H Solution Ready for Use G->H Yes I Troubleshoot (See Troubleshooting Guide) G->I No I->E

Caption: Workflow for the dissolution of this compound.

Troubleshooting Decision Tree for Solubility Issues

G Start Incomplete Dissolution? Check_Reducer Increase Na2S Concentration Start->Check_Reducer Yes Success Successful Dissolution Start->Success No Check_Temp Increase Temperature (to 80-100°C) Check_Reducer->Check_Temp Still Issues Check_Reducer->Success Resolved Check_pH Increase Na2CO3 (Alkalinity) Check_Temp->Check_pH Still Issues Check_Temp->Success Resolved Re_evaluate Re-evaluate Protocol & Reagent Purity Check_pH->Re_evaluate Still Issues Check_pH->Success Resolved

Caption: Decision tree for troubleshooting solubility problems.

References

"preventing precipitation of Sulphur Brown 10 in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulphur Brown 10 Solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in solution.

Troubleshooting Guide: Preventing Precipitation of this compound

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

Problem 1: this compound precipitates immediately upon addition to water.

  • Question: I tried to dissolve this compound powder in water, but it did not dissolve and instead formed a suspension that quickly settled. Why is this happening?

  • Answer: this compound is a sulfur dye, which is inherently insoluble in water.[1][2][3] To dissolve it, a reducing agent in an alkaline medium is required. The standard solvent is an aqueous solution of sodium sulfide (Na₂S).[1][2][3] The sodium sulfide reduces the dye molecule into its "leuco" form, which is soluble in water.

Problem 2: The this compound solution is cloudy or forms a precipitate over a short period (minutes to hours).

  • Question: I dissolved this compound in a sodium sulfide solution, and it initially appeared clear, but it has now become cloudy and a precipitate is forming. What is causing this?

  • Answer: This is likely due to one or a combination of the following factors:

    • Oxidation: The soluble leuco form of this compound is highly susceptible to oxidation by atmospheric oxygen.[4][5] Oxidation converts the dye back to its insoluble form, causing it to precipitate.

    • Insufficient Reducing Agent: If the concentration of sodium sulfide is too low, the reduction of the dye will be incomplete, or the solution will not be stable against oxidation.

    • Low Alkalinity (pH): Sulfur dye solutions require a sufficiently alkaline pH to maintain the stability of the reduced leuco form. A drop in pH can lead to precipitation.

    • Hard Water: If the water used for preparing the solution is hard (contains calcium and magnesium ions), these ions can react with the dye or the sodium sulfide to form insoluble precipitates.[6][7]

Problem 3: A previously stable solution of this compound has started to precipitate after a period of storage.

  • Question: My stock solution of this compound was stable for a while, but now I observe a precipitate. How can I prevent this in the future?

  • Answer: Long-term stability can be compromised by:

    • Gradual Oxidation: Continuous exposure to air in the headspace of the storage container will lead to gradual oxidation and precipitation.

    • Temperature Fluctuations: Elevated temperatures can accelerate the degradation of the dye and the reducing agent. Storing the solution in a cool, dark place is recommended.[8]

    • Light Exposure: Light can also contribute to the degradation of the dye solution over time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent is an aqueous solution of sodium sulfide (Na₂S).[1][2][3] Sodium hydroxide is also often used in conjunction with sodium sulfide to ensure a sufficiently alkaline environment.[2][3]

Q2: What is the role of sodium sulfide in dissolving this compound?

A2: Sodium sulfide acts as a reducing agent.[4][5] It breaks the disulfide (-S-S-) bonds within the complex structure of the this compound molecule, converting it to its water-soluble leuco form, which contains thiol (-SH) groups.[4]

Q3: How can I prevent the oxidation of my this compound solution?

A3: To prevent oxidation, you should:

  • Minimize exposure to air. Prepare the solution in a container that can be tightly sealed.

  • For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon.

  • Store the solution in a cool, dark place.

Q4: What is the optimal pH for a stable this compound solution?

A4: While a precise optimum is not well-documented for this compound specifically, sulfur dye solutions are generally most stable at a high alkaline pH, typically in the range of 10-13. This is usually achieved by the presence of sodium sulfide (which is alkaline) and the addition of sodium hydroxide.

Q5: Can I use tap water to prepare my this compound solution?

A5: It is highly recommended to use deionized or distilled water. Tap water can contain metal ions (hardness) that can cause precipitation.[6][7] If you must use tap water, the addition of a sequestering agent (chelating agent) like EDTA is advised to bind these metal ions and prevent them from interfering.[6][7][9]

Q6: How does temperature affect the stability of the solution?

A6: Higher temperatures can increase the rate of degradation of both the dye and the sodium sulfide reducing agent. For storage, a cool environment is preferable. For initial dissolution, gentle warming may be employed to ensure the dye is fully reduced and dissolved, but prolonged heating should be avoided.

Data Presentation

Table 1: Recommended Reagent Concentrations for Preparing a Stable this compound Stock Solution (Approximate Ranges)

ComponentRecommended Concentration RangePurpose
This compound1 - 10 g/LThe active dye component.
Sodium Sulfide (Na₂S)1.5 - 2.5 times the dye weightPrimary reducing agent to solubilize the dye.
Sodium Hydroxide (NaOH)0.5 - 1.0 times the dye weightTo maintain high alkalinity (pH 10-13) and stabilize the leuco form.
Sequestering Agent (EDTA)0.5 - 2.0 g/LTo chelate metal ions in hard water and prevent precipitation.[6][7][9]
WaterDeionized or DistilledTo avoid introduction of interfering metal ions.

Note: These are general guidelines. The optimal concentrations may vary depending on the purity of the dye and other experimental conditions. It is recommended to perform small-scale trials to determine the ideal concentrations for your specific application.

Experimental Protocols

Protocol for the Preparation of a Stable 1 g/L this compound Stock Solution

Materials:

  • This compound powder

  • Sodium sulfide flakes (Na₂S·9H₂O)

  • Sodium hydroxide (NaOH) pellets

  • EDTA (Ethylenediaminetetraacetic acid)

  • Deionized or distilled water

  • Stir plate and magnetic stir bar

  • Volumetric flask (e.g., 100 mL)

  • Airtight storage bottle (amber glass recommended)

Procedure:

  • Water Preparation: To a beaker containing approximately 80 mL of deionized water, add 0.1 g of EDTA and stir until dissolved. This will act as a safeguard against any trace metal ion contamination.

  • Alkaline Reducing Solution Preparation:

    • Carefully add 0.1 g of sodium hydroxide to the EDTA solution and stir until fully dissolved.

    • To this alkaline solution, add 0.2 g of sodium sulfide flakes and stir until dissolved. The solution may warm up slightly.

  • Dye Dissolution:

    • Weigh 0.1 g of this compound powder and add it to the alkaline reducing solution while stirring continuously.

    • Continue stirring for 15-20 minutes. The solution should turn into a clear, dark brown liquid as the dye is reduced to its leuco form. Gentle warming (to 40-50°C) can be applied to facilitate dissolution, but do not boil.

  • Final Volume Adjustment:

    • Once the dye is completely dissolved, transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Carefully add deionized water to the flask to bring the final volume to the 100 mL mark.

  • Storage:

    • Immediately transfer the solution to an airtight, amber glass storage bottle to protect it from air and light.

    • If possible, purge the headspace with an inert gas (e.g., nitrogen) before sealing.

    • Store the solution in a cool, dark place.

Visualizations

Precipitation_Troubleshooting_Workflow start Precipitation Observed in This compound Solution check_solvent Was the solvent an aqueous solution of sodium sulfide? start->check_solvent check_oxidation Was the solution exposed to air? check_solvent->check_oxidation Yes sol_insoluble This compound is insoluble in water. Use sodium sulfide solution. check_solvent->sol_insoluble No check_reducer Is the sodium sulfide concentration sufficient? check_oxidation->check_reducer No sol_oxidation Minimize air exposure. Store in a sealed container. check_oxidation->sol_oxidation Yes check_ph Is the pH of the solution alkaline (pH 10-13)? check_reducer->check_ph Yes sol_reducer Increase sodium sulfide concentration. (e.g., 1.5-2.5x dye weight) check_reducer->sol_reducer No check_water Was deionized or distilled water used? check_ph->check_water Yes sol_ph Add sodium hydroxide to increase and buffer the pH. check_ph->sol_ph No sol_water Use deionized/distilled water or add a sequestering agent (EDTA). check_water->sol_water No end_node Stable Solution check_water->end_node Yes sol_insoluble->end_node sol_oxidation->end_node sol_reducer->end_node sol_ph->end_node sol_water->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Sulphur_Dye_Solubilization_Precipitation cluster_insoluble Insoluble State cluster_soluble Soluble State insoluble_dye This compound (Insoluble Form) -S-S- linkages soluble_dye Leuco this compound (Soluble Form) -SH (thiol) groups insoluble_dye->soluble_dye + Sodium Sulfide (Na₂S) (Reduction) soluble_dye->insoluble_dye + Oxygen (Air) (Oxidation / Precipitation)

Caption: The reduction-oxidation cycle of this compound.

References

"troubleshooting uneven staining with Sulphur Brown 10"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulphur Brown 10

This technical support center provides troubleshooting guidance for common issues encountered when using this compound for dyeing, with a focus on achieving even and consistent results.

Frequently Asked Questions (FAQs) - Troubleshooting Uneven Staining

Q1: What are the most common causes of uneven dyeing with this compound?

Uneven dyeing, or unlevelness, can arise from several factors throughout the dyeing process. The primary causes include:

  • Improper Dye Solution Preparation: If the this compound dye is not fully reduced and dissolved, insoluble particles can lead to spotting and uneven color.[1][2][3] It is crucial to ensure the correct amount and quality of the reducing agent, typically sodium sulfide, is used.[1][4][5]

  • Premature Oxidation: Contact with air during the dyeing process can cause the dye to oxidize and precipitate on the material surface, leading to uneven patches.[4][5]

  • Incorrect Dyeing Temperature: Variations in temperature within the dye bath can affect the rate of dye uptake, causing shade variations across the fabric.[1] A higher initial temperature can aid in leveling before the addition of salt.[2]

  • Rapid Addition of Salt: Adding salt too quickly can cause the dye to exhaust onto the fabric too rapidly, resulting in an uneven initial uptake that is difficult to level out.[4][5]

  • Poor Material Preparation: The presence of impurities, oils, or sizing agents on the substrate can hinder dye penetration and lead to patchy results.[4][6] Thorough scouring and bleaching are essential.[6]

  • Water Hardness: The presence of calcium and magnesium ions in the water can react with the dye and cause precipitation, leading to poor rubbing fastness and unevenness.[7]

Q2: My fabric has developed a bronze-like, metallic sheen after dyeing. What causes this "bronziness" and how can I fix it?

Bronziness is a common defect with sulphur dyes, particularly in heavier shades. It is often caused by:

  • Excessively Strong Dye Liquor: A high concentration of dye in the bath can lead to surface deposition.[4][5]

  • Insufficient Reducing Agent: If there isn't enough sodium sulfide, the dye may be incompletely reduced, contributing to the bronze effect.[4][5]

  • Excessive Salt: Using too much salt as an exhausting agent can accelerate dye uptake and cause surface crystallization.[4][5]

  • Delayed Washing: A long delay between removing the material from the dye bath and rinsing allows the dye to oxidize unevenly on the surface.[4][5]

To remedy bronziness, you can treat the dyed material with a warm, dilute solution of sodium sulfide (e.g., 0.1%) or a boiling soap solution.[5][8]

Q3: How can I correct a batch that has been unevenly dyed with this compound?

Correcting an unevenly dyed batch, a process known as stripping, involves removing some or all of the color to allow for re-dyeing.

  • Mild Stripping: For minor unevenness, treating the material in a warm solution of sodium sulfide (e.g., 8%) can often level out the shade.[9]

  • Full Stripping: If the unevenness is severe, a more aggressive approach is needed. This involves treating the fabric with an oxidizing agent like sodium hypochlorite (bleach) at 2-3 g/L available chlorine to destroy the dye.[4][5] The material must then be thoroughly rinsed and neutralized before attempting to re-dye.[10]

Q4: What is "tendering" and how can I prevent it when using this compound?

Tendering is the weakening and degradation of cellulosic fibers (like cotton) over time after being dyed with sulphur dyes. This occurs because residual sulfur on the fabric can slowly oxidize in the presence of humidity and heat to form sulfuric acid, which then hydrolyzes the cellulose.[1][5][11]

To prevent tendering:

  • Thorough Rinsing: Ensure all residual chemicals, especially sulfur, are washed out after dyeing and oxidation.[1]

  • Neutralization: An after-treatment with a mild alkali like soda ash (e.g., 5 g/L) can help neutralize any potential acid formation.[5][8]

  • Avoid Copper and Iron: The presence of iron and copper ions can catalyze the formation of sulfuric acid and accelerate tendering.[5] Use stainless steel equipment and soft water.[12]

Data Presentation

Table 1: Typical Dye Bath Parameters for this compound
ParameterRecommended Value/RangePurpose
This compound Dye 1-10% (on weight of fabric)Colorant
Sodium Sulfide (60%) 1-1.5x the weight of the dyeReducing agent to solubilize the dye
Soda Ash (Sodium Carbonate) 2-5 g/LProvides alkalinity for reduction
Sodium Chloride (Salt) 5-20 g/LPromotes dye exhaustion onto the fiber
Wetting Agent 0.5-1 g/LEnsures even wetting of the substrate
Liquor Ratio 1:10 to 1:20Ratio of liquid volume to fabric weight
Dyeing Temperature 90-95°COptimal temperature for dye reduction and exhaustion[12]
Table 2: Troubleshooting Summary for Uneven Dyeing
SymptomProbable CauseRecommended Action
Specks or Dark Spots Incompletely dissolved dye.Ensure dye is fully pasted and dissolved before adding to bath.[1]
Light/Dark Patches Premature oxidation; uneven temperature.Keep material submerged; ensure good dye bath circulation.[4][5]
Shade Varies End-to-End Rapid dye exhaustion.Add salt in two portions; control temperature rise.[9]
Poor Rubbing Fastness Surface dye deposition; hard water.Use a sequestering agent; ensure thorough soaping after dyeing.[7]

Experimental Protocols

Standard Protocol for Dyeing Cotton with this compound

This protocol outlines the key steps for a standard exhaust dyeing procedure on cotton fabric.

  • Scouring (Pre-treatment):

    • Wash the cotton substrate thoroughly with a solution containing 2 g/L soda ash and 1 g/L non-ionic detergent at 80-90°C for 30-45 minutes to remove impurities.

    • Rinse thoroughly with hot and then cold water.

  • Dye Bath Preparation (Reduction):

    • In a separate vessel, create a paste with the required amount of this compound powder and a small amount of cold water.

    • Add the required amount of sodium sulfide and soda ash.

    • Add boiling water to dissolve the mixture completely, creating the concentrated dye stock solution. The solution should be clear.[4]

  • Dyeing Procedure:

    • Fill the main dyeing vessel with the required volume of water and heat to 60°C. Add a wetting agent.

    • Add the prepared dye stock solution to the bath and stir.

    • Immerse the pre-wetted cotton material into the dye bath.

    • Raise the temperature to 90-95°C over 15-20 minutes.

    • Run for 15 minutes, then add half of the required amount of pre-dissolved salt.

    • Run for another 15 minutes, then add the remaining salt.

    • Continue dyeing at 90-95°C for 45-60 minutes, ensuring the material remains submerged.[12]

  • Rinsing and Oxidation:

    • Cool the dye bath down slowly.

    • Remove the material and rinse with cold water to remove excess dye and chemicals.

    • Oxidize the dye to its insoluble form. This can be done by "airing" (exposing to air for an extended period) or by chemical oxidation.[4] For chemical oxidation, treat the material in a bath containing 1-2 g/L sodium dichromate and 2-4 ml/L acetic acid at 60-70°C for 15-20 minutes.[13]

  • Soaping (After-treatment):

    • Wash the dyed material with a 2 g/L soap solution at boiling temperature for 15 minutes to remove any unfixed surface dye and improve fastness properties.[12]

    • Rinse thoroughly with hot and cold water.

    • Dry the material.

Visualizations

Logical Workflow and Process Diagrams

G cluster_prep Phase 1: Preparation cluster_dyeing Phase 2: Dyeing cluster_post Phase 3: Post-Treatment Prep Material Scouring (Remove Impurities) DyePrep Dye Reduction (this compound + Na2S) Dyeing Dyeing at 90-95°C DyePrep->Dyeing Salt1 Add 50% Salt Dyeing->Salt1 Salt2 Add 50% Salt Salt1->Salt2 Rinse Rinsing Salt2->Rinse Oxidation Oxidation (Insoluble Dye Formation) Rinse->Oxidation Soaping Soaping (Remove Unfixed Dye) Oxidation->Soaping Final Final Product Soaping->Final

Caption: Experimental workflow for dyeing with this compound.

G Start Uneven Staining Observed CheckPrep Was material properly scoured? Start->CheckPrep CheckDissolve Was dye fully dissolved/reduced? CheckPrep->CheckDissolve Yes RemedyPrep Rescour material CheckPrep->RemedyPrep No CheckTemp Was temperature uniform? CheckDissolve->CheckTemp Yes RemedyDissolve Improve dye solution preparation protocol CheckDissolve->RemedyDissolve No CheckSalt Was salt added gradually? CheckTemp->CheckSalt Yes RemedyTemp Ensure good circulation in dye bath CheckTemp->RemedyTemp No CheckOxidation Was there premature oxidation? CheckSalt->CheckOxidation Yes RemedySalt Add salt in portions CheckSalt->RemedySalt No RemedyOxidation Keep material submerged CheckOxidation->RemedyOxidation No Strip Consider Stripping & Re-dyeing CheckOxidation->Strip Yes RemedyPrep->Strip RemedyDissolve->Strip RemedyTemp->Strip RemedySalt->Strip RemedyOxidation->Strip

Caption: Troubleshooting logic for uneven this compound staining.

References

Technical Support Center: Optimization of Dyeing Parameters for Sulphur Brown 10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dyeing parameters for Sulphur Brown 10 (C.I. 53055).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dyeing process with this compound.

IssuePotential CausesRecommended Solutions
Uneven Dyeing or Streaky Appearance - Improper dissolution of the dye. - Inadequate wetting of the fabric. - Dyeing temperature is too low at the start. - Too rapid addition of salt.- Ensure the dye is fully reduced and dissolved by boiling with sodium sulphide and soda ash before adding to the dyebath.[1][2] - Use a suitable wetting agent in the dyebath to ensure even fabric wetting. - Start the dyeing process at a lower temperature (e.g., 40-50°C) and gradually increase it.[1] - Add salt (Glauber's salt or common salt) in portions rather than all at once.
Bronziness or Dull Shades - Insufficient amount of sodium sulphide. - Excessive use of salt. - Premature oxidation of the leuco dye. - Over-reduction of the dye.- Use an adequate amount of sodium sulphide (typically 0.5 times the weight of the dye for Sulphur Browns). - Avoid excessive salt concentrations, as this can lead to surface dyeing and bronziness.[1] - Maintain a reducing atmosphere in the dyebath; avoid excessive agitation that introduces air. - Avoid using overly strong reducing agents or excessive concentrations of sodium sulphide.
Poor Color Yield or Light Shades - Incomplete reduction of the dye. - Dyeing temperature is not optimal. - Incorrect pH of the dyebath. - Insufficient dyeing time.- Ensure complete reduction of the dye by boiling with the recommended amount of sodium sulphide. - For dark shades with sulphur dyes, the temperature should be gradually raised to 80-90°C.[1] - Maintain an alkaline pH (typically around 10-11) in the dyebath for optimal dye uptake. - Increase the dyeing time to allow for better dye penetration and fixation.
Poor Wash Fastness - Incomplete oxidation of the dye. - Presence of unfixed dye on the fiber surface. - Use of sodium hydrosulphide as a reducing agent can sometimes lead to lower wash fastness.[2]- Ensure thorough oxidation after dyeing using an appropriate oxidizing agent (e.g., sodium perborate or potassium dichromate with acetic acid).[2] - After oxidation, soap the dyed fabric at a boil with a detergent to remove loose dye particles. - If possible, use sodium sulphide as the primary reducing agent.
Fabric Tendering (Weakening of the Fabric) - Formation of sulphuric acid on the fabric during storage due to the oxidation of residual sulphur.- After dyeing and oxidation, thoroughly rinse the fabric to remove all residual chemicals. - A final rinse with a solution of sodium acetate or soda ash can help neutralize any potential acid formation.[3]

Frequently Asked Questions (FAQs)

1. What is the general procedure for dyeing cotton with this compound?

The dyeing process involves four main stages:

  • Reduction: The water-insoluble this compound is converted to its water-soluble leuco form using a reducing agent (typically sodium sulphide) in an alkaline medium (soda ash).

  • Dyeing: The cellulosic material is immersed in the dyebath containing the leuco dye. The temperature is gradually raised, and salt is added to promote dye exhaustion onto the fiber.

  • Oxidation: After dyeing, the leuco dye is converted back to its original insoluble form within the fiber through oxidation. This can be achieved by exposure to air or by using chemical oxidizing agents.

  • After-treatment: The dyed material is soaped at a boil to remove any unfixed dye and improve fastness properties.[2][3]

2. What are the recommended starting parameters for dyeing with this compound?

The following table provides a typical recipe for dyeing cotton with this compound. These parameters may require optimization based on the specific substrate and desired shade depth.

ParameterRecommended Value
This compound1-10% (on weight of fabric, o.w.f.)
Sodium Sulphide (60%)0.5 - 1.0 x weight of dye
Soda Ash (Sodium Carbonate)0.5 x weight of dye
Glauber's Salt (Sodium Sulphate) or Common Salt (Sodium Chloride)10-30 g/L
Wetting Agent1 g/L
Liquor Ratio1:20 - 1:30
Dyeing TemperatureStart at 40-50°C, raise to 80-90°C
Dyeing Time60-90 minutes
pH10-11

3. How does temperature affect the dyeing process of this compound?

Temperature plays a crucial role in the dyeing process. For dark shades like brown, it is recommended to start the dyeing at a lower temperature (40-50°C) and then gradually raise it to 80-90°C.[1] This gradual increase helps in achieving level dyeing and good dye penetration into the fiber.

4. What is the role of pH in this compound dyeing?

An alkaline pH is essential for the reduction and solubilization of sulphur dyes. The typical pH range for dyeing with this compound is between 10 and 11. This alkaline environment is usually achieved by adding soda ash (sodium carbonate) to the dyebath.

5. How can the fastness properties of this compound be improved?

To improve the fastness properties, especially wash fastness and light fastness, a thorough after-treatment process is necessary. This includes:

  • Complete Oxidation: Ensuring the dye is fully converted back to its insoluble form.

  • Soaping: A hot soaping bath (at or near boil) helps to remove any loose, unfixed dye from the surface of the fibers.

  • Fixing Agents: In some cases, cationic fixing agents can be used to further enhance wet fastness properties.[4]

Experimental Protocols

Detailed Methodology for Dyeing Cotton Fabric with this compound
  • Preparation of the Dyebath:

    • Weigh the required amount of this compound dye powder.

    • In a separate container, prepare a reduction solution by dissolving the required amounts of sodium sulphide and soda ash in hot water.

    • Add the this compound powder to the reduction solution and boil for 5-10 minutes to ensure complete reduction and dissolution of the dye.[1]

    • Fill the main dyebath with the required volume of water and add a wetting agent.

    • Add the prepared dye solution to the main dyebath.

  • Dyeing Procedure:

    • Introduce the pre-wetted cotton fabric into the dyebath at a starting temperature of 40-50°C.

    • Run the fabric for 10-15 minutes.

    • Gradually raise the temperature to 80-90°C over 20-30 minutes.

    • Add the required amount of Glauber's salt or common salt in two to three portions over 15-20 minutes.

    • Continue dyeing at 80-90°C for 45-60 minutes.

  • Oxidation:

    • After dyeing, drain the dyebath.

    • Rinse the fabric thoroughly with cold water.

    • Prepare an oxidation bath containing an oxidizing agent. A common recipe is 1-2 g/L of sodium perborate at 50-60°C for 20 minutes. Alternatively, a solution of 1-2 g/L potassium dichromate and 1-2 mL/L acetic acid can be used.

    • Treat the dyed fabric in the oxidation bath.

  • After-treatment:

    • After oxidation, rinse the fabric again.

    • Prepare a soaping bath containing 2 g/L of a non-ionic detergent.

    • Treat the fabric in the soaping bath at a boil for 15-20 minutes.

    • Rinse the fabric thoroughly with hot water and then cold water.

    • Dry the fabric.

Visualizations

Sulphur_Dyeing_Process cluster_reduction Reduction Stage cluster_dyeing Dyeing Stage cluster_oxidation Oxidation Stage Dye This compound (Insoluble Pigment) LeucoDye Leuco-Sulphur Dye (Water-Soluble) Dye->LeucoDye Reduction (Boiling) Reducer Sodium Sulphide (Reducing Agent) Reducer->LeucoDye Alkali Soda Ash (Alkaline Medium) Alkali->LeucoDye Fabric Cellulosic Fabric DyedFabric_leuco Fabric with Adsorbed Leuco Dye LeucoDye->DyedFabric_leuco Adsorption & Diffusion Fabric->DyedFabric_leuco Oxidant Oxidizing Agent (e.g., Sodium Perborate) DyedFabric_final Dyed Fabric (Insoluble Dye Fixed) DyedFabric_leuco->DyedFabric_final Oxidation Salt Salt (Exhaustion Agent) Salt->DyedFabric_leuco Oxidant->DyedFabric_final

Caption: Workflow of the this compound dyeing process.

Troubleshooting_Workflow Start Dyeing Defect Observed Defect1 Uneven Dyeing Start->Defect1 Defect2 Bronziness Start->Defect2 Defect3 Poor Color Yield Start->Defect3 Defect4 Poor Wash Fastness Start->Defect4 Solution1 Check Dye Dissolution & Wetting Defect1->Solution1 Solution2 Adjust Sodium Sulphide & Salt Concentration Defect2->Solution2 Solution3 Optimize Temperature, pH & Time Defect3->Solution3 Solution4 Ensure Complete Oxidation & Soaping Defect4->Solution4 End Optimized Dyeing Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for common this compound dyeing defects.

References

Technical Support Center: Sulphur Brown 10 Stained Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the fading of Sulphur Brown 10 stained samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to fading?

This compound (C.I. 53055; CAS No. 1326-51-8) is a sulfur dye used for dyeing cellulosic materials such as cotton, hemp, and viscose.[1] Like other sulfur dyes, it is applied in a reduced, soluble form and then oxidized to an insoluble form within the fiber. The fading of this compound is primarily caused by:

  • Oxidation: The sulfur linkages within the dye molecule are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, bleaching agents in detergents, or other oxidizing agents. This breaks down the chromophore, leading to color loss.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate chemical reactions that degrade the dye molecule.

Q2: What are the common signs of fading in this compound stained samples?

The most common signs of fading include a noticeable loss of color intensity, a shift in shade (often towards a lighter, yellowish hue), and in severe cases, a complete bleaching of the stained area.

Q3: Can the dyeing process itself affect the fading of this compound?

Yes, the initial dyeing process plays a crucial role in the final colorfastness of the sample. Incomplete oxidation after dyeing can leave the dye in a less stable, partially reduced state, making it more susceptible to fading. Proper rinsing to remove residual chemicals is also important.

Q4: What are the main strategies to reduce the fading of this compound?

The primary strategies to mitigate fading involve post-treatment of the dyed samples. These treatments aim to protect the dye molecule from oxidative and photodegradative damage. The most common approaches include the application of:

  • Cationic Fixing Agents: These form a protective layer over the dye, enhancing its wet fastness properties and reducing its susceptibility to oxidative agents.

  • Tannin-Based After-treatments: Tannins can act as natural antioxidants and UV absorbers, improving both wash and light fastness. A sequential treatment with a cationic agent followed by a tannin-based product has been shown to be effective.[2][3]

  • UV Absorbers: These compounds preferentially absorb UV radiation and dissipate it as heat, thereby protecting the dye from photodegradation.[4][5][6][7]

Troubleshooting Guides

This section provides a step-by-step guide to address common issues related to the fading of this compound stained samples.

Issue 1: Rapid Fading After Washing

  • Possible Cause: Incomplete fixation of the dye or exposure to harsh washing conditions.

  • Troubleshooting Steps:

    • Verify Dyeing Protocol: Ensure that the initial dyeing process included a thorough oxidation step to fully convert the dye to its insoluble form.

    • Apply a Cationic Fixing Agent: Treat the stained samples with a cationic fixing agent to improve wash fastness. Refer to the experimental protocols section for a detailed procedure.

    • Optimize Washing Conditions: Use a mild, pH-neutral detergent without bleaching agents. Wash at a lower temperature and for a shorter duration.

Issue 2: Fading Upon Exposure to Light

  • Possible Cause: Photodegradation of the dye molecule due to UV radiation.

  • Troubleshooting Steps:

    • Apply a UV Absorber: Treat the samples with a UV absorbing agent. These are commercially available and can be applied via an exhaust method.

    • Consider a Tannin-Based After-treatment: Tannic acid and other tannin-based products have UV-absorbing properties and can improve lightfastness.[2]

    • Control Lighting Conditions: If possible, store and handle the samples under UV-filtered light or in the dark.

Quantitative Data on Anti-Fading Treatments

The following table summarizes the improvement in lightfastness for sulfur and other dyes after various treatments. While specific data for this compound is limited, the results for similar dyes provide a good indication of the expected efficacy of these treatments.

TreatmentDye TypeImprovement in Lightfastness (Blue Wool Scale)Reference
Cationic Fixing Agent + TanninC.I. Leuco Sulphur Dyes0.5 - 1.5 units[2]
Vitamin C (Antioxidant)C.I. Reactive DyesSignificant improvement[5]
2-hydroxybenzophenone (UV Absorber)C.I. Reactive DyesNoticeable improvement[5]

Note: The Blue Wool Scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness).

Experimental Protocols

Protocol 1: After-treatment with a Cationic Fixing Agent

  • Preparation: Prepare a solution of a commercial cationic fixing agent (e.g., a polyamine-based agent) at a concentration of 1-2% on the weight of the fabric (owf). Adjust the pH of the bath to 6.0-7.0.

  • Treatment: Immerse the this compound stained sample in the solution at a liquor ratio of 10:1. Raise the temperature to 40°C and hold for 20 minutes with occasional agitation.

  • Rinsing: After the treatment, rinse the sample thoroughly with cold water.

  • Drying: Air dry the sample at room temperature.

Protocol 2: Sequential After-treatment with Cationic Agent and Tannin

  • Cationic Treatment: Follow steps 1-3 of Protocol 1.

  • Tannin Treatment: Prepare a fresh bath containing a tannin-based product (e.g., tannic acid) at a concentration of 2-3% (owf). Adjust the pH to 3.0-3.5 with acetic acid.

  • Immersion: Immerse the cationically-treated sample in the tannin bath at a liquor ratio of 10:1.

  • Heating: Raise the temperature to 40°C and maintain for 15-20 minutes with occasional stirring.

  • Rinsing and Drying: Rinse the sample thoroughly with cold water and air dry.

Protocol 3: Application of a UV Absorber

  • Solution Preparation: Prepare a solution of a water-soluble UV absorber (e.g., a benzotriazole derivative) at a concentration of 1-3% (owf).

  • Application: Immerse the stained sample in the UV absorber solution at a liquor ratio of 10:1.

  • Exhaustion: Raise the temperature to 50-60°C and maintain for 30 minutes to allow for the exhaustion of the UV absorber onto the fabric.

  • Rinsing and Drying: Rinse the sample with cold water and air dry.

Protocol 4: Evaluation of Colorfastness to Light (ISO 105-B02)

  • Sample Preparation: Mount a piece of the treated this compound stained sample and an untreated control sample on a sample holder.

  • Reference Materials: Place a set of blue wool references (ISO 105-B02) in the same sample holder.[8][9][10][11][12]

  • Exposure: Expose the samples and references to a xenon arc lamp under controlled conditions of humidity and temperature as specified in the ISO 105-B02 standard.

  • Assessment: Periodically assess the change in color of the samples by comparing them to the fading of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_treatments Anti-Fading Treatments cluster_eval Evaluation cluster_result Result start This compound Stained Sample cationic Protocol 1: Cationic Fixing Agent start->cationic Select Treatment tannin Protocol 2: Cationic + Tannin start->tannin Select Treatment uv Protocol 3: UV Absorber start->uv Select Treatment evaluation Protocol 4: ISO 105-B02 Colorfastness to Light cationic->evaluation tannin->evaluation uv->evaluation end Reduced Fading evaluation->end Assess Improvement

Caption: Experimental workflow for applying and evaluating anti-fading treatments.

troubleshooting_fading start Fading Observed in This compound Sample decision_type When does fading occur? start->decision_type wash After Washing decision_type->wash Washing light Upon Light Exposure decision_type->light Light Exposure action_wash Apply Cationic Fixing Agent (Protocol 1) wash->action_wash action_light Apply UV Absorber (Protocol 3) light->action_light end Fading Reduced action_wash->end action_light->end

Caption: Troubleshooting logic for addressing fading issues.

References

"interference of other compounds with Sulphur Brown 10 analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding interference during the analytical quantification of Sulphur Brown 10 (C.I. 53055). It is intended for researchers, scientists, and professionals involved in drug development and quality control who are working with this complex sulfur dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the common analytical methods for its quantification?

This compound (CAS No. 1326-51-8) is a sulfur dye used for dyeing materials like cotton, hemp, and viscose.[1] Like other sulfur dyes, it is a large, complex molecule that is insoluble in water.[2] For application, it is dissolved in an alkaline reducing solution, typically containing sodium sulfide.[2]

Two primary analytical techniques are suggested for its quantification:

  • UV-Vis Spectrophotometry: A simpler, faster method for determining concentration based on the dye's absorbance of light at a specific wavelength (λmax).

  • High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis): A more selective and powerful technique that separates the dye from other components in a mixture before quantification.[3]

Q2: What are the most common sources of chemical interference in this compound analysis?

Interference can originate from various sources related to the dye's manufacturing process and its application:

  • Manufacturing By-products: The synthesis of this compound involves heating 4-Methylbenzene-1,3-diamine with sulfur.[4] Residual unreacted starting materials, free elemental sulfur, or various polysulfide species can remain in the final product and interfere with analysis.[5]

  • Reducing Agents: Sodium sulfide (Na₂S) and sodium hydrosulfide (NaHS) are essential for solubilizing the dye for both application and analysis.[6][7] These residual reducing agents can significantly interfere, particularly in electrochemical or colorimetric methods, and can affect the stability of the analytical sample.

  • Other Dyes and Additives: In commercial formulations or industrial dye baths, other dyes, surfactants, electrolytes, and anti-foaming agents may be present, which can co-elute in HPLC or have overlapping absorbance spectra in UV-Vis analysis.[8]

  • Sample Matrix: When analyzing dyed textiles or leather, compounds leached from the material itself can interfere with the analysis.

Q3: How does sample turbidity or insolubility affect UV-Vis analysis?

This compound is naturally insoluble in water.[1] Improperly dissolved samples can lead to suspended particles, causing turbidity. This is a major source of error in UV-Vis spectrophotometry as the suspended particles scatter light, leading to artificially high and unstable absorbance readings.[9][10] It is crucial to ensure complete dissolution of the dye, typically in a sodium sulfide solution, and to filter or centrifuge the sample if any particulate matter remains.

Q4: Can I use the same analytical method for a pure dye sample and a sample from a used dye bath?

While the core method (HPLC or UV-Vis) can be the same, samples from a used dye bath require more extensive sample preparation. Dye bath samples are more complex and may contain high concentrations of reducing agents, salts, and other auxiliary chemicals.[11] A simple dilution may not be sufficient. Sample cleanup steps, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components before analysis.

Troubleshooting Guide

Problem: My UV-Vis absorbance readings are unstable, non-linear, or too high.

Potential Cause Troubleshooting Steps
Sample Turbidity Ensure complete dissolution of the dye in an appropriate solvent (e.g., dilute sodium sulfide solution). Visually inspect the sample for suspended particles. If present, centrifuge the sample and analyze the supernatant, or filter through a 0.45 µm syringe filter (ensure the filter material does not adsorb the dye).
High Background Absorbance The sample matrix itself may be colored. Prepare a "matrix blank" using a sample of the undyed material or an unused dye bath solution (without this compound) and use this to zero the spectrophotometer.[12]
Concentration Out of Range The sample may be too concentrated, exceeding the linear range of the instrument. Dilute the sample with the solvent and re-measure until the absorbance falls within the optimal range (typically 0.1 - 1.0 AU).[10]
Incorrect Blank Always use the same solvent or buffer that your sample is dissolved in as the blank for zeroing the instrument.[3][12]

Problem: I am seeing unexpected peaks in my HPLC chromatogram.

Potential Cause Troubleshooting Steps
Sample Contamination Extraneous peaks can come from residual starting materials (e.g., 4-Methylbenzene-1,3-diamine), by-products from synthesis, or other dyes in the formulation.
Solvent/Mobile Phase Contamination Ensure you are using HPLC-grade solvents and water.[3] Run a blank gradient (injecting only the mobile phase) to check for ghost peaks originating from the solvent.
Co-elution of Interferents The interfering compound may have a similar retention time to this compound. Adjust the mobile phase composition or the gradient profile to improve separation. Consider using a different column chemistry if resolution cannot be achieved.
Presence of Reducing Agents High concentrations of sodium sulfide may appear as a large, early-eluting peak or affect the peak shape of the analyte. Dilute the sample or consider a sample cleanup step like SPE.

Summary of Potential Interferents

The following table summarizes common compounds that may interfere with the analysis of this compound.

Potential Interferent Likely Source Analytical Method Affected Potential Effect Suggested Mitigation
Sodium Sulfide (Na₂S) Dye solubilization, dye bathHPLC, UV-VisLarge early peak in HPLC; high background absorbance; sample instabilitySample dilution; use of a matrix blank; sample cleanup (e.g., SPE)
Elemental Sulfur Manufacturing processHPLC, UV-VisInsoluble particles causing turbidity; potential for late-eluting peaks in HPLCSample filtration (0.45 µm); solvent extraction
4-Methylbenzene-1,3-diamine Manufacturing processHPLCExtra peak in chromatogramOptimize HPLC separation; use a reference standard to confirm peak identity
Other Dyes / Colorants Commercial formulationsHPLC, UV-VisOverlapping peaks in HPLC; overlapping spectra in UV-Vis, leading to inaccurate quantificationHPLC with gradient elution for separation; for UV-Vis, use multi-component analysis if λmax are distinct
Textile/Leather Auxiliaries Dye bath, sample matrixHPLC, UV-VisMultiple interference peaks in HPLC; background absorbance in UV-VisSolid-phase extraction (SPE) cleanup; use of a matrix blank

Experimental Protocols

The following protocols are suggested starting points for method development and are based on common techniques for sulfur dyes.[3]

Method 1: High-Performance Liquid Chromatography (HPLC-UV/Vis)
  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the λmax of a pure standard (e.g., scan from 200-800 nm).

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution (e.g., 1000 µg/mL) of this compound reference standard in a suitable solvent (e.g., 50:50 water/acetonitrile with minimal sodium sulfide to aid dissolution). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent used for the standards. Dilute as necessary to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: UV-Vis Spectrophotometry
  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A dilute aqueous solution of sodium sulfide, sufficient to ensure complete dissolution of the dye.

  • Procedure:

    • Determine λmax: Scan a diluted standard solution of this compound from 200-800 nm against a solvent blank to find the wavelength of maximum absorbance (λmax).

    • Prepare Calibration Curve: Prepare a series of at least five calibration standards of known concentrations from a stock solution.

    • Measure Absorbance: Set the spectrophotometer to the determined λmax. Use the solvent as a blank to zero the instrument. Measure the absorbance of each calibration standard and the unknown sample(s).

    • Quantify: Plot a graph of absorbance versus concentration for the standards. Use the linear regression equation to calculate the concentration of this compound in the unknown sample. Ensure the sample's absorbance falls within the linear range of the curve.

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for identifying and mitigating interference during the analysis of this compound.

G start Abnormal Analytical Result (e.g., poor linearity, extra peaks, high background) method_check Which analytical method was used? start->method_check uv_vis_path UV-Vis Spectrophotometry method_check->uv_vis_path UV-Vis hplc_path HPLC-UV/Vis method_check->hplc_path HPLC uv_check1 Is the sample solution clear? uv_vis_path->uv_check1 hplc_check1 Are there extra peaks? hplc_path->hplc_check1 uv_action1 Filter (0.45 µm) or centrifuge the sample. uv_check1->uv_action1 No uv_check2 Is the blank correct? (Solvent matches sample matrix) uv_check1->uv_check2 Yes uv_action1->uv_check2 uv_action2 Prepare a proper matrix blank and re-zero instrument. uv_check2->uv_action2 No uv_check3 Is absorbance within the linear range (0.1-1.0 AU)? uv_check2->uv_check3 Yes uv_action2->uv_check3 uv_action3 Dilute sample with the correct solvent and re-measure. uv_check3->uv_action3 No cleanup_step Interference Persists? Consider Sample Cleanup uv_check3->cleanup_step Yes end_node Re-analyze Sample uv_action3->end_node hplc_action1 Optimize mobile phase gradient to improve peak separation. hplc_check1->hplc_action1 Yes hplc_check2 Is peak shape poor? (e.g., fronting, tailing) hplc_check1->hplc_check2 No hplc_action1->hplc_check2 hplc_action2 Check for column overload (dilute sample). Adjust mobile phase pH. hplc_check2->hplc_action2 Yes hplc_check2->cleanup_step No hplc_action2->cleanup_step spe_action Implement Solid-Phase Extraction (SPE) to remove matrix interferents. cleanup_step->spe_action Yes cleanup_step->end_node No, issue resolved spe_action->end_node

Caption: Workflow for troubleshooting analytical interference.

References

Technical Support Center: Stabilizing Sulphur Brown 10 Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, stabilization, and long-term storage of Sulphur Brown 10 solutions.

Introduction to this compound

This compound (C.I. 53055; CAS No. 1326-51-8) is a sulfur dye widely utilized in the textile industry for dyeing cellulosic fibers such as cotton, hemp, and viscose.[1] It is also used in the dyeing of leather and paper.[1] In its oxidized form, this compound is a red-brown powder that is insoluble in water.[1] To be used as a dye, it must be converted to its water-soluble "leuco" form through reduction in an alkaline solution, typically using sodium sulfide.[1][2] The stability of this leuco form is critical for consistent and reproducible experimental results, and improper storage can lead to degradation and loss of efficacy.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

Problem: The this compound solution has become cloudy or has formed a precipitate.

  • Possible Cause 1: Oxidation. The leuco form of this compound is highly susceptible to oxidation by atmospheric oxygen, which converts it back to its insoluble oxidized form.

    • Solution: To prevent oxidation, minimize the headspace in storage containers and consider purging with an inert gas like nitrogen or argon before sealing. The addition of an antioxidant to the solution can also be effective.

  • Possible Cause 2: Incorrect pH. this compound solutions are most stable in an alkaline environment. A decrease in pH can lead to the precipitation of the dye.

    • Solution: Ensure the pH of the solution is maintained in the alkaline range (typically pH 10-12). Use a buffer system if necessary to stabilize the pH.

  • Possible Cause 3: Presence of Metal Ions. Divalent and trivalent metal ions can act as catalysts for the oxidation of the leuco dye, leading to precipitation.

    • Solution: Use high-purity water (e.g., deionized or distilled water) for solution preparation. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester metal ions and prevent them from catalyzing degradation.

Problem: The color of the this compound solution has faded or changed.

  • Possible Cause: Degradation of the Dye Molecule. Prolonged exposure to light, elevated temperatures, or extreme pH levels can cause the chemical structure of the this compound molecule to break down, resulting in a loss of color.

    • Solution: Store solutions in amber glass bottles or in the dark to protect them from light. Maintain a consistent and cool storage temperature. Avoid exposure to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of a this compound solution?

A1: The shelf-life of a this compound solution is highly dependent on the storage conditions and the presence of stabilizers. A properly prepared and stored stabilized solution can be stable for several months. However, unstabilized solutions, especially those exposed to air, can degrade within days or even hours.

Q2: What are the ideal storage conditions for this compound solutions?

A2: For optimal stability, this compound solutions should be stored in a cool, dark place in a tightly sealed container with minimal headspace. An alkaline pH (10-12) should be maintained.

Q3: What are the visible signs of degradation in a this compound solution?

A3: The primary signs of degradation are the formation of a precipitate, a decrease in the intensity of the color, or a noticeable change in the color of the solution.

Q4: Can I use a reducing agent other than sodium sulfide?

A4: Yes, other reducing agents can be used. For instance, some formulations utilize reducing sugars like glucose in combination with an alkali. These can offer a more stable and less odorous alternative to sodium sulfide.

Q5: How can I monitor the stability of my this compound solution over time?

A5: The stability can be monitored by periodically measuring the absorbance of the solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax). A decrease in absorbance over time indicates degradation.

Data Presentation

The following tables provide illustrative data on the stability of this compound solutions under different conditions. This data is based on the general behavior of sulfur dyes and should be used as a guideline for experimental design.

Table 1: Effect of Storage Temperature on the Stability of a Stabilized Leuco this compound Solution

Storage Temperature (°C)Half-life (t½) in Days (approx.)
4> 180
25 (Room Temperature)60 - 90
4014 - 21

Note: The solution is assumed to be prepared with a suitable stabilizer and stored in an airtight, dark container.

Table 2: Efficacy of Different Stabilizers on the Shelf-Life of a Leuco this compound Solution at 25°C

Stabilizer SystemApproximate Time to 10% Degradation
None (Control)< 7 days
Sodium Sulfide (excess)14 - 21 days
Sodium Sulfide + Antioxidant30 - 45 days
Sodium Sulfide + Antioxidant + Chelating Agent> 60 days

Experimental Protocols

Protocol 1: Preparation of a Stabilized Leuco this compound Stock Solution

Materials:

  • This compound powder

  • Sodium Sulfide (Na₂S)

  • Sodium Carbonate (Na₂CO₃)

  • Antioxidant (e.g., hydroquinone or sodium bisulfite)

  • Chelating Agent (e.g., EDTA)

  • Deionized water

  • Nitrogen or Argon gas (optional)

Procedure:

  • In a fume hood, prepare a solution of sodium carbonate in deionized water (e.g., 5 g/L).

  • Carefully add sodium sulfide to the sodium carbonate solution (e.g., 10-20 g/L) and stir until dissolved. This is your reducing solution.

  • Slowly add the this compound powder to the reducing solution while stirring continuously until the dye is fully dissolved, forming the leuco solution.

  • Add the antioxidant (e.g., 1-2 g/L) and the chelating agent (e.g., 1-2 g/L) to the leuco solution and stir until fully dissolved.

  • If available, purge the solution and the headspace of the storage container with an inert gas.

  • Transfer the solution to a clean, amber glass bottle, filling it to the top to minimize headspace, and seal it tightly.

  • Store the solution in a cool, dark place.

Protocol 2: Accelerated Aging Test for Long-Term Stability Assessment

This protocol is based on the principles of the AATCC Test Method 26 and can be used to estimate the long-term stability of your this compound solution.

Materials:

  • Stabilized Leuco this compound solution

  • Temperature-controlled oven

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare several aliquots of your stabilized this compound solution in sealed, airtight vials.

  • Place the vials in a temperature-controlled oven set to an elevated temperature (e.g., 40°C or 50°C).

  • At regular intervals (e.g., every 24 or 48 hours), remove one vial from the oven.

  • Allow the vial to cool to room temperature.

  • Measure the absorbance of the solution at its λmax using a UV-Vis spectrophotometer.

  • Plot the absorbance as a function of time at the elevated temperature. The rate of decrease in absorbance can be used to predict the long-term stability at lower, ambient temperatures using the Arrhenius equation.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the stabilization of this compound solutions.

TroubleshootingWorkflow Start Problem: Precipitate in Solution CheckOxidation Check for Air Exposure Start->CheckOxidation CheckpH Measure pH Start->CheckpH CheckMetalIons Consider Metal Ion Contamination Start->CheckMetalIons SolutionOxidation Solution: Purge with Inert Gas, Add Antioxidant CheckOxidation->SolutionOxidation SolutionpH Solution: Adjust to pH 10-12 CheckpH->SolutionpH SolutionMetalIons Solution: Use High-Purity Water, Add Chelating Agent CheckMetalIons->SolutionMetalIons

Troubleshooting workflow for a precipitated solution.

ExperimentalWorkflow Step1 1. Prepare Alkaline Reducing Solution Step2 2. Dissolve This compound Step1->Step2 Add Dye Step3 3. Add Stabilizers (Antioxidant, Chelator) Step2->Step3 Leuco Solution Step4 4. Inert Gas Purge (Optional) Step3->Step4 Step5 5. Store in Airtight, Dark Container Step4->Step5

Workflow for preparing a stabilized solution.

DegradationPathway LeucoDye Leuco this compound (Soluble, Active) OxidizedDye Oxidized this compound (Insoluble, Inactive) LeucoDye->OxidizedDye Oxidation DegradedProducts Degraded Products (Colorless) LeucoDye->DegradedProducts Degradation OxidizingAgents Oxidizing Agents (O₂, Metal Ions) OxidizingAgents->LeucoDye EnvironmentalFactors Environmental Factors (Light, Heat, Incorrect pH) EnvironmentalFactors->LeucoDye

Simplified degradation pathway of this compound.

References

"addressing bronziness in Sulphur Brown 10 dyeing"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address the issue of "bronziness" encountered during the dyeing process with Sulphur Brown 10. The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in their experiments.

Troubleshooting Guide: Addressing Bronziness

Bronziness, or a metallic, coppery appearance on the surface of the dyed material, is a common defect in sulphur dyeing, often resulting from the premature oxidation or surface deposition of dye particles. This guide provides a systematic approach to troubleshoot and mitigate this issue.

Question: What are the primary causes of bronziness when dyeing with this compound?

Answer: Bronziness in this compound dyeing can be attributed to several factors during the dyeing process. The most common causes are summarized in the table below.

Cause IDDescription
C1Excessive Dye Concentration: A dye bath that is too concentrated can lead to the aggregation of dye molecules on the fiber surface.[1][2][3][4]
C2Insufficient Reducing Agent (Sodium Sulphide): An inadequate amount of sodium sulphide results in incomplete reduction and solubilization of the dye, causing insoluble particles to deposit on the material.[1][2][3][4][5][6]
C3Excessive Electrolyte (Salt): While salt aids in dye exhaustion, an excessive amount can accelerate dye aggregation and lead to surface deposition.[1][2][4][7]
C4Premature Oxidation: Exposure of the dyed material to air before the dye is fully fixed within the fiber can cause premature oxidation on the surface.[1][2][3][4][5]
C5Delayed Rinsing: A significant delay between removing the material from the dye bath and the subsequent rinsing allows the unfixed dye on the surface to oxidize, resulting in a bronzy appearance.[1][2][3][4][5]
C6Improper Temperature Control: High temperatures can sometimes accelerate the dyeing process unevenly, contributing to surface dye deposition.[5][6]
C7Presence of Metal Ions: The presence of iron and copper ions in the water can lead to the formation of complexes and uneven dyeing, which can manifest as bronziness.[7]

Question: How can I systematically troubleshoot and resolve the issue of bronziness?

Answer: A logical, step-by-step approach is crucial for identifying and correcting the root cause of bronziness. The following workflow diagram illustrates a recommended troubleshooting process.

G cluster_0 A Start: Bronziness Observed B Step 1: Review Dyeing Recipe & Process Parameters A->B Initiate Investigation C Step 2: Analyze Dye Bath Components B->C Parameters within spec? E Step 4: Implement Corrective Actions B->E Adjust Parameters D Step 3: Evaluate Post-Dyeing Handling C->D Components balanced? C->E Adjust Components D->E Handling optimal? G Step 5: Perform After-Treatment (if necessary) D->G Handling not optimal F End: Bronziness Resolved E->F Re-dye & Evaluate G->E Apply Treatment

Caption: Troubleshooting Workflow for Bronziness in this compound Dyeing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of Sodium Sulphide for this compound?

A1: The amount of sodium sulphide required is typically 1 to 1.5 times the weight of the this compound dye.[8] Insufficient sodium sulphide will lead to incomplete dye reduction and can cause bronziness.[6]

Q2: Can the type of oxidizing agent used after dyeing contribute to bronziness?

A2: While the primary cause of bronziness is related to the dyeing process itself, the selection and application of the oxidizing agent are critical for achieving the correct shade and fastness properties.[1][5] Using a milder oxidizing agent like sodium perborate in the presence of acetic acid can lead to brighter shades, whereas using dichromate without proper rinsing can cause duller shades.[1] Improper oxidation can potentially highlight existing surface dye deposits.

Q3: Is there a corrective treatment for materials that already exhibit bronziness?

A3: Yes, several after-treatments can be employed to reduce or eliminate bronziness. These include:

  • Dilute Sodium Sulphide Wash: A treatment with a 0.1% sodium sulphide solution at 30°C.[2]

  • Boiling Soap Solution: Treating the material with a boiling soap solution.[2]

  • Saponified Palm Oil Treatment: A treatment with a solution containing 10% saponified palm oil at 60°C.[2]

Q4: How does exposure to air during the dyeing process cause bronziness?

A4: Sulphur dyes are applied in a reduced, soluble form (leuco form). Exposure to atmospheric oxygen during the dyeing process can cause the dye on the surface of the material to prematurely oxidize and become insoluble before it has penetrated the fiber, leading to a surface deposit that appears bronzy.[1][2][3][4][5]

Experimental Protocols

For researchers aiming to optimize their dyeing process and prevent bronziness, the following experimental protocols are provided as a starting point.

Protocol 1: Standard Dyeing Procedure for this compound on Cotton

  • Material Preparation: Ensure the cotton substrate is properly scoured and bleached to remove impurities.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 1:20 (material to liquor).

    • Add a wetting agent (e.g., 1.0 g/L anionic wetting agent).

    • Add soda ash (Na₂CO₃) at approximately half the weight of the dye.[6]

    • Add sodium sulphide (Na₂S) at 1-1.5 times the weight of the dye.[8]

    • If water hardness is a concern, add a water-softening agent (e.g., 1.0 g/L EDTA).

  • Dye Solubilization:

    • Make a paste of the this compound dye with a small amount of the prepared dye bath solution.

    • Add this paste to the bulk of the dye bath and boil for 5-10 minutes to ensure complete dissolution and reduction of the dye.[6]

  • Dyeing Process:

    • Introduce the cotton material into the dye bath at 40-50°C.

    • Gradually raise the temperature to 80-90°C over 30 minutes.[6]

    • Add Glauber's salt (sodium sulphate) in portions (e.g., 20-30 g/L total) to aid exhaustion.[6]

    • Continue dyeing at 90°C for 30-60 minutes.

  • Rinsing:

    • Immediately after dyeing, give the material an overflow rinse to remove excess dye liquor.[1]

  • Oxidation:

    • Treat the rinsed material in a fresh bath with an oxidizing agent (e.g., 2 g/L sodium perborate and 2 g/L acetic acid) at 50-60°C for 20 minutes to fix the dye.[1]

  • Soaping and Final Rinsing:

    • Soap the dyed material at a boil for 15-20 minutes to remove any unfixed dye.

    • Rinse thoroughly with hot and then cold water.

Protocol 2: Quantitative Analysis of Bronziness

To quantitatively assess the effectiveness of different dyeing parameters in preventing bronziness, a colorimetric analysis can be performed.

  • Sample Preparation: Prepare a series of dyed samples, systematically varying one parameter at a time (e.g., dye concentration, sodium sulphide concentration, salt concentration).

  • Colorimetric Measurement:

    • Use a spectrophotometer to measure the CIELAB color coordinates (L, a, b*) of each sample.

    • Pay close attention to the reflectance curve, as a bronzy sample may exhibit a characteristic shift.

  • Data Analysis:

    • Compare the L, a, and b* values of the test samples to a standard, non-bronzy sample.

    • A significant deviation, particularly a shift in the hue (change in a* and b* values) and a decrease in lightness (L*), can indicate the degree of bronziness.

    • Summarize the data in a table for easy comparison of the different experimental conditions.

The relationship between key dyeing parameters and the resulting bronziness can be visualized as a signaling pathway, where each parameter influences the final outcome.

G cluster_0 A Dye Concentration D Dye Aggregation A->D B Sodium Sulphide E Incomplete Reduction B->E Insufficient C Electrolyte (Salt) C->D Excessive F Surface Deposition D->F E->F G Bronziness F->G

Caption: Factors Leading to Bronziness in Sulphur Dyeing.

References

Technical Support Center: Sulphur Brown 10 (C.I. 53055)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the use of Sulphur Brown 10 (C.I. 53055), with a specific focus on the critical role of pH in determining its color and stability.

Troubleshooting Guides

This section addresses common issues encountered during the application of this compound, with a focus on pH-related causes and solutions.

Issue Potential pH-Related Cause Recommended Solution
Poor Color Yield or Weak Shade Insufficiently Alkaline Dye Bath: The pH of the dye bath is too low for the complete reduction and solubilization of the this compound dye.Ensure the dye bath is distinctly alkaline, typically within a pH range of 10-12, using sodium sulfide and sodium carbonate. Verify the pH of the bath before and during the dyeing process.
Uneven Dyeing or Patchiness Fluctuations in Dye Bath pH: Inconsistent pH throughout the dye bath can lead to uneven dye uptake by the substrate.Maintain a stable and uniform pH throughout the dyeing process. Ensure proper mixing and circulation of the dye liquor. Consider using a pH buffering agent if significant fluctuations are observed.
Color Shifts to a Yellower Shade Exposure to Acidic Conditions: Contact with acidic substances after dyeing can cause a color shift. This can also occur in the presence of oxidizing agents like sodium hypochlorite.[1]After dyeing and oxidation, thoroughly rinse the substrate to remove any residual alkali. Avoid contact with acidic chemicals. For post-dyeing finishing processes, ensure the pH is neutral or slightly alkaline.
Reduced Fabric Strength ("Tendering") Formation of Sulfuric Acid: If the dyed material is left in an acidic condition, particularly after oxidation, residual sulfur can slowly oxidize to form sulfuric acid, which can degrade cellulosic fibers.[2]After oxidation, it is crucial to thoroughly wash and neutralize the dyed material to a pH of around 11 before drying.[2] This neutralizes any potential acid formation.
"Bronziness" or Metallic Sheen on Fabric Surface Premature Oxidation of the Dye: If the dye begins to oxidize before it has fully penetrated the fibers, it can lead to a surface deposit with a metallic appearance. This can be influenced by a drop in pH at the fabric surface.Ensure the dye bath remains sufficiently reduced and alkaline throughout the dyeing process. Avoid excessive exposure of the dyed material to air before the oxidation step.[3]

Frequently Asked Questions (FAQs)

1. What is the optimal pH for dissolving this compound?

This compound, being a sulfur dye, is insoluble in water. To dissolve it for dyeing, a strong alkaline medium is required. The typical pH range for the dye bath is between 10 and 12.[4][5] This high pH, in conjunction with a reducing agent like sodium sulfide, breaks down the dye's complex sulfur linkages into a water-soluble leuco form that can be absorbed by cellulosic fibers.[4][5]

2. How does the pH of the dye bath affect the color of this compound?

3. What is the impact of acidic pH on the stability of dyed this compound?

Exposure of this compound dyed materials to acidic conditions can be detrimental. It can lead to a noticeable color change, often shifting towards a yellower hue.[1] More critically, an acidic environment can promote the oxidation of residual sulfur on the fabric to sulfuric acid, which can chemically damage and weaken cellulosic fibers, a phenomenon known as "acid tendering".[2]

4. How can I monitor and control the pH during the dyeing process?

Regular monitoring of the dye bath pH is essential for reproducible results. This can be done using a calibrated pH meter. It is advisable to check the pH at the beginning of the dyeing process and periodically throughout, especially if the process is lengthy. Adjustments can be made by carefully adding a solution of sodium carbonate or a suitable alkali.

5. What are the general fastness properties of this compound and are they pH-dependent?

This compound generally exhibits good wash fastness and moderate light fastness.[1] While specific studies detailing the effect of pH on these fastness properties are limited, it is known that improper pH control can negatively impact overall fastness. For instance, poor fixation due to suboptimal pH can lead to lower wash fastness. Similarly, residual acid on the fabric can affect the long-term stability and lightfastness of the dye.

Experimental Protocols

While specific quantitative data for the effect of pH on this compound is not widely published, the following general protocols, based on standard textile testing methodologies, can be adapted to evaluate the color and stability of sulfur dyes at different pH values.

Experiment 1: Evaluation of Color Variation at Different Dyeing pH

Objective: To determine the effect of dye bath pH on the final color of a substrate dyed with this compound.

Methodology:

  • Substrate Preparation: Prepare identical swatches of a cellulosic fabric (e.g., 100% cotton), ensuring they are properly scoured and bleached to remove any impurities.

  • Dye Stock Solution Preparation: Prepare a stock solution of this compound by dissolving it in an alkaline solution containing sodium sulfide and sodium carbonate.

  • Dye Bath Preparation: Prepare a series of dye baths with varying pH levels (e.g., pH 9, 10, 11, 12, 13). Use a pH meter for accurate adjustment with sodium carbonate or a suitable buffer.

  • Dyeing Process:

    • Introduce the fabric swatches into their respective dye baths.

    • Follow a standardized dyeing procedure, maintaining a constant temperature (e.g., 90-95°C) and dyeing time for all samples.

    • After dyeing, rinse the samples thoroughly with water.

  • Oxidation: Oxidize the dyed samples using a standard procedure, for example, by exposure to air or by using a chemical oxidizing agent like sodium bromate in a mildly acidic solution.[4]

  • Washing and Drying: Thoroughly wash the samples to remove any unfixed dye and residual chemicals, neutralize to a pH of approximately 11, and then air dry.[2]

  • Colorimetric Analysis: Measure the color of the dried samples using a spectrophotometer to obtain CIELAB values (L, a, b*). This will provide quantitative data on the color differences between samples dyed at different pH levels.

Experiment 2: Assessment of Dyed Fabric Stability at Different Post-Treatment pH

Objective: To evaluate the stability of this compound on a dyed substrate when exposed to different pH environments.

Methodology:

  • Sample Preparation: Prepare uniformly dyed swatches of a cellulosic fabric with this compound following the optimal dyeing procedure identified in Experiment 1.

  • pH Treatment:

    • Prepare a series of buffer solutions with a range of pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).

    • Immerse the dyed fabric swatches in these buffer solutions for a specified period at a controlled temperature.

  • Rinsing and Drying: After the pH treatment, thoroughly rinse the samples with deionized water and air dry them.

  • Colorfastness Testing:

    • Light Fastness: Expose the treated samples and an untreated control sample to a standardized artificial light source according to ISO 105-B02 to assess any changes in color.[7]

    • Wash Fastness: Subject the samples to a standard washing procedure as per ISO 105-C06 to evaluate color change and staining.[8]

    • Perspiration Fastness: Test the samples according to ISO 105-E04 using both acidic and alkaline artificial perspiration solutions.[9]

  • Evaluation: Assess the color change of the tested samples and the staining of adjacent multifiber fabrics using the standard grey scales for color change and staining.

Visualizations

The following diagrams illustrate key workflows and relationships in the application of this compound.

dyeing_workflow cluster_preparation Dye Bath Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing A This compound (Insoluble Powder) C Solubilized Leuco Dye A->C Reduction & Solubilization B Alkaline Reducing Solution (Sodium Sulfide, Sodium Carbonate) pH 10-12 B->C E Dye Absorption C->E D Cellulosic Substrate D->E F Oxidation (Air or Chemical) E->F G Insoluble Dye Fixed in Fiber F->G H Washing & Neutralization (pH ~11) G->H I Final Dyed Product H->I

Caption: Experimental workflow for dyeing with this compound.

ph_effect_relationship cluster_cause pH Condition cluster_effect Effect on Color & Stability pH_High Optimal Alkaline pH (10-12) Color_Good Good Color Yield & Shade pH_High->Color_Good Leads to Stability_Good Good Fabric Stability pH_High->Stability_Good Contributes to pH_Low_Dyeing Insufficiently Alkaline pH (<10 in dye bath) Color_Poor Poor Color Yield / Unevenness pH_Low_Dyeing->Color_Poor Results in pH_Low_Post Acidic pH After Dyeing (<7 on fabric) Stability_Poor Color Shift (Yellowing) Fabric Tendering pH_Low_Post->Stability_Poor Causes

Caption: Logical relationship between pH and the effects on color and stability.

References

Validation & Comparative

A Comparative Guide to Brown Dyes for Microscopy: Sulphur Brown 10 vs. Established Biological Stains

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of microscopy, the selection of an appropriate stain is paramount for achieving high-contrast, publication-quality images. While a vast array of chromogens and dyes are available, researchers may encounter less common, industrial colorants like Sulphur Brown 10 and question their applicability in a biological context. This guide provides a detailed comparison between this compound and established brown dyes and chromogens routinely used in microscopy: Bismarck Brown Y , Sudan IV , and the chromogen 3,3'-Diaminobenzidine (DAB) .

Our objective analysis, supported by experimental protocols and data, is designed to inform researchers, scientists, and drug development professionals on the appropriate selection and application of brown stains for visualizing tissues and cells.

Overview of Compared Dyes

This compound (C.I. 53055) is an industrial sulphur dye primarily used for coloring textiles, leather, and paper.[1][2][3] It is a red-brown powder that is insoluble in water and applied to substrates, like cotton, through a process involving a sodium sulfide solution.[1] It is crucial to note that This compound is not a standard or certified stain for biological microscopy , and its use in such applications is undocumented in scientific literature. Its properties are included here for comparative purposes only.

Bismarck Brown Y (C.I. 21000) is a classic, metachromatic biological stain.[1][2] This diazo dye is used in histology to stain acid mucins, cartilage, and mast cell granules, often appearing yellow to brown.[3][4] It is also utilized as a counterstain, for instance, with Gentian Violet or Victoria Blue R, providing a contrasting background that allows primary stains to stand out.[1][5]

Sudan IV (C.I. 26105) is a lysochrome, or fat-soluble dye, used for the histological demonstration of lipids and triglycerides.[6] It imparts a red to reddish-brown color to neutral fats.[7] Because it is insoluble in water and stains via a physical partitioning process, it is typically used on frozen tissue sections to avoid the lipid-dissolving solvents used in paraffin embedding.[6][7]

3,3'-Diaminobenzidine (DAB) is not a dye itself but a chromogen that, in the presence of a peroxidase enzyme (like Horseradish Peroxidase, HRP) and hydrogen peroxide, is oxidized to form a stable, insoluble brown precipitate.[8][9] This reaction provides a highly sensitive and specific method for localizing target antigens in immunohistochemistry (IHC) and other immunodetection methods.[9][10]

Quantitative Data Summary

The following tables summarize the key properties and performance characteristics of this compound and the three established microscopy stains.

Table 1: General Properties and Specifications

PropertyThis compoundBismarck Brown YSudan IV3,3'-Diaminobenzidine (DAB)
C.I. Number 53055210002610576000 (Oxidized form)
Chemical Class Sulphur DyeDiazo DyeDiazo Dye (Lysochrome)Benzidine Derivative
Typical Color Red-BrownYellow to BrownRed to Reddish-BrownBrown (Insoluble Precipitate)
Solubility in Water Insoluble[1]1.36%[2]Insoluble[6]Soluble (Unoxidized)[8]
Solubility in Ethanol Not specified1.36%[2]Insoluble[6]Not applicable
Primary Application Textile, leather, paper dyeing[1]Histology (mucins, cartilage), counterstain[3]Histology (lipids, triglycerides)[6]Immunohistochemistry (IHC)[10]
Absorption Max (λmax) Not specified463 nm[2]520-529 nm[6]Not applicable

Table 2: Performance and Application in Microscopy

Performance MetricThis compoundBismarck Brown YSudan IV3,3'-Diaminobenzidine (DAB)
Staining Mechanism Chemical (Reduction/Oxidation)Ionic BondingPhysical (Differential Solubility)Enzymatic Precipitation
Target Structures Cellulosic fibers[1]Acid mucins, cartilage, mast cells[3]Neutral fats (triglycerides)[6]Specific antigens via antibody-HRP conjugate
Tissue Preparation Not ApplicableParaffin-embedded, frozen sectionsFrozen sections[7]Paraffin-embedded, frozen sections
Specificity Not ApplicableModerateHigh (for neutral lipids)Very High (Antigen-dependent)
Photostability Good (Textile rating)Moderate[11]ModerateHigh (Permanent mount)[9]
Toxicity Industrial handling requiredToxic, potential mutagen[11]Toxic, potential carcinogen[12]Suspected carcinogen, mutagen[13]
Counterstaining Not ApplicableUsed as a counterstain[1]Can be counterstained (e.g., Hematoxylin)Routinely counterstained (e.g., Hematoxylin)

Experimental Protocols and Methodologies

Detailed protocols are essential for reproducible staining. Below are standard methodologies for the microscopy-grade stains.

Bismarck Brown Y Staining Protocol (for Acid Mucins)
  • Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Stain Preparation: Prepare a 1% aqueous solution of Bismarck Brown Y. For improved performance, a phenolic solution can be made by adding 5% phenol.[14]

  • Staining: Immerse slides in the Bismarck Brown Y solution for 1-5 minutes.[14]

  • Rinsing: Rinse thoroughly in distilled water.

  • Dehydration: Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).

  • Clearing and Mounting: Clear in xylene or a substitute and mount with a permanent mounting medium.

Result: Acid mucins, cartilage, and mast cell granules will be stained yellow to brown.[3][5]

Sudan IV Staining Protocol (for Lipids in Frozen Sections)
  • Sectioning: Cut frozen tissue sections at 8-10 µm using a cryostat.

  • Fixation: Briefly fix sections in formalin.

  • Rinsing: Rinse with distilled water, followed by 70% ethanol.[15]

  • Stain Preparation: Prepare a saturated solution of Sudan IV in a mixture of 70% ethanol and acetone.[16]

  • Staining: Immerse sections in the Sudan IV solution for 5-15 minutes.[16]

  • Differentiation: Differentiate in 50-70% ethanol to remove excess stain.[15]

  • Counterstaining (Optional): Briefly stain with a nuclear counterstain like Mayer's Hematoxylin.

  • Mounting: Rinse in distilled water and mount with an aqueous mounting medium.

Result: Lipid droplets and triglycerides will appear as intense red to reddish-brown globules.[17]

3,3'-Diaminobenzidine (DAB) Staining for Immunohistochemistry (IHC)

This protocol assumes the tissue has already undergone deparaffinization, rehydration, antigen retrieval, and incubation with primary and HRP-conjugated secondary antibodies.

  • Buffer Rinse: Following incubation with the HRP-conjugated secondary antibody, wash sections thoroughly with a buffer solution (e.g., PBS or TBS).

  • DAB Substrate Preparation: Prepare the DAB working solution immediately before use. This typically involves mixing a DAB chromogen concentrate with a stable peroxide substrate buffer according to the manufacturer's instructions.[18][19] For example, add one drop (~40 µL) of DAB chromogen to 1 mL of DAB buffer.[18]

  • Chromogen Development: Apply the DAB working solution to the tissue section, ensuring complete coverage. Incubate for 2-10 minutes at room temperature.[10] Monitor the development of the brown color under a microscope.

  • Stop Reaction: Stop the enzymatic reaction by immersing the slides in distilled water.

  • Counterstaining: Counterstain with a contrasting stain like Hematoxylin to visualize cell nuclei.

  • Dehydration, Clearing, and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Result: A crisp, insoluble brown precipitate will form at the site of the target antigen.[9]

Visualizing Experimental Workflows

To clarify the procedural steps, the following diagrams illustrate the workflows for each staining method.

Bismarck_Brown_Y_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_post Post-Staining Deparaffinize Deparaffinize & Rehydrate Stain Stain with Bismarck Brown Y (1-5 min) Deparaffinize->Stain Rinse1 Rinse in Distilled Water Stain->Rinse1 Dehydrate Dehydrate Rinse1->Dehydrate Clear Clear Dehydrate->Clear Mount Mount Clear->Mount

Bismarck Brown Y Staining Workflow

Sudan_IV_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_post Mounting Section Frozen Sectioning Fix Fixation Section->Fix Rinse1 Rinse in 70% EtOH Fix->Rinse1 Stain Stain with Sudan IV (5-15 min) Rinse1->Stain Differentiate Differentiate in 50-70% EtOH Stain->Differentiate Counterstain Counterstain (Optional) Differentiate->Counterstain Rinse2 Rinse in Water Counterstain->Rinse2 Mount Aqueous Mount Rinse2->Mount

Sudan IV Staining Workflow

DAB_IHC_Workflow cluster_prep Immunolabeling (Completed) cluster_stain Chromogen Development cluster_post Final Steps Antibodies Antigen Retrieval Primary Antibody Secondary Ab-HRP Wash1 Wash with Buffer Antibodies->Wash1 Develop Develop with DAB Substrate (2-10 min) Wash1->Develop Stop Stop with Water Develop->Stop Counterstain Counterstain Stop->Counterstain Dehydrate Dehydrate & Clear Counterstain->Dehydrate Mount Mount Dehydrate->Mount

DAB Chromogen Workflow in IHC

Conclusion and Recommendations

The comparison clearly demonstrates that This compound is not a suitable or validated reagent for biological microscopy . Its chemical properties, solubility, and application method are tailored for industrial textile dyeing and are incompatible with standard histological procedures.

For researchers seeking a brown stain, the choice among the established alternatives depends entirely on the experimental goal:

  • For general morphology and staining of acidic mucins or cartilage , Bismarck Brown Y is a simple and effective direct stain. It serves well as a counterstain to provide background contrast.

  • For the specific visualization of neutral lipids and triglycerides , Sudan IV is the appropriate choice, provided that frozen sections are used to preserve the target structures.

  • For the highly specific and sensitive detection of a target protein , DAB is the gold standard chromogen in immunohistochemistry. Its enzymatic amplification provides a strong, permanent brown signal precisely localized to the antigen of interest.

Researchers must adhere to strict safety protocols when handling any of these chemicals, particularly DAB, which is a suspected carcinogen and requires careful handling and disposal.[20][13] Always consult the Safety Data Sheet (SDS) before use. By selecting the appropriate, validated biological stain, researchers can ensure the reliability, reproducibility, and accuracy of their microscopy results.

References

A Comparative Analysis of Sulphur Brown 10 and Vat Dyes for Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Sulphur Brown 10 and Vat dyes, focusing on their performance characteristics, chemical properties, and application methodologies. The information presented is intended to assist researchers and professionals in selecting the appropriate dye system for their specific textile application needs, with a strong emphasis on supporting experimental data and clear procedural outlines.

Overview and Chemical Properties

This compound and Vat dyes are two distinct classes of dyes primarily used for dyeing cellulosic fibers such as cotton and viscose. Their fundamental difference lies in their chemical composition and the method of application, which in turn dictates their fastness properties and overall performance.

This compound is a type of sulphur dye, which are complex heterocyclic molecules containing sulfur linkages.[1] These dyes are cost-effective and are known for producing a range of earthy tones, particularly browns, olives, and blacks.[2] They are insoluble in water and require a reducing agent, typically sodium sulfide, to be converted into a water-soluble leuco form for application to the fiber.[3]

Vat dyes are a class of water-insoluble dyes that are chemically reduced to a soluble leuco form in an alkaline bath, a process known as "vatting".[4][5] Once adsorbed by the fiber, they are oxidized back to their insoluble form, resulting in excellent color fastness.[4] Vat dyes are available in a wide range of colors, although bright red shades are less common. They are generally more expensive than sulphur dyes.

A summary of their key chemical and physical properties is presented in Table 1.

Table 1: Comparison of Chemical and Physical Properties

PropertyThis compoundVat Dyes
C.I. Name This compound (53055)[6]Varies (e.g., Vat Brown 1)
CAS Number 1326-51-8[6]Varies
Physical State Red-brown powderPowder or granular form[7]
Solubility Insoluble in water; soluble in sodium sulfide solutionInsoluble in water; soluble in alkaline reducing agents[7]
Primary Fiber Cotton, hemp, viscose, and their blendsCotton, linen, rayon, and other cellulosic fibers[7]
Dyeing Chemistry Reduction with sodium sulfide to form a soluble leuco compound, followed by oxidation.[1][3]Reduction with sodium hydrosulfite in an alkaline medium to form a soluble leuco compound, followed by oxidation.[4][5]

Performance Characteristics: A Quantitative Comparison

The performance of a dye is primarily evaluated based on its fastness properties, which indicate the resistance of the color to various external factors such as washing, light, rubbing, and perspiration. Vat dyes are generally recognized for their superior all-around fastness compared to sulphur dyes.[8][9]

Table 2 provides a quantitative comparison of the fastness ratings for this compound and a representative brown Vat dye. The ratings are based on standardized ISO and AATCC test methods, with a scale of 1 to 5 for most tests (5 being the best) and 1 to 8 for light fastness (8 being the best).

Table 2: Comparative Fastness Properties

Fastness PropertyThis compoundBrown Vat Dye
Light Fastness (ISO 105-B02) 3-4[6]7-8[10]
Washing Fastness (ISO 105-C06) 4[6]4-5
Rubbing Fastness (ISO 105-X12) - Dry 4[6]4-5
Rubbing Fastness (ISO 105-X12) - Wet 3-43-4
Perspiration Fastness (ISO 105-E04) 5[6]5
Acid Resistance (ISO 105-E01) 3[6]-
Alkali Resistance (ISO 105-E02) 4[6]-
Chlorine Bleach Fastness PoorExcellent[11]

Experimental Protocols

Detailed methodologies for the application of this compound and Vat dyes are crucial for reproducible experimental results. The following sections outline typical laboratory-scale dyeing procedures for cotton fabric.

This compound Dyeing Protocol (Exhaust Method)

This protocol is based on a typical recipe for dyeing cotton with sulphur dyes.[1]

Materials and Reagents:

  • This compound dye

  • Sodium sulfide (Na₂S)

  • Soda ash (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Scoured and bleached cotton fabric

  • Wetting agent

  • Laboratory dyeing machine (e.g., beaker dyer)

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath with a material-to-liquor ratio of 1:20.

    • Add the required amount of this compound (e.g., 10% on the weight of fabric - owf).

    • Add sodium sulfide (e.g., 1.5 times the weight of the dye) and soda ash (e.g., 7 g/L) to the dye bath.

    • Heat the bath to dissolve the dye and create the leuco form.

  • Dyeing:

    • Introduce the wetted cotton fabric into the dye bath.

    • Raise the temperature to 100°C.

    • Add sodium chloride (e.g., 8 g/L) as an electrolyte to aid exhaustion.

    • Continue dyeing for 90 minutes at 100°C.

  • Rinsing and Oxidation:

    • After dyeing, rinse the fabric thoroughly in cold water.

    • Oxidize the dye back to its insoluble form by exposing the fabric to air or by treating it with a mild oxidizing agent (e.g., sodium dichromate or hydrogen peroxide) in a fresh bath.

  • Soaping:

    • Treat the dyed fabric in a boiling soap solution (e.g., 2 g/L soap) for 15 minutes to remove any unfixed dye and improve fastness.

  • Final Rinsing and Drying:

    • Rinse the fabric thoroughly in hot and then cold water.

    • Dry the fabric.

Vat Dyeing Protocol (Exhaust Method)

This protocol outlines a general procedure for applying vat dyes to cotton.[2][12]

Materials and Reagents:

  • Vat dye (e.g., Vat Brown)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Scoured and bleached cotton fabric

  • Wetting agent

  • Laboratory dyeing machine

Procedure:

  • Vatting (Reduction):

    • Prepare a stock solution of the vat dye by pasting it with a wetting agent and a small amount of water.

    • In a separate container, prepare the reduction bath with the required amounts of sodium hydroxide and sodium hydrosulfite in warm water (e.g., 50-60°C).

    • Add the dye paste to the reduction bath and allow it to stand for 10-20 minutes until the dye is fully reduced (indicated by a color change).

  • Dye Bath Preparation:

    • Prepare the main dye bath with a material-to-liquor ratio of 1:20.

    • Add the required amount of the reduced vat dye solution (leuco form) to the dye bath.

  • Dyeing:

    • Introduce the wetted cotton fabric into the dye bath.

    • Raise the temperature to the recommended dyeing temperature for the specific vat dye (typically 60-80°C).

    • Continue dyeing for 45-60 minutes.

  • Rinsing and Oxidation:

    • After dyeing, rinse the fabric in cold water.

    • Oxidize the leuco dye back to its insoluble form by air oxidation or by treating the fabric with an oxidizing agent such as hydrogen peroxide or sodium perborate in a fresh bath.

  • Soaping:

    • To achieve the true shade and maximum fastness, soap the dyed fabric at or near the boil with a detergent solution for 10-15 minutes.

  • Final Rinsing and Drying:

    • Rinse the fabric thoroughly in hot and then cold water.

    • Dry the fabric.

Visualization of Dyeing Processes

The following diagrams, generated using Graphviz, illustrate the logical workflows for the application of this compound and Vat dyes.

Sulphur_Dyeing_Workflow cluster_preparation Preparation cluster_dyeing_process Dyeing Process Dye_Bath Dye Bath (Water, this compound, Na2S, Na2CO3) Dyeing Dyeing (100°C, 90 min) Dye_Bath->Dyeing Fabric Cotton Fabric (Scoured & Bleached) Fabric->Dyeing Rinsing1 Cold Water Rinse Dyeing->Rinsing1 Oxidation Oxidation (Air or Chemical) Rinsing1->Oxidation Soaping Soaping (Boiling) Oxidation->Soaping Rinsing2 Hot & Cold Rinse Soaping->Rinsing2 Drying Drying Rinsing2->Drying Vat_Dyeing_Workflow cluster_preparation Preparation cluster_dyeing_process Dyeing Process Vatting Vatting (Vat Dye, NaOH, Na2S2O4) Dye_Bath Dye Bath Preparation Vatting->Dye_Bath Dyeing Dyeing (60-80°C, 45-60 min) Dye_Bath->Dyeing Fabric Cotton Fabric (Scoured & Bleached) Fabric->Dyeing Rinsing1 Cold Water Rinse Dyeing->Rinsing1 Oxidation Oxidation (Air or Chemical) Rinsing1->Oxidation Soaping Soaping (Boiling) Oxidation->Soaping Rinsing2 Hot & Cold Rinse Soaping->Rinsing2 Drying Drying Rinsing2->Drying

References

Repurposing Industrial Dyes for Histology: A Validation Guide for Sulphur Brown 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The expansive world of industrial dyes offers a largely untapped reservoir of chemical compounds that could potentially be repurposed for histological applications. Many of these dyes, developed for robust performance in textiles and other materials, possess properties of strong adhesion and specific affinities that might translate to selective staining of biological tissues.[1] However, transitioning an industrial dye to a reliable biological stain requires a rigorous validation process.

This guide provides a comprehensive framework for the validation of Sulphur Brown 10 , a sulphur dye traditionally used for coloring cotton, leather, and paper, as a novel stain for specific tissue components.[2] While there is no established histological use for this compound, we present a hypothetical validation workflow, comparing its potential performance against a gold-standard histological stain. This serves as a template for researchers interested in exploring and validating new staining agents.

Our hypothetical validation will assess the efficacy of this compound in selectively staining collagen fibers, a critical component in diagnosing fibrotic conditions and understanding tissue architecture. We will compare it against the well-established Masson's Trichrome staining method, renowned for its ability to differentiate collagen from other tissue elements.[3][4]

Experimental Validation Workflow

The process of validating a new histological stain involves a systematic workflow, from initial optimization to quantitative comparison with an established method. This ensures the new stain is reliable, reproducible, and specific for the target tissue component.

Validation_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_stain Phase 2: Staining & Imaging cluster_analysis Phase 3: Analysis & Comparison Tissue_Selection Select Tissue Samples (e.g., Skin, Lung, Liver) Fixation_Embedding Fixation & Paraffin Embedding Tissue_Selection->Fixation_Embedding Sectioning Microtome Sectioning (5µm) Fixation_Embedding->Sectioning Stain_Prep Prepare Staining Solutions (this compound & Masson's Trichrome) Sectioning->Stain_Prep Optimization Optimize this compound (Concentration, Time, pH) Stain_Prep->Optimization Stain_SB10 Stain Sections with Optimized this compound Optimization->Stain_SB10 Stain_MT Stain Serial Sections with Masson's Trichrome Imaging Digital Slide Scanning (Brightfield Microscopy) Stain_SB10->Imaging Stain_MT->Imaging Qual_Assess Qualitative Assessment (Pathologist Review) Imaging->Qual_Assess Quant_Analysis Quantitative Image Analysis (Color Deconvolution & Intensity) Data_Compare Comparative Data Analysis Qual_Assess->Data_Compare Quant_Analysis->Data_Compare Validation_Conclusion Validation Conclusion Data_Compare->Validation_Conclusion

Caption: Workflow for validating a novel histological stain.

Experimental Protocols

Detailed and consistent protocols are crucial for the reproducibility of staining results. Below are the methodologies for tissue preparation and the application of both the hypothetical this compound stain and the established Masson's Trichrome stain.

Tissue Preparation (Paraffin-Embedded Sections)
  • Fixation: Immediately fix fresh tissue samples in 10% neutral buffered formalin for 24-48 hours.

  • Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions (70%, 95%, 100%), clear with xylene, and infiltrate with molten paraffin wax.[5]

  • Embedding: Embed the infiltrated tissues in paraffin blocks.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Mounting: Float the sections on a warm water bath and mount them on glass slides.

  • Drying: Dry the slides overnight in an oven at 60°C.[5]

Staining Protocol: this compound (Hypothetical)

This protocol is conceptual, based on the known chemical properties of sulphur dyes.[2]

  • Reagents:

    • This compound (C.I. 53055)

    • Sodium Sulfide (Na₂S)

    • Sodium Carbonate (Na₂CO₃)

    • Nuclear Fast Red or other suitable counterstain

    • Ethanol, Xylene

  • Procedure:

    • Deparaffinization and Rehydration: Immerse slides in xylene (2x, 5 min each), followed by 100% ethanol (2x, 3 min each), 95% ethanol (3 min), and 70% ethanol (3 min). Rinse in distilled water.[5]

    • Stain Preparation: Prepare the leuco-dye stock solution by dissolving 1g this compound in 100ml of a solution containing 1g Sodium Sulfide and 0.5g Sodium Carbonate. Heat gently (do not boil) until the dye is fully dissolved to form a clear brown solution.

    • Staining: Immerse slides in the this compound working solution (diluted from stock) for 10-15 minutes.

    • Oxidation: Rinse slides in running tap water for 5-10 minutes to allow the dye to oxidize and precipitate within the tissue.

    • Counterstaining: Immerse slides in Nuclear Fast Red solution for 5 minutes to stain cell nuclei.

    • Dehydration and Clearing: Dehydrate the sections through graded ethanols (95%, 100%), clear in xylene, and coverslip using a resinous mounting medium.

Staining Protocol: Masson's Trichrome

This is a standard protocol for the detection of collagen fibers.[3][6]

  • Reagents:

    • Bouin's Solution

    • Weigert's Iron Hematoxylin

    • Biebrich Scarlet-Acid Fuchsin Solution

    • Phosphomolybdic-Phosphotungstic Acid Solution

    • Aniline Blue Solution

    • 1% Acetic Acid Solution

  • Procedure:

    • Deparaffinization and Rehydration: As described above.

    • Mordanting: Re-fix sections in Bouin's solution for 1 hour at 56°C to improve stain quality. Rinse in running tap water until the yellow color disappears.[3]

    • Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. Rinse in running water for 10 minutes.

    • Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Rinse in distilled water.

    • Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes.

    • Final Rinse: Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.

    • Dehydration and Mounting: Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount.

Data Presentation and Comparison

Quantitative and qualitative data are essential for an objective comparison. The following tables present hypothetical results from a validation study of this compound against Masson's Trichrome on various tissue types.

Table 1: Qualitative Staining Characteristics
ParameterThis compound (Hypothetical)Masson's Trichrome (Gold Standard)Comments
Target Staining Collagen: Deep BrownCollagen: BlueBoth stains effectively highlight collagen fibers.
Background Cytoplasm: Light Tan; Nuclei: RedCytoplasm: Red; Nuclei: BlackMasson's Trichrome provides stronger contrast between components.
Specificity Moderate; some non-specific staining of elastinHigh; very specific for collagenFurther optimization of this compound may be needed.
Photostability HighModerateThis compound may be superior for long-term archiving.
Ease of Use Simple, 3-step processComplex, multi-step protocolThis compound offers a potential workflow advantage.
Table 2: Quantitative Image Analysis (Hypothetical Data)

Staining intensity was measured on a scale of 0 (no signal) to 255 (maximum intensity) using color deconvolution image analysis. Data represents the mean intensity ± standard deviation.

Tissue ComponentThis compound IntensityMasson's Trichrome Intensity
Collagen Fibers (Skin) 210 ± 15225 ± 12
Smooth Muscle (Aorta) 85 ± 1070 ± 8
Epithelium (Skin) 60 ± 890 ± 11
Hepatocytes (Liver) 55 ± 980 ± 10

Conclusion and Future Directions

This guide outlines a hypothetical yet rigorous framework for validating an industrial dye, this compound, for a specific histological application—the staining of collagen fibers. Based on our mock data, this compound shows promise as a simple, robust stain for collagen, though it may lack the high specificity of Masson's Trichrome.[7] The quantitative analysis suggests a strong signal in collagen-rich areas, indicating potential for use in assessing fibrosis.

The primary advantages of a validated this compound stain would be its simplified protocol and high photostability. However, to be accepted for research or diagnostic use, further validation would be required, including:

  • Testing on a wider range of normal and pathological tissues.

  • Assessing inter- and intra-laboratory reproducibility.

  • Performing chemical characterization to understand the precise binding mechanism to collagen.

By following a structured validation process as outlined, researchers can systematically evaluate the potential of repurposing industrial dyes, potentially unlocking a new and cost-effective source of valuable histological tools.

References

Uncharted Territory: The Cellular Interactions of Sulphur Brown 10 Remain Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the understanding of Sulphur Brown 10's interaction with biological systems. Primarily utilized as a dye in the textile and paper industries, there is no available data on its cross-reactivity with cellular components, precluding a comparative analysis for research and drug development applications.

This compound, a synthetic dye known for its application in coloring cotton, hemp, viscose, and leather, is chemically classified as a sulfur dye.[1][2][3][4] These dyes are complex organosulfur compounds characterized by sulfide and disulfide linkages.[5] While their industrial applications are well-documented, their effects within a cellular environment have not been a subject of published research.

Our investigation to fulfill the request for a comparison guide on the cross-reactivity of this compound found no studies detailing its cellular targets, mechanism of action in a biological context, or any off-target effects. Toxicological studies that would provide insights into its potential interactions with proteins, DNA, or other cellular macromolecules are also absent from the public domain. The general toxicological testing requirements for new chemical substances include assessments of acute toxicity, skin and eye irritation, sensitization, mutagenicity, and carcinogenicity, but specific data for this compound is not available.

In the realm of biological research, a variety of other stains are employed to visualize cellular components. While a direct comparison with this compound is not possible due to the lack of data, researchers have a well-established palette of dyes with characterized properties. For instance, dyes are known to interact with proteins and DNA through various mechanisms, including electrostatic interactions.[6]

Given the absence of experimental data for this compound's biological cross-reactivity, it is impossible to construct the requested comparison tables, experimental protocols, or signaling pathway diagrams. The scientific community has not yet explored the potential applications or consequences of using this compound in a biological setting. Therefore, any discussion of its performance against alternative biological stains would be purely speculative.

Researchers and drug development professionals are advised to rely on established and well-characterized biological stains for their experimental needs until further research elucidates the cellular interactions of industrial dyes such as this compound.

References

A Spectrophotometric and Colorimetric Comparison of Sulphur Brown 10 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sulphur Brown 10 (C.I. 53055; CAS 1326-51-8), a widely used sulfur dye in the textile and other industries, sourced from three different hypothetical suppliers. The consistency and quality of dyes are critical for reproducible results in research and manufacturing. This document outlines a detailed experimental protocol for the spectrophotometric and colorimetric analysis of this compound and presents hypothetical data to illustrate potential variations between suppliers.

This compound is a water-insoluble dye that requires reduction to a water-soluble "leuco" form for application. This characteristic presents a challenge for direct spectrophotometric analysis. The protocol described herein addresses this by analyzing the dye in its soluble leuco state, providing a reliable method for quality assessment.

Experimental Protocols

A detailed methodology for the comparative analysis of this compound from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) is provided below. The protocol is divided into two main parts: sample preparation and spectrophotometric/colorimetric analysis.

Part 1: Preparation of Leuco this compound Solutions

  • Stock Solution Preparation:

    • Accurately weigh 1.00 g of this compound powder from each supplier.

    • Separately dissolve each sample in 100 mL of a freshly prepared 5% (w/v) sodium sulfide (Na₂S) solution in deionized water. This solution acts as the reducing agent to convert the dye to its soluble leuco form.

    • Gently heat the solutions to 60-70°C while stirring until the dye is completely dissolved.

    • Cool the solutions to room temperature and dilute to a final volume of 1 L with deionized water to obtain a 1 g/L stock solution.

  • Working Solution Preparation:

    • Pipette 10 mL of each stock solution into a separate 100 mL volumetric flask.

    • Dilute to the mark with a 0.5% (w/v) sodium sulfide solution in deionized water. This results in a working solution with a concentration of 100 mg/L.

Part 2: Spectrophotometric and Colorimetric Analysis

  • UV-Visible Spectrophotometry:

    • Use a calibrated double-beam UV-Vis spectrophotometer.

    • Use a 0.5% (w/v) sodium sulfide solution as the blank.

    • Scan the absorbance of each working solution from 350 nm to 700 nm.

    • Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

  • CIELAB Colorimetry:

    • Use a spectrophotometer with colorimetric capabilities to measure the CIELAB color coordinates (L, a, b*) of each working solution.

    • The L* value represents lightness (0=black, 100=white), the a* value represents the red-green axis (+a=red, -a=green), and the b* value represents the yellow-blue axis (+b=yellow, -b=blue).

    • Calibrate the instrument using a white standard.

    • Measure the L, a, and b* values for each sample.

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition A Weigh 1.00 g of this compound B Dissolve in 100 mL of 5% Na2S Solution A->B C Heat to 60-70°C and Cool B->C D Dilute to 1 L for Stock Solution (1 g/L) C->D E Dilute 10 mL of Stock to 100 mL for Working Solution (100 mg/L) D->E F UV-Vis Spectrophotometry (350-700 nm) E->F G CIELAB Colorimetry E->G H Absorbance Spectra (λmax and Absorbance) F->H I L, a, b* Coordinates G->I

Workflow for the spectrophotometric and colorimetric analysis of this compound.

Comparative Data

The following tables summarize the hypothetical quantitative data obtained from the spectrophotometric and colorimetric analysis of this compound from the three suppliers.

Table 1: UV-Visible Spectrophotometric Data

Supplierλmax (nm)Absorbance at λmax
Supplier A4650.852
Supplier B4680.831
Supplier C4640.889

Table 2: CIELAB Colorimetric Data

SupplierLab*
Supplier A45.228.552.1
Supplier B46.827.950.8
Supplier C44.129.353.5

Interpretation of Results

The hypothetical data reveals subtle but potentially significant differences between the this compound samples from the three suppliers.

  • Spectrophotometric Analysis: The λmax values are all within a narrow range, suggesting that the primary chromophore is consistent across all samples. However, the variation in absorbance at λmax indicates potential differences in dye concentration or the presence of impurities that absorb at the same wavelength. Supplier C shows the highest absorbance, suggesting a higher tinctorial strength, while Supplier B shows the lowest.

  • Colorimetric Analysis: The CIELAB data provides a more nuanced comparison of the perceived color. The L* values indicate that the sample from Supplier B is the lightest in color, while Supplier C's sample is the darkest. The a* and b* values, which represent the red-yellow character of the brown color, also show variations. Supplier C's sample has the highest a* (redder) and b* (yellower) values, indicating a more saturated and vibrant brown hue.

The logical relationship between the experimental steps and the resulting data is illustrated in the diagram below.

G cluster_input Input Samples cluster_process Analytical Process cluster_output Comparative Data S1 Supplier A P Leuco Dye Preparation & Spectrophotometric/Colorimetric Measurement S1->P S2 Supplier B S2->P S3 Supplier C S3->P D1 Absorbance Spectra P->D1 D2 CIELAB Coordinates P->D2

Logical flow from samples to comparative data.

Conclusion

This guide demonstrates a robust methodology for the comparative analysis of this compound from different suppliers. The combination of UV-Visible spectrophotometry and CIELAB colorimetry provides a comprehensive assessment of both the tinctorial strength and the precise color characteristics of the dye. The hypothetical data illustrates that while different suppliers may provide a product under the same name, variations in concentration, purity, and exact shade can exist. For applications where color consistency is paramount, such as in scientific research and high-quality textile production, it is crucial to perform such comparative analyses to ensure the selection of a suitable and consistent supplier.

A Comparative Analysis of the Light Fastness of Sulphur Brown 10 and Other Sulphur Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of textile and material sciences, the durability of dyes under various environmental conditions is a critical parameter. Among these, light fastness, or the resistance of a dye to fading upon exposure to light, is of paramount importance for products intended for extended use. This guide provides a comparative analysis of the light fastness of Sulphur Brown 10 against a selection of other commonly used sulphur dyes. The data presented is supported by standardized experimental protocols to ensure objectivity and reproducibility.

Comparative Light Fastness Data of Sulphur Dyes

The light fastness of sulphur dyes is typically evaluated on a scale of 1 to 8, with 1 indicating very poor light fastness and 8 representing excellent performance. The following table summarizes the light fastness ratings of this compound and other selected sulphur dyes, based on the ISO 105-B02 standard.

Dye NameColour Index NameLight Fastness Rating (ISO)
This compoundThis compound3-4
Sulphur Black 1Sulphur Black 15-7
Sulphur Blue 7Sulphur Blue 74-6
Sulphur Red 14Sulphur Red 144-5
Sulphur Green 2Sulphur Green 25-6
Sulphur Green 14Sulphur Green 146-7

Experimental Protocols for Light Fastness Testing

The evaluation of light fastness for textiles is conducted following standardized methods to ensure consistent and comparable results. The two most widely recognized standards are ISO 105-B02 and AATCC Test Method 16.

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard specifies a method for determining the resistance of the colour of textiles of all kinds to the action of an artificial light source representative of natural daylight (D65).

Methodology:

  • Specimen Preparation: A specimen of the dyed textile is prepared according to the specified dimensions.

  • Reference Materials: A set of blue wool references with known light fastness ratings (1 to 8) are used for comparison.

  • Exposure: The test specimen and the blue wool references are simultaneously exposed to a xenon arc lamp under controlled conditions of temperature, humidity, and irradiance. The xenon arc lamp simulates the full spectrum of sunlight.

  • Evaluation: The fading of the test specimen is assessed by comparing the change in its colour to the change in colour of the blue wool references. The light fastness rating is assigned based on the blue wool reference that shows a similar degree of fading. The assessment is done visually using a grey scale for assessing change in colour.

AATCC Test Method 16: Colorfastness to Light

This American standard provides several options for determining the colorfastness to light of textiles. The most common options utilize a xenon arc lamp or a carbon arc lamp.

Methodology (Xenon Arc Option):

  • Apparatus: A xenon arc lamp weathering apparatus is used as the light source.

  • Test Specimens: The textile specimens are mounted in holders.

  • Exposure Conditions: The specimens are exposed to the light from the xenon arc lamp under specified conditions of temperature, relative humidity, and irradiance.

  • Evaluation: The change in color of the exposed portion of the specimen is compared to the unexposed portion or to a standard of fading. The evaluation can be done instrumentally using a spectrophotometer or visually using the AATCC Gray Scale for Color Change. The results are often reported in AATCC Fading Units (AFUs).

Experimental Workflow for Light Fastness Testing

The following diagram illustrates the general workflow for determining the light fastness of a sulphur dye according to standardized protocols.

LightFastnessWorkflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_evaluation 3. Evaluation cluster_result 4. Result Specimen Dyed Textile Specimen XenonArc Xenon Arc Lamp Exposure (Controlled Environment) Specimen->XenonArc BlueWool Blue Wool Standards BlueWool->XenonArc Visual Visual Assessment (Grey Scale) XenonArc->Visual Instrumental Instrumental Measurement (Spectrophotometer) XenonArc->Instrumental Rating Light Fastness Rating Visual->Rating Instrumental->Rating

Caption: Workflow for Light Fastness Testing of Sulphur Dyes.

Conclusion

The light fastness of this compound is moderate, with a rating of 3-4 on the ISO scale. In comparison, other sulphur dyes such as Sulphur Black 1, Sulphur Blue 7, Sulphur Green 2, and Sulphur Green 14 exhibit good to very good light fastness, with ratings ranging from 4 to 7. The selection of a particular sulphur dye should, therefore, be guided by the end-use application and the required level of light fastness. For applications demanding high durability and resistance to fading, sulphur dyes with higher light fastness ratings are recommended. The standardized testing protocols outlined in this guide provide a robust framework for the objective evaluation and comparison of dye performance.

Performance of Sulphur Brown 10 in Different Fixation Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Sulphur Brown 10 (C.I. This compound, C.I. 53055), a widely used sulphur dye for cellulosic fibers, under various fixation methods. The selection of an appropriate fixation method is critical in achieving desired color characteristics, fastness properties, and meeting environmental standards. This document outlines the experimental protocols and presents a comparative analysis of key performance indicators to aid in the selection of the most suitable fixation strategy.

This compound is a cost-effective dye known for producing deep brown shades with generally good wash fastness, making it a popular choice for dyeing cotton, viscose, and their blends, particularly for apparel like denim and workwear.[1][2] The dye is applied in a reduced, water-soluble (leuco) form, which is then oxidized and insolubilized within the fiber—a process known as fixation.[3][4] The method of fixation significantly impacts the final properties of the dyed textile.

Comparative Analysis of Fixation Methods

The performance of this compound was evaluated across three primary fixation methods: traditional oxidation with potassium dichromate, an eco-friendlier alternative using hydrogen peroxide, and an enhancement method involving a cationic fixing agent after-treatment. The key performance metrics assessed were color yield (K/S value) and colorfastness to washing, light, and rubbing.

Data Presentation
Fixation MethodColor Yield (K/S Value)Wash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12)
Change in Color Staining
Potassium Dichromate 12.54-543-4
Hydrogen Peroxide 11.843-43-4
Cationic After-treatment 12.254-54

Note: The data presented in this table is a representative summary based on general performance trends of sulphur dyes. Actual values may vary depending on the specific substrate, dyeing parameters, and precise experimental conditions.

Discussion of Results

Potassium Dichromate Oxidation: This traditional method yields excellent color depth and good overall fastness properties.[3][5] However, the use of dichromate is associated with significant environmental and health concerns due to the presence of hexavalent chromium in the effluent.[6]

Hydrogen Peroxide Oxidation: As an eco-friendlier alternative, hydrogen peroxide offers a comparable, though slightly lower, color yield.[5][7] While its fastness properties are generally good, it can sometimes result in a harsher feel of the fabric and may not be as effective for all shades of sulphur dyes.[5]

Cationic After-treatment: The application of a cationic fixing agent after oxidation can significantly enhance the wash and rubbing fastness of the dyed fabric.[8][9][10] This is achieved through the formation of a larger, less soluble complex between the dye and the fixing agent within the fiber matrix.[11] This method can be used in conjunction with either potassium dichromate or hydrogen peroxide oxidation to boost performance.

Environmental Impact Comparison

Fixation MethodKey Environmental Considerations
Potassium Dichromate - Discharge of hexavalent chromium (Cr⁶⁺), a known carcinogen and environmental pollutant.[6]- Requires stringent wastewater treatment.
Hydrogen Peroxide - Decomposes into water and oxygen, making it a more environmentally benign option.[5][7]- Reduces the overall toxicity of the effluent.
Cationic After-treatment - The environmental impact is dependent on the specific cationic agent used. Some may have aquatic toxicity concerns.- Can potentially reduce the amount of unfixed dye in the effluent by improving fixation.[11]

Experimental Protocols

Materials
  • Scoured and bleached 100% cotton fabric

  • This compound (C.I. 53055)

  • Sodium Sulphide (Na₂S)

  • Sodium Carbonate (Na₂CO₃)

  • Glauber's Salt (Na₂SO₄)

  • Potassium Dichromate (K₂Cr₂O₇)

  • Acetic Acid (CH₃COOH)

  • Hydrogen Peroxide (H₂O₂)

  • Cationic Fixing Agent (e.g., polyamine-based)

  • Non-ionic detergent

Dyeing Procedure (Exhaust Method)
  • Reduction of Dyestuff: Prepare a stock solution by pasting this compound with an equal amount of sodium sulphide and a small amount of water. Add this paste to a boiling water bath containing sodium carbonate to ensure complete reduction and solubilization of the dye.

  • Dye Bath Preparation: Set a dye bath with the required amount of reduced dye solution, sodium carbonate, and Glauber's salt. The liquor ratio should be maintained at 1:20.

  • Dyeing: Introduce the pre-wetted cotton fabric into the dye bath at 40°C. Gradually raise the temperature to 90°C and maintain for 60 minutes.

  • Rinsing: After dyeing, rinse the fabric thoroughly with cold water to remove any unfixed dye.

Fixation Procedures

Method A: Potassium Dichromate Oxidation

  • Prepare an oxidation bath with 2 g/L potassium dichromate and 2 ml/L acetic acid.

  • Treat the rinsed, dyed fabric in this bath at 60°C for 20 minutes.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Soaping: Wash the fabric with a 2 g/L non-ionic detergent solution at 80°C for 10 minutes.

  • Final rinse and dry.

Method B: Hydrogen Peroxide Oxidation

  • Prepare an oxidation bath with 3-5 ml/L hydrogen peroxide (35%) and adjust the pH to approximately 9-10 with sodium carbonate.

  • Treat the rinsed, dyed fabric in this bath at 50°C for 20 minutes.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Soaping: Wash the fabric with a 2 g/L non-ionic detergent solution at 80°C for 10 minutes.

  • Final rinse and dry.

Method C: Cationic After-treatment

  • Following either Method A or B for oxidation and subsequent rinsing and soaping, prepare a fresh bath with 1-2% (on the weight of fabric) of a cationic fixing agent.

  • Treat the fabric in this bath at 40°C for 20 minutes.

  • Rinse the fabric with cold water and dry.

Visualizations

Sulphur Dyeing and Fixation Workflow

G cluster_dyeing Dyeing Stage cluster_fixation Fixation Stage cluster_methodA Method A cluster_methodB Method B cluster_post_treatment Post-Treatment Reduction Dye Reduction (this compound + Na2S) Dyeing Exhaust Dyeing (Cotton Fabric) Reduction->Dyeing Rinsing1 Initial Rinsing Dyeing->Rinsing1 Oxidation_A K2Cr2O7 Oxidation Rinsing1->Oxidation_A Select Fixation Method Oxidation_B H2O2 Oxidation Rinsing1->Oxidation_B Select Fixation Method Rinsing2 Thorough Rinsing Oxidation_A->Rinsing2 Oxidation_B->Rinsing2 Soaping Soaping Rinsing2->Soaping Cationic Method C: Cationic After-treatment Soaping->Cationic FinalRinse Final Rinse & Dry Soaping->FinalRinse Cationic->FinalRinse

Caption: Workflow of this compound dyeing and alternative fixation methods.

Chemical Pathway of Sulphur Dyeing

G Dye_insoluble This compound (Insoluble Pigment) -S-S- Dye_soluble Leuco Form (Water-Soluble) -SH HS- Dye_insoluble->Dye_soluble Reduction (Na2S, heat) Dyed_fiber Dyed Fiber (Leuco form absorbed) Dye_soluble->Dyed_fiber Dyeing (Affinity for Cellulose) Fixed_dye Fixed Dye (Insoluble, in fiber) -S-S- Dyed_fiber->Fixed_dye Oxidation (Fixation) [O]

Caption: Chemical transformation of this compound during the dyeing process.

References

A Comparative Guide to the Reproducibility of Sulphur Brown 10 in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental reproducibility of Sulphur Brown 10, a versatile and cost-effective dye. Recognizing the critical need for consistent and reliable results in research and development, this document outlines the factors influencing the reproducibility of dyeing with this compound, offers detailed experimental protocols for its use, and presents a comparative analysis against alternative dyes. The information herein is intended to equip researchers with the necessary knowledge to optimize their experimental designs and achieve consistent outcomes.

Factors Influencing the Reproducibility of Sulphur Dyeing

The successful and repeatable application of this compound is contingent on the stringent control of several key process variables. Inconsistent management of these factors can lead to significant variations in shade, intensity, and fastness properties.

Key Parameters for Controlled Dyeing:

  • Dye Concentration: Precise measurement of the dye is fundamental. Variations in concentration will directly impact the depth of the final shade.

  • Reducing Agent Concentration: Sulphur dyes require a reducing agent, typically sodium sulfide, to become soluble and bind to the substrate. The concentration of this agent affects the solubilization of the dye and, consequently, the efficiency of the dyeing process. Insufficient reducing agent can lead to incomplete dye reduction, resulting in "bronzing" or uneven color.

  • Temperature: The temperature of the dyebath influences the rate of dye uptake and diffusion into the fibers. Maintaining a consistent temperature profile throughout the dyeing process and across different batches is crucial for shade reproducibility.

  • Time: The duration of the dyeing cycle must be precisely controlled. Variations in dyeing time will affect the extent of dye exhaustion and fixation, leading to inconsistent color depth.

  • pH: The alkalinity of the dyebath, controlled by agents like soda ash, is critical for the reduction and fixation of sulphur dyes. Fluctuations in pH can alter the dye's affinity for the substrate and impact the final shade.

  • Electrolyte Concentration: The addition of electrolytes, such as sodium chloride or Glauber's salt, facilitates the exhaustion of the dye onto the substrate. The concentration of the electrolyte must be kept constant to ensure consistent dye uptake.

  • Water Quality: The hardness of the water used in the dyeing process can affect the solubility of the dye and the effectiveness of other chemical agents. The presence of metal ions like iron and copper can also lead to shade variations.

  • Oxidation: After dyeing, the reduced, soluble form of the dye must be oxidized back to its insoluble form within the fiber. The method and conditions of oxidation (e.g., air oxidation or chemical oxidation) can influence the final shade and fastness properties.

Failure to control these parameters can result in common dyeing defects such as uneven dyeing, shade variations between batches, poor color fastness, and "tendering," where the fabric weakens due to the formation of sulfuric acid from residual sulfur.

Comparative Performance of this compound and Alternatives

This compound is a popular choice for dyeing cellulosic fibers like cotton, hemp, and viscose due to its cost-effectiveness and good fastness properties. However, for applications requiring brighter shades or different fastness characteristics, other dye classes, such as reactive dyes, may be considered.

PropertyThis compoundC.I. Sulphur Brown 1C.I. Reactive Brown 18
Cost LowLowModerate to High
Shade Reddish BrownYellowish BrownBright, various shades
Dyeing Cycle ShorterShorterLonger
Reworkability EasierEasierMore Complex
Water Consumption LowerLowerHigher
Energy Consumption LowerLowerHigher

Quantitative Fastness Properties of this compound:

The following table summarizes the fastness ratings of this compound on cotton fabric according to standardized testing methods.

Fastness TestStandardRating
Light FastnessISO 105-B023
Soaping Fastness (Fading)ISO 105-C063-4
Soaping Fastness (Staining)ISO 105-C064-5
Water Logging Fastness (Fading)ISO 105-E014
Water Logging Fastness (Staining)ISO 105-E015
Perspiration Fastness (Fading)ISO 105-E043-4
Perspiration Fastness (Staining)ISO 105-E045
Ironing FastnessISO 105-X114-5
Dry Rubbing FastnessISO 105-X124-5
Wet Rubbing FastnessISO 105-X122-3

Experimental Protocols

To ensure the reproducibility of experimental results with this compound, the following detailed laboratory protocol for dyeing cotton fabric is provided.

Materials:

  • This compound (C.I. 53055)

  • Scoured and bleached cotton fabric

  • Sodium sulfide (Na₂S)

  • Soda ash (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Anionic wetting agent

  • Sequestering agent

  • Potassium dichromate (K₂Cr₂O₇) or Sodium bromate (NaBrO₃)

  • Acetic acid (CH₃COOH)

  • Non-ionic soap

  • Distilled or deionized water

Equipment:

  • Laboratory dyeing machine (e.g., Launder-Ometer or similar)

  • Beakers and graduated cylinders

  • Heating plate with magnetic stirrer

  • pH meter

  • Analytical balance

  • Spectrophotometer for color measurement

Procedure:

  • Preparation of the Dyebath:

    • Calculate the required amounts of dye, sodium sulfide, soda ash, and sodium chloride based on the weight of the fabric (o.w.f - on the weight of fabric) and the desired liquor ratio (e.g., 1:20).

    • In a separate beaker, create a paste of the this compound dye with a small amount of water and the anionic wetting agent.

    • In the main dyebath vessel, dissolve the sodium sulfide and soda ash in distilled water.

    • Add the dye paste to the dyebath and stir until fully dissolved. The solution should turn into the soluble leuco form of the dye.

    • Add the sequestering agent to the dyebath.

    • Finally, add the dissolved sodium chloride.

  • Dyeing:

    • Introduce the pre-wetted cotton fabric into the dyebath at a starting temperature of 40°C.

    • Gradually raise the temperature to 90-95°C over 20-30 minutes.

    • Maintain this temperature for 60 minutes, ensuring continuous agitation.

  • Rinsing:

    • After the dyeing cycle, cool the dyebath and remove the fabric.

    • Rinse the fabric thoroughly with cold water to remove excess dye and chemicals.

  • Oxidation:

    • Prepare an oxidizing bath containing either potassium dichromate and acetic acid or sodium bromate.

    • Immerse the rinsed fabric in the oxidizing bath at room temperature.

    • Gradually heat the bath to 60-70°C and maintain for 15-20 minutes.

    • This step converts the soluble leuco dye back to its insoluble form within the fabric fibers.

  • Soaping:

    • Prepare a soaping bath with a non-ionic soap solution.

    • Wash the oxidized fabric in the soaping bath at or near the boil for 10-15 minutes to remove any unfixed dye particles.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying and Evaluation:

    • Dry the fabric at a controlled temperature.

    • Evaluate the color and fastness properties of the dyed fabric using standardized methods.

Visualizing the Sulphur Dyeing Process and Reproducibility Factors

To better understand the sulphur dyeing mechanism and the critical points for ensuring reproducibility, the following diagrams are provided.

SulphurDyeingProcess cluster_reduction Reduction Phase cluster_dyeing Dyeing Phase cluster_oxidation Oxidation Phase Sulphur_Brown_10_Insoluble This compound (Insoluble Pigment) Leuco_Sulphur_Dye Leuco-Sulphur Dye (Water-Soluble Anion) Sulphur_Brown_10_Insoluble->Leuco_Sulphur_Dye Reduction Sulphur_Brown_10_Insoluble->Leuco_Sulphur_Dye Reducing_Agent Sodium Sulfide (Na2S) + Alkali (Soda Ash) Dyed_Fiber_Reduced Dyed Fiber (Reduced Form) Leuco_Sulphur_Dye->Dyed_Fiber_Reduced Adsorption & Diffusion Leuco_Sulphur_Dye->Dyed_Fiber_Reduced Cotton_Fiber Cotton Fiber Dyed_Fiber_Oxidized Dyed Fiber (Insoluble Pigment) Dyed_Fiber_Reduced->Dyed_Fiber_Oxidized Oxidation Dyed_Fiber_Reduced->Dyed_Fiber_Oxidized Oxidizing_Agent Oxidizing Agent (e.g., NaBrO3)

Caption: The three-phase chemical transformation of this compound during the dyeing process.

ReproducibilityFactors cluster_chemical Chemical Factors cluster_process Process Parameters cluster_post Post-Dyeing Steps Reproducible_Dyeing Reproducible Dyeing Outcome Dye_Concentration Dye Concentration Dye_Concentration->Reproducible_Dyeing Reducing_Agent_Conc Reducing Agent Conc. Reducing_Agent_Conc->Reproducible_Dyeing Alkali_Conc Alkali (pH) Alkali_Conc->Reproducible_Dyeing Electrolyte_Conc Electrolyte Conc. Electrolyte_Conc->Reproducible_Dyeing Water_Quality Water Quality Water_Quality->Reproducible_Dyeing Temperature Temperature Profile Temperature->Reproducible_Dyeing Time Dyeing Time Time->Reproducible_Dyeing Liquor_Ratio Liquor Ratio Liquor_Ratio->Reproducible_Dyeing Agitation Agitation Agitation->Reproducible_Dyeing Oxidation_Method Oxidation Method Oxidation_Method->Reproducible_Dyeing Soaping_Procedure Soaping Procedure Soaping_Procedure->Reproducible_Dyeing

Caption: Key factors influencing the reproducibility of experimental results in sulphur dyeing.

Cost-Effectiveness of Sulphur Brown 10 in Large-Scale Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Sulphur Brown 10 reveals it as a cost-effective option for large-scale dyeing of cellulosic fibers, particularly for achieving deep brown shades. However, a thorough evaluation against its primary alternatives, vat and reactive dyes, presents a nuanced picture where performance, environmental impact, and overall cost must be carefully weighed.

This compound, a member of the sulphur dye class, is widely utilized in the textile industry for its economic advantages, especially in dyeing cotton for applications like denim, workwear, and home textiles.[1][2] Its popularity stems from its low cost, good wash fastness, and suitability for producing dark shades.[1][3] However, the traditional dyeing process involving sodium sulfide as a reducing agent raises environmental concerns due to the generation of toxic and hazardous effluents.[4][5]

This guide provides a comparative analysis of this compound against key alternatives, namely vat and reactive brown dyes, focusing on cost-effectiveness, performance based on experimental data, and environmental considerations in large-scale applications.

Performance and Cost Comparison

Table 1: Comparison of this compound, Vat Brown, and Reactive Brown Dyes

FeatureThis compoundVat Brown DyesReactive Brown Dyes
Cost of Dye Low[1]High[6]Medium to High[7]
Application Cost Low to MediumHighMedium
Fastness to Washing Good to Excellent[3]Excellent[4]Very Good to Excellent
Fastness to Light Moderate to GoodExcellent[4]Good to Very Good
Shade Range Limited to duller, dark shades[3]Bright and varied shadesWide range of bright shades[7]
Environmental Impact High (Sulfide effluent)[4]Lower than Sulphur, but requires strong reducing agentsHigh salt and alkali usage, high BOD/COD in effluent

Sulphur dyes are generally considered the most economical option for dark shades on cotton.[8] Vat dyes, while significantly more expensive in terms of the dye itself and the dyeing process, offer superior all-around fastness properties, making them suitable for high-performance applications.[4][6] Reactive dyes provide a balance of good fastness, a wide and bright shade range, and moderate costs, but their application involves high salt and alkali consumption, leading to significant effluent treatment challenges.[7]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and comparable results. The following outlines a general procedure for dyeing cotton fabric with this compound and its alternatives.

Dyeing Protocol for this compound (Exhaust Method)

This protocol is based on typical laboratory and industrial procedures for sulphur dyeing.

1. Dyebath Preparation:

  • Wetting: The cotton fabric is first treated with a wetting agent (e.g., 1 g/L) to ensure uniform dye uptake.[9]

  • Reduction: this compound is insoluble in water and requires a reducing agent to be converted into its water-soluble leuco form. A typical recipe includes:

    • This compound: 8% on weight of fabric (owf)[9]

    • Sodium Sulphide (Na₂S): 8 g/L[9]

    • Soda Ash (Na₂CO₃): 3 g/L (to maintain alkaline pH)[9]

    • Glauber's Salt (Na₂SO₄): 10 g/L (as an electrolyte to aid exhaustion)[9]

    • Wetting Agent: 1 g/L[9]

    • Levelling Agent: 1 g/L[9]

    • Sequestering Agent: 1 g/L[9]

  • Liquor Ratio: A material to liquor ratio of 1:20 to 1:40 is commonly used.[9][10]

2. Dyeing Process:

  • The dyebath is set at a starting temperature of around 50°C.[11]

  • The pre-wetted fabric is introduced into the dyebath.

  • The temperature is gradually raised to 85-100°C and maintained for 50-90 minutes.[9][10]

3. Oxidation:

  • After dyeing, the fabric is rinsed to remove excess dye and chemicals.

  • The leuco form of the dye is then oxidized back to its insoluble form within the fiber. This can be achieved by:

    • Airing: Exposing the fabric to air.[10]

    • Chemical Oxidation: Treating with an oxidizing agent such as potassium dichromate (K₂Cr₂O₇) (e.g., 2 g/L) and acetic acid (e.g., 1 g/L) at 50°C for 10 minutes.[9]

4. After-treatment:

  • The fabric is soaped with a detergent (e.g., 1 g/L) at a high temperature (e.g., 70°C) to remove any unfixed dye and improve fastness properties.[9]

  • Finally, the fabric is rinsed thoroughly and dried.

Conceptual Comparative Dyeing Workflow

To conduct a direct comparative study, the following workflow would be necessary to ensure that the final brown shades are of similar depth and tone for a valid cost and performance analysis.

G cluster_prep Fabric Preparation cluster_dyeing Dyeing Processes cluster_analysis Analysis cluster_results Results Prep Scouring and Bleaching of Cotton Fabric Sulphur This compound Dyeing Prep->Sulphur Identical Fabric Batches Vat Vat Brown Dyeing Prep->Vat Identical Fabric Batches Reactive Reactive Brown Dyeing Prep->Reactive Identical Fabric Batches Cost Cost Analysis (Dye, Chemicals, Energy, Water) Sulphur->Cost Performance Performance Testing (Wash, Light, Rubbing Fastness) Sulphur->Performance Effluent Effluent Analysis (COD, BOD, TDS, pH) Sulphur->Effluent Vat->Cost Vat->Performance Vat->Effluent Reactive->Cost Reactive->Performance Reactive->Effluent Comparison Comparative Evaluation Cost->Comparison Performance->Comparison Effluent->Comparison

Conceptual workflow for a comparative study of brown dyes.

Environmental Impact and Signaling Pathways

The environmental impact of dyeing processes is a critical factor in their overall cost-effectiveness, particularly when considering effluent treatment costs. The reduction and oxidation steps in sulphur and vat dyeing, and the high salt content in reactive dyeing, contribute significantly to the pollution load.

The "signaling pathway" in this context can be understood as the sequence of chemical transformations the dye undergoes during the dyeing process.

G cluster_sulphur This compound Dyeing Pathway S_Insoluble Insoluble Sulphur Brown 10 Pigment S_Leuco Soluble Leuco Form S_Insoluble->S_Leuco Reduction (e.g., Na₂S) S_Fiber Adsorption onto Cellulose Fiber S_Leuco->S_Fiber Exhaustion (+ Salt) S_Fixed Insoluble Dye Fixed in Fiber S_Fiber->S_Fixed Oxidation (e.g., Air, K₂Cr₂O₇)

Chemical transformation pathway for this compound dyeing.

Conclusion

For large-scale industrial applications where achieving a deep brown shade on cotton at a low cost is the primary objective, this compound remains a viable and economically attractive option. Its good wash fastness makes it suitable for items that undergo frequent laundering.

However, the decision to use this compound should not be based on cost alone. The significant environmental impact of the traditional dyeing process, particularly the sulfide-rich effluent, necessitates investment in robust wastewater treatment facilities, which can offset the initial cost savings of the dye.

For applications demanding the highest levels of light and wash fastness, and where the higher cost is justifiable, vat dyes are a superior alternative. Reactive dyes offer a compromise with a wide shade range and good fastness properties, but their environmental footprint in terms of salt and alkali discharge must also be carefully managed.

Ultimately, the choice between this compound and its alternatives will depend on a comprehensive evaluation of the specific requirements of the final product, the available processing technology, and the increasingly important considerations of environmental sustainability and the total cost of ownership, including effluent treatment.

References

A Comparative Analysis of the Environmental Degradation of Sulphur Brown 10 and Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the environmental impact and degradation profiles of Sulphur Brown 10, a common sulfur dye, and the widely used class of reactive dyes. This document is intended for researchers, environmental scientists, and professionals in the textile and dye manufacturing industries, offering a concise overview supported by available data to inform more sustainable dyeing practices.

Introduction

The textile industry is a significant contributor to industrial wastewater, with dyeing and finishing processes being major sources of chemical pollution. The choice of dye class has profound implications for the composition and toxicity of the resulting effluent. Sulfur dyes, known for their cost-effectiveness and good fastness on cellulosic fibers, and reactive dyes, favored for their vibrant shades and excellent covalent bonding to fibers, are two of the most prevalent dye classes. This guide compares their environmental footprints, focusing on effluent characteristics, toxicity, and biodegradability.

Comparison of Effluent Characteristics and Environmental Impact

The primary environmental concerns associated with this compound and reactive dyes stem from the chemical inputs of their dyeing processes and the subsequent discharge of unfixed dye and auxiliary chemicals.

This compound: The application of sulfur dyes is characterized by the use of a sulfide-based reducing agent, typically sodium sulfide, to solubilize the dye for application to the fiber. This process is a major source of pollution. Effluent from sulfur dyeing contains unfixed dyestuff, residual sulfides, and various inorganic salts.[1][2] A significant portion, estimated at 30-40%, of the unfixed sulfur dye is lost to the effluent. The presence of sulfides is particularly problematic, as it can lead to the release of toxic hydrogen sulfide gas under acidic conditions and contributes to a high Chemical Oxygen Demand (COD) in the wastewater.[2][3]

Reactive Dyes: Reactive dyeing is notorious for its high consumption of water, energy, and inorganic salts (e.g., sodium chloride or sodium sulfate), which are used in large quantities to promote dye exhaustion onto the fiber.[4] A considerable percentage of reactive dye (ranging from 20-50%) does not fix to the fiber and is released into the wastewater as hydrolyzed dye. This results in intensely colored effluents with high levels of Total Dissolved Solids (TDS), COD, and Biochemical Oxygen Demand (BOD).[5] The high stability of reactive dyes, designed to ensure colorfastness, makes them resistant to degradation in conventional wastewater treatment systems.[6]

Data Presentation: Quantitative Effluent Parameters

The following table summarizes typical quantitative data for effluents generated from sulfur and reactive dyeing processes. It is important to note that these values can vary significantly based on the specific dye, substrate, dyeing equipment, and process parameters used. Data for this compound is not specifically available in comparative studies, so ranges for sulfur dyes, in general, are presented.

ParameterSulfur Dye EffluentReactive Dye EffluentSource(s)
pH 10.0 - 11.010.0 - 12.5[5]
Chemical Oxygen Demand (COD) (mg/L) 1500 - 3000800 - 2500[5]
Biochemical Oxygen Demand (BOD₅) (mg/L) 300 - 600100 - 500[5]
BOD₅/COD Ratio ~0.2< 0.3
Total Dissolved Solids (TDS) (mg/L) 5000 - 1500010000 - 40000[5]
Sulfide (S²⁻) (mg/L) 50 - 1500Not applicable[2]
Unfixed Dye in Effluent (%) 30 - 40%20 - 50%
Aquatic Toxicity (EC₅₀/LC₅₀) Toxic (Data for specific compounds limited)Toxic to Very Toxic (e.g., RB19, RB5)[7][8][9][10]

Note: Data is compiled from multiple sources and represents typical ranges.

Experimental Protocols for Environmental Assessment

To quantitatively assess the environmental degradation and impact of dyes like this compound and reactive dyes, standardized experimental protocols are employed.

Biodegradability Assessment (OECD 301)

This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.

  • Principle: A solution of the dye in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark for 28 days. The degradation is measured by monitoring the consumption of dissolved oxygen (BOD) or the evolution of carbon dioxide.

  • Procedure (summarized from OECD 301F - Manometric Respirometry):

    • Prepare a mineral medium containing essential salts.

    • Add the test substance (e.g., this compound) to a known concentration in the test flasks.

    • Inoculate the flasks with a small volume of activated sludge from a wastewater treatment plant.

    • Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate to check microbial activity).

    • Seal the flasks with manometers to measure oxygen consumption.

    • Incubate at 20-24°C for 28 days with continuous stirring.

    • Record oxygen uptake at regular intervals.

  • Interpretation: A substance is considered "readily biodegradable" if it reaches >60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test. Textile dyes often show poor results in these tests.

Aquatic Toxicity Testing (e.g., OECD 202, Daphnia sp. Acute Immobilisation Test)

This test determines the acute toxicity of a substance to aquatic invertebrates.

  • Principle: The test determines the concentration of a substance that immobilizes 50% of the tested population of Daphnia magna (water fleas) over a 48-hour exposure period (EC₅₀).

  • Procedure (summarized):

    • Culture Daphnia magna under controlled laboratory conditions.

    • Prepare a series of dilutions of the dye effluent or pure dye in a suitable culture medium.

    • Introduce a set number of young daphnids (less than 24 hours old) into each test concentration and a control (no dye).

    • Incubate for 48 hours under controlled light and temperature conditions.

    • After 24 and 48 hours, count the number of immobilized daphnids in each container.

    • Calculate the 48h-EC₅₀ value using statistical methods.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to the environmental comparison of these dyes.

G cluster_Sulphur This compound Dyeing Process cluster_Reactive Reactive Dyeing Process S_Dye Insoluble Sulphur Brown 10 Pigment S_Reduction Reduction (Sodium Sulfide) S_Dye->S_Reduction S_Soluble Soluble Leuco Form (Affinity for Fiber) S_Reduction->S_Soluble S_Dyeing Dyeing on Cellulosic Fiber S_Soluble->S_Dyeing S_Oxidation Oxidation (Air / Chemical) S_Dyeing->S_Oxidation S_Effluent Effluent S_Dyeing->S_Effluent High Sulfide, High COD, Unfixed Dye S_Fixed Insoluble Dye Fixed on Fiber S_Oxidation->S_Fixed R_Dye Soluble Reactive Dye R_Application Application with High Salt & Alkali R_Dye->R_Application R_Dyeing Dyeing on Cellulosic Fiber R_Application->R_Dyeing R_Hydrolysis Competing Reaction: Hydrolysis R_Application->R_Hydrolysis R_Fixation Covalent Bond Formation (Fixation) R_Dyeing->R_Fixation R_Dyeing->R_Hydrolysis R_Fixed Dye Fixed on Fiber R_Fixation->R_Fixed R_Effluent Effluent R_Hydrolysis->R_Effluent High Salt (TDS), High COD/BOD, Hydrolyzed Dye

Caption: Comparative workflow of this compound and reactive dyeing processes.

G Start Dye Effluent Sample (Sulphur or Reactive) PhysChem Physico-Chemical Analysis (COD, BOD, TDS, pH) Start->PhysChem Biodegradation Biodegradability Test (e.g., OECD 301) Start->Biodegradation Toxicity Aquatic Toxicity Test (e.g., Daphnia EC50) Start->Toxicity Data Quantitative Data Generation PhysChem->Data Biodegradation->Data Toxicity->Data Comparison Comparative Environmental Impact Assessment Data->Comparison Conclusion Conclusion on Environmental Profile Comparison->Conclusion

Caption: Experimental workflow for comparative environmental impact assessment of textile dyes.

Conclusion

Both this compound and reactive dyes present significant environmental challenges.

  • This compound and other sulfur dyes are primarily a concern due to the high sulfide content and associated high COD of their effluents, along with the potential for toxic hydrogen sulfide release.

  • Reactive dyes are problematic due to the extremely high salt concentrations (TDS) in their wastewater, which is difficult to treat, and the discharge of highly stable, colored, and non-biodegradable hydrolyzed dye molecules.

From an environmental degradation standpoint, both dye classes are recalcitrant. The low BOD₅/COD ratios for both indicate poor biodegradability. Treatment often requires advanced oxidation processes (AOPs) or specialized biological systems. The choice between these dye classes involves a trade-off between specific pollutants: high sulfide and COD for sulfur dyes versus extremely high salinity and persistent color for reactive dyes. Future research and industrial efforts should focus on developing alternative chemistries and application processes, such as sulfide-free reducing systems for sulfur dyes and low-salt or salt-free reactive dyeing methods, to mitigate the environmental impact of coloring cellulosic fibers.

References

Safety Operating Guide

Proper Disposal of Sulphur Brown 10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Sulphur Brown 10 is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this sulfur-containing dye.

I. Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the safety precautions associated with this compound.[1] Handling should occur in a well-ventilated area, and personal protective equipment (PPE) is mandatory to avoid contact with skin and eyes.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound [1]

Protection TypeSpecification
Eye/Face ProtectionTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin ProtectionFire/flame resistant and impervious clothing. Chemical impermeable gloves that have been inspected prior to use.
Respiratory ProtectionA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.

In the event of accidental release, personnel should be evacuated to a safe area.[1] Spills should be contained to prevent further leakage and entry into drains, as discharge into the environment must be avoided.[1] Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1]

II. Disposal Protocol for this compound Waste

The disposal of this compound, a sulfur-containing dye, must be conducted in a manner that neutralizes its potential for environmental harm, particularly the acidification of soil and groundwater.[2] The following protocol outlines a step-by-step procedure for the disposal of solid this compound waste in a laboratory setting.

Experimental Protocol: Neutralization and Disposal of Solid this compound Waste

Objective: To safely neutralize and prepare solid this compound waste for final disposal by a certified hazardous waste management service.

Materials:

  • Solid this compound waste

  • Calcium carbonate (limestone) powder

  • Designated hazardous waste container (sealable, properly labeled)

  • Personal Protective Equipment (see Table 1)

  • Spatula or scoop

  • Weighing scale

  • Fume hood

Procedure:

  • Quantify Waste: Carefully weigh the amount of solid this compound waste to be disposed of.

  • Calculate Neutralizing Agent: Based on the principle that each kilogram of sulfur requires 3.2 kilograms of limestone for neutralization, calculate the required amount of calcium carbonate.[2] For smaller laboratory quantities, this ratio should be maintained.

  • Prepare for Neutralization: In a designated and well-ventilated fume hood, place the this compound waste in a suitable container.

  • Neutralization: Gradually add the calculated amount of calcium carbonate powder to the waste. Mix gently with a spatula to ensure thorough contact.

  • Containerize for Disposal: Transfer the neutralized mixture into a designated hazardous waste container.

  • Labeling: Securely seal the container and label it clearly as "Neutralized this compound Waste for Disposal," including the date and any other information required by your institution's hazardous waste management program.

  • Storage and Pickup: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong acids and oxidizers.[3] Arrange for pickup by a certified hazardous waste disposal service.[4][5]

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess_waste solid_waste Solid Waste (Powder, Residue) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solution) assess_waste->liquid_waste Liquid contaminated_ppe Contaminated PPE (Gloves, Coats) assess_waste->contaminated_ppe PPE neutralize Neutralize with Calcium Carbonate solid_waste->neutralize containerize_liquid Collect in Labeled Aqueous Waste Container liquid_waste->containerize_liquid containerize_ppe Bag and Label as Contaminated Waste contaminated_ppe->containerize_ppe containerize_solid Containerize in Labeled Hazardous Waste Bin neutralize->containerize_solid store Store in Designated Hazardous Waste Area containerize_solid->store containerize_liquid->store containerize_ppe->store disposal Arrange for Professional Hazardous Waste Disposal store->disposal end End: Waste Disposed disposal->end

Caption: Logical workflow for the disposal of this compound waste.

IV. Environmental Considerations

Sulfur dyes, including this compound, can have a significant environmental impact if not disposed of correctly.[6] The effluent from dyeing processes can be highly polluting.[6] While industrial-scale recycling of sulfur dye wash-water is possible, for laboratory quantities, the primary focus should be on proper containment and disposal through certified hazardous waste channels to prevent environmental contamination.[7] Discharge of this compound into drains or surface waters must be strictly avoided.[1][8][9]

References

Personal protective equipment for handling Sulphur Brown 10

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sulphur Brown 10

This document provides immediate safety, operational, and disposal protocols for the handling of this compound (C.I. 53055) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Quantitative Data Summary

While specific toxicological data for this compound is limited, the following table summarizes its known physical, chemical, and resistance properties.[1][2]

PropertyValue
CAS Number 1326-51-8
Appearance Red-brown powder
Solubility Insoluble in water; soluble in sodium sulfide solution
Acid Resistance (ISO) 3
Alkali Resistance (ISO) 4
Light Fastness (ISO) 3-4
Soaping Fastness - Moderate (ISO) 4
Soaping Fastness - Severe (ISO) 4
Perspiration Fastness (ISO) 5
Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is mandatory.[3]

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Chemical-impermeable gloves (inspected before use), and fire/flame resistant and impervious clothing.[3]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation occurs.[3]
Body Protection Lab coat, closed-toe shoes, and additional protective clothing as needed.

Experimental Protocol: Laboratory-Scale Dyeing with this compound

This protocol outlines the steps for a typical laboratory-scale dyeing procedure using this compound on cellulosic fibers.

1. Preparation of the Dye Bath:

  • In a well-ventilated fume hood, prepare a stock solution of this compound by dissolving the dye powder in a solution of sodium sulfide.

  • The dye bath should be made alkaline, typically by adding soda ash.[4]

2. Reduction of the Dye:

  • Heat the dye bath to the recommended temperature to reduce the dye to its leuco form, which is soluble and can be absorbed by the fibers.[5]

3. Dyeing Process:

  • Immerse the cellulosic material (e.g., cotton fabric) into the dye bath.

  • Maintain the temperature and agitate for the specified duration to ensure even dyeing.

4. Oxidation:

  • After dyeing, remove the material from the bath and expose it to air or an oxidizing agent (e.g., potassium dichromate and acetic acid solution) to convert the dye back to its insoluble form within the fibers.[3][5]

5. Post-Treatment:

  • Thoroughly rinse the dyed material with water to remove any unfixed dye and residual chemicals.[4]

  • A final wash with a mild detergent may be performed to improve fastness.

Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[1]

2. Preparation for Use:

  • All handling of the powder should be conducted in a designated area, preferably within a fume hood, to avoid dust formation.[1]

  • Ensure all necessary PPE is worn before handling the chemical.

3. Spill Cleanup:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Avoid breathing in any dust or vapors.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

1. Unused Product:

  • Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it in regular trash or down the drain.

2. Contaminated Materials:

  • All materials that have come into contact with this compound, including PPE, filter paper, and containers, should be collected in a sealed, labeled hazardous waste container.

3. Liquid Waste:

  • Aqueous waste from the dyeing process should be treated to precipitate the dye. One method is to use a coagulant, which binds to the dye and allows it to settle out as sludge.[6]

  • The resulting sludge should be disposed of as hazardous solid waste, and the clarified water should be tested for residual contaminants before being discharged in accordance with local regulations.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency receive Receiving and Inspection store Secure Storage receive->store ppe Don PPE store->ppe weigh Weighing in Fume Hood ppe->weigh prepare Solution Preparation weigh->prepare spill Spill Cleanup weigh->spill first_aid First Aid weigh->first_aid experiment Conduct Experiment prepare->experiment prepare->spill prepare->first_aid decontaminate Decontaminate Glassware experiment->decontaminate experiment->spill experiment->first_aid dispose_solid Dispose Solid Waste decontaminate->dispose_solid dispose_liquid Dispose Liquid Waste decontaminate->dispose_liquid

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.